molecular formula C5H6O4 B072959 1,2-Cyclopropanedicarboxylic acid CAS No. 1489-58-3

1,2-Cyclopropanedicarboxylic acid

Numéro de catalogue: B072959
Numéro CAS: 1489-58-3
Poids moléculaire: 130.1 g/mol
Clé InChI: RLWFMZKPPHHHCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-Cyclopropanedicarboxylic acid is a high-value synthetic building block characterized by its strained cyclopropane ring fused with two carboxylic acid functional groups. This unique structure imparts significant steric and electronic properties, making it a versatile precursor in organic synthesis and medicinal chemistry research. Its primary research applications include serving as a rigid scaffold for the design of enzyme inhibitors and bioactive molecule analogs, where the cyclopropane ring is used to constrain conformational freedom and probe receptor-binding sites. Furthermore, the carboxylic acid groups allow for facile derivatization into esters, amides, and other functionalized derivatives, enabling the construction of complex molecular architectures such as peptidomimetics and novel polymers. Researchers also utilize this compound to study the ring-strain reactivity of cyclopropane systems in cycloaddition and ring-opening reactions, which are fundamental in developing new catalytic methodologies. This product is intended for research purposes only and is a key reagent for advancing projects in chemical biology, materials science, and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

cyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWFMZKPPHHHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933501
Record name Cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-75-3, 696-74-2, 1489-58-3
Record name 1,2-Cyclopropanedicarboxylic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, trans-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Cyclopropanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1,2-cyclopropanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Cyclopropanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a molecule featuring a strained three-membered carbocyclic ring functionalized with two carboxylic acid groups, presents a unique structural motif of significant interest in medicinal chemistry and materials science. The inherent rigidity and defined stereochemistry of the cyclopropane ring offer a valuable scaffold for the design of novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive overview of the core physicochemical properties of the cis and trans isomers of this compound, detailed experimental protocols for their determination, and insights into their biological relevance, particularly for professionals in drug development.

Isomeric Forms

This compound exists as two primary geometric isomers: cis-1,2-cyclopropanedicarboxylic acid and trans-1,2-cyclopropanedicarboxylic acid. The spatial arrangement of the carboxylic acid groups relative to the plane of the cyclopropane ring dictates their distinct physical and chemical characteristics.

isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-1,2-Cyclopropanedicarboxylic Acid (Carboxylic groups on the same side) trans trans-1,2-Cyclopropanedicarboxylic Acid (Carboxylic groups on opposite sides) isomers 1,2-Cyclopropanedicarboxylic Acid Isomers isomers->cis isomers->trans

Figure 1: Isomeric forms of this compound.

Physicochemical Properties

The are summarized below. These parameters are crucial for understanding the molecule's behavior in various chemical and biological systems.

Tabulated Data
Propertycis-Isomer (CAS: 696-74-2)trans-Isomer (CAS: 14590-54-6 for 1S,2S)
Molecular Formula C₅H₆O₄C₅H₆O₄
Molecular Weight 130.10 g/mol [1][2]130.10 g/mol [2]
Melting Point 139-140 °C[3]175 °C (for dl-trans)
Boiling Point 305.8 °C at 760 mmHg[3]Decomposes
pKa₁ 3.84 (Predicted)[4]~3.7
pKa₂ ~6.5~5.3
Solubility Soluble in water, ethanolSparingly soluble in water, soluble in ethanol
LogP (Predicted) -0.20830[3]-0.6 (Computed)[2]
Density 1.673 g/cm³[3]-

Experimental Protocols

This section details the methodologies for determining the key .

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid organic compound.

melting_point cluster_workflow Melting Point Determination Workflow A Sample Preparation: Finely powder the crystalline acid. B Capillary Loading: Pack a small amount into a capillary tube. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat the sample slowly (1-2 °C/min). C->D E Observation: Record the temperature range from the first drop of liquid to complete liquefaction. D->E

Figure 2: Workflow for melting point determination.

Detailed Protocol:

  • Sample Preparation: A small sample of this compound is finely ground to a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[5][6] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a dicarboxylic acid, two pKa values will be determined.

pka_titration cluster_workflow pKa Determination by Titration A Solution Preparation: Dissolve a known mass of the acid in deionized water. B Titration Setup: Calibrate a pH meter and place the electrode in the acid solution. A->B C Titration: Add a standard solution of NaOH dropwise, recording the pH after each addition. B->C D Data Plotting: Plot pH versus the volume of NaOH added. C->D E pKa Determination: Identify the half-equivalence points on the titration curve. The pH at these points corresponds to the pKa values. D->E

Figure 3: Workflow for pKa determination via titration.

Detailed Protocol:

  • Solution Preparation: A precise mass of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while the pH is continuously monitored using a calibrated pH meter.[4]

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added. The curve will exhibit two equivalence points corresponding to the neutralization of the two carboxylic acid groups.

  • pKa Calculation: The pKa values are determined from the pH at the half-equivalence points.[7][8][9] The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[10][11]

Experimental Protocol:

  • Sample Preparation: A small amount of the acid (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), integration, and coupling constants (J) are analyzed to confirm the structure and stereochemistry of the isomer.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: A small amount of the acid (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).[12][13][14]

  • Pellet Formation: The mixture is compressed under high pressure to form a transparent or translucent pellet.[15][16]

  • Analysis: The IR spectrum is recorded, showing characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-H bonds of the cyclopropane ring.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For dicarboxylic acids, derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][17][18][19]

Experimental Protocol (GC-MS with Esterification):

  • Derivatization: The carboxylic acid groups are converted to their corresponding esters (e.g., methyl or butyl esters) using a reagent such as BF₃ in methanol or butanol to increase volatility.[3][18]

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation and Detection: The components are separated on a capillary column and detected by the mass spectrometer, which provides the mass-to-charge ratio of the parent ion and its fragments.

Biological Relevance and Drug Development Applications

Derivatives of this compound have shown significant biological activity, making them attractive scaffolds for drug discovery.

Inhibition of O-Acetylserine Sulfhydrylase (OASS)

Certain derivatives of this compound have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme essential for cysteine biosynthesis in bacteria and plants but absent in mammals.[14][20] This makes OASS a promising target for the development of novel antimicrobial agents.

oass_inhibition cluster_pathway OASS Inhibition Pathway OASS OASS Enzyme Binding Binding to Active Site OASS->Binding Inhibitor 1,2-Cyclopropanedicarboxylic Acid Derivative Inhibitor->Binding Competitive Inhibition Inhibition Inhibition of Cysteine Biosynthesis Binding->Inhibition Effect Antimicrobial Effect Inhibition->Effect

Figure 4: Conceptual diagram of OASS inhibition.

Experimental Protocol for OASS Inhibition Assay (General Workflow):

  • Enzyme and Substrate Preparation: Recombinant OASS enzyme is purified. Solutions of the enzyme, the substrate (O-acetylserine), and the inhibitor (this compound derivative) are prepared in a suitable buffer.

  • Assay: The enzyme is incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of the substrate.

  • Detection: The rate of the enzymatic reaction is monitored, often by a spectrophotometric method that detects the product, L-cysteine, or the consumption of a co-substrate.

  • Data Analysis: The inhibitory activity (e.g., IC₅₀ value) is determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound and its isomers are compounds with well-defined physicochemical properties that can be accurately determined using standard laboratory techniques. Their unique structural features and demonstrated biological activities, particularly in the context of enzyme inhibition, underscore their potential as valuable building blocks in the development of new therapeutic agents. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively work with and explore the potential of this intriguing class of molecules.

References

An In-Depth Technical Guide to the Stereoisomers of 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclopropanedicarboxylic acid, a molecule of significant interest in organic synthesis and medicinal chemistry, exists as a set of stereoisomers due to the restricted rotation around the carbon-carbon bonds of the cyclopropane ring and the presence of two stereocenters. Understanding the distinct spatial arrangements and properties of these isomers is crucial for their application in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structures, physicochemical properties, and detailed experimental protocols for their synthesis and separation.

The Stereoisomers of this compound

This compound has two geometric isomers: a cis isomer and a trans isomer.

  • cis-1,2-Cyclopropanedicarboxylic acid: In this isomer, the two carboxylic acid groups are on the same side of the cyclopropane ring. Due to a plane of symmetry, this molecule is a meso compound and is achiral, meaning it does not have a non-superimposable mirror image and is optically inactive.

  • trans-1,2-Cyclopropanedicarboxylic acid: In this isomer, the two carboxylic acid groups are on opposite sides of the cyclopropane ring. This arrangement removes the plane of symmetry, resulting in a chiral molecule. Therefore, the trans isomer exists as a pair of enantiomers:

    • (1R,2R)-1,2-cyclopropanedicarboxylic acid

    • (1S,2S)-1,2-cyclopropanedicarboxylic acid

These enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical activity. A 1:1 mixture of the (1R,2R) and (1S,2S) enantiomers is known as a racemic mixture or (±)-trans-1,2-cyclopropanedicarboxylic acid.

The relationship between these stereoisomers can be visualized as follows:

Figure 1: Logical relationship of this compound stereoisomers.

Data Presentation: Physicochemical Properties

The distinct stereochemistry of the isomers leads to differences in their physical and chemical properties. A summary of key quantitative data is presented below for easy comparison.

Propertycis-1,2-Cyclopropanedicarboxylic Acidtrans-1,2-Cyclopropanedicarboxylic Acid (racemic)(1S,2S)-1,2-Cyclopropanedicarboxylic Acid
Molecular Formula C₅H₆O₄C₅H₆O₄C₅H₆O₄
Molecular Weight 130.10 g/mol 130.10 g/mol 130.10 g/mol
CAS Number 696-74-2[1]696-75-314590-54-6
Melting Point 139-140 °C[1]175 °CNot available
Boiling Point 305.8 °C at 760 mmHg[1]Not availableNot available
Density 1.673 g/cm³[1]Not availableNot available
pKa₁ 3.33Not availableNot available
pKa₂ 6.47[2]Not availableNot available
Specific Rotation ([α]D) 0° (achiral)0° (racemic mixture)Not available

Experimental Protocols

Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid[3]

The synthesis of the cis isomer can be achieved through the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.

Materials:

  • 3-oxabicyclo[3.1.0]hexane-2,4-dione

  • Deionized water or ethanol

  • Standard laboratory glassware for hydrolysis (e.g., round-bottom flask, condenser)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-oxabicyclo[3.1.0]hexane-2,4-dione in either water or ethanol.

  • Heat the mixture under reflux until the starting material is consumed (monitor by TLC or other suitable analytical technique).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is cis-1,2-cyclopropanedicarboxylic acid. Further purification can be achieved by recrystallization.

Synthesis of racemic trans-1,2-Cyclopropanedicarboxylic Acid

A common method for the synthesis of cyclopropane rings is the reaction of an alkene with a carbene. For the synthesis of the racemic trans-diester, which can then be hydrolyzed, a reaction of a fumarate ester (a trans-alkene) with a carbene source is a viable route. The subsequent hydrolysis yields the racemic trans-diacid.

Part 1: Synthesis of Diethyl trans-1,2-Cyclopropanedicarboxylate This procedure is conceptual and based on general methods.

  • To a solution of diethyl fumarate in a suitable solvent (e.g., dichloromethane), add a carbene precursor such as diazomethane in the presence of a copper or palladium catalyst. (Caution: Diazomethane is explosive and highly toxic. This should only be performed by experienced chemists in a proper fume hood with appropriate safety precautions).

  • Alternatively, a Simmons-Smith reaction can be employed using diiodomethane and a zinc-copper couple.

  • The reaction progress is monitored by an appropriate technique (e.g., GC-MS or NMR).

  • Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by distillation or column chromatography to yield diethyl trans-1,2-cyclopropanedicarboxylate.

Part 2: Hydrolysis to racemic trans-1,2-Cyclopropanedicarboxylic Acid [3]

  • Dissolve the diethyl (±)-trans-cyclopropane-1,2-dicarboxylate in an ethanolic solution of potassium hydroxide.

  • Heat the mixture at reflux for several hours to ensure complete saponification of the ester groups.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to yield racemic trans-1,2-cyclopropanedicarboxylic acid.

Chiral Resolution of (±)-trans-1,2-Cyclopropanedicarboxylic Acid

The separation of the enantiomers of the trans isomer can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine. The following is a general protocol that can be adapted from the resolution of similar dicarboxylic acids, such as trans-1,2-cyclohexanedicarboxylic acid, using (S)-phenylethylamine.[4]

Chiral_Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers Racemic trans-diacid Racemic trans-diacid Diastereomeric Salts Diastereomeric Salts Racemic trans-diacid->Diastereomeric Salts + Chiral Amine Chiral Amine Chiral Amine->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Salt Less Soluble Salt Fractional Crystallization->Less Soluble Salt More Soluble Salt More Soluble Salt Fractional Crystallization->More Soluble Salt Acidification_L Acidification_L Less Soluble Salt->Acidification_L Acidify Acidification_M Acidification_M More Soluble Salt->Acidification_M Acidify Enantiomer 1 Enantiomer 1 Acidification_L->Enantiomer 1 Enantiomer 2 Enantiomer 2 Acidification_M->Enantiomer 2

Figure 2: General workflow for chiral resolution via diastereomeric salt formation.

Materials:

  • (±)-trans-1,2-Cyclopropanedicarboxylic acid

  • (S)-(-)-α-Phenylethylamine (or another suitable chiral amine like brucine)

  • A suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water)

  • Hydrochloric acid (e.g., 1 M)

  • Standard laboratory glassware for crystallization and filtration

Procedure:

  • Dissolve the racemic trans-1,2-cyclopropanedicarboxylic acid in a minimal amount of a hot suitable solvent.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in the same solvent.

  • Slowly add the resolving agent solution to the diacid solution.

  • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

  • Collect the crystals of the less soluble diastereomeric salt by vacuum filtration. The enantiomeric excess of this salt can be improved by recrystallization.

  • To recover the enantiomerically enriched dicarboxylic acid, dissolve the diastereomeric salt in water and acidify with hydrochloric acid.

  • The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.

  • The more soluble diastereomeric salt remains in the mother liquor from the initial crystallization. This can be treated in a similar manner to recover the other enantiomer, although it will likely be less enantiomerically pure without further purification steps.

Note: The choice of solvent and resolving agent is critical and often requires empirical optimization to achieve efficient separation.

Alternatively, the enantiomers of trans-1,2-disubstituted cyclopropanes can be separated by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as Chiralcel OD or Chiralcel OJ, with a mobile phase typically consisting of a mixture of hexane and 2-propanol.[5]

Conclusion

The stereoisomers of this compound present a fascinating case study in stereochemistry with practical implications for synthetic and medicinal chemistry. The meso cis isomer and the enantiomeric pair of the trans isomer exhibit distinct physical and chemical properties that must be considered in their application. While the synthesis of the cis and racemic trans isomers is relatively straightforward, the resolution of the trans enantiomers requires specialized techniques such as the formation of diastereomeric salts or chiral chromatography. The detailed protocols and data provided in this guide serve as a valuable resource for researchers working with these important molecules.

References

An In-depth Technical Guide to the Cis-Trans Isomerism in 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis-trans isomerism in 1,2-cyclopropanedicarboxylic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. The constrained three-membered ring of cyclopropane imparts unique stereochemical and electronic properties, making the spatial arrangement of the two carboxylic acid functional groups—either on the same side (cis) or opposite sides (trans) of the ring—a critical determinant of the molecule's physical, chemical, and biological characteristics. This document details the synthesis, separation, and characterization of these isomers, presenting key quantitative data, experimental protocols, and structural visualizations to support advanced research and development applications.

Introduction to Cis-Trans Isomerism in this compound

Cis-trans isomerism, also known as geometric isomerism, arises in 1,2-disubstituted cyclopropanes due to the restricted rotation around the carbon-carbon single bonds of the rigid ring structure. This results in two distinct diastereomers: the cis-isomer, where the carboxylic acid groups are on the same face of the cyclopropane ring, and the trans-isomer, where they are on opposite faces. These isomers are not interconvertible under normal conditions and exhibit different physical and chemical properties, which can lead to distinct biological activities. The unique conformational constraints of the cyclopropane ring make these isomers valuable scaffolds in drug design and material science.

Synthesis of Cis- and Trans-1,2-Cyclopropanedicarboxylic Acid

The synthesis of the individual isomers of this compound can be achieved through stereospecific or stereoselective routes.

Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid

A common route to the trans-isomer involves the cyclopropanation of a trans-alkene precursor followed by hydrolysis. For instance, the reaction of diethyl fumarate (a trans-alkene) with a carbene or carbene equivalent, followed by hydrolysis of the resulting diethyl ester, yields trans-1,2-cyclopropanedicarboxylic acid.

Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid

The synthesis of the cis-isomer can be more challenging. One approach involves the cyclopropanation of a cis-alkene, such as diethyl maleate. Another strategy is the catalytic hydrogenation of a cyclopropene-1,2-dicarboxylic acid precursor. A frequently employed method involves the formation of the cis-anhydride, which is then hydrolyzed to the cis-diacid.

Isomerization of this compound

The interconversion of the more stable trans-isomer to the cis-isomer is a key transformation. This is often achieved by converting the trans-diacid to its diester, followed by base-catalyzed epimerization to an equilibrium mixture of the cis- and trans-diesters. Separation of the cis-diester and subsequent hydrolysis yields the pure cis-diacid. Thermal isomerization at high temperatures is also a possibility, though it may be accompanied by decomposition.

Separation of Cis- and Trans- Isomers

Due to their different physical properties, the cis and trans isomers can be separated using various techniques.

  • Fractional Crystallization: This method exploits the differences in solubility between the two isomers in a particular solvent. A patent describes a process for separating cis and trans isomers of cyclopropane carboxylic acids by treating an aqueous solution of their soluble salts with a weak acid to selectively precipitate one isomer.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these isomers. A reverse-phase C18 column with an acidic aqueous mobile phase is a common starting point for the separation of dicarboxylic acids.

Comparative Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical properties, which are summarized in the table below.

Propertycis-1,2-Cyclopropanedicarboxylic Acidtrans-1,2-Cyclopropanedicarboxylic Acid
Melting Point 139-140 °C[1]175 °C
pKa1 3.333.65
pKa2 6.475.13
Boiling Point 305.8 °C at 760 mmHg[1]Decomposes
Density 1.673 g/cm³[1]-

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between the cis and trans isomers. The different spatial relationships of the protons and carbons in each isomer lead to distinct chemical shifts and coupling constants.

¹H NMR:

  • cis-isomer: The protons on the cyclopropane ring exhibit a more complex splitting pattern due to their magnetic inequivalence.

  • trans-isomer: The molecule possesses a C₂ axis of symmetry, leading to a simpler spectrum with fewer unique proton signals.

¹³C NMR:

  • The chemical shifts of the cyclopropyl carbons and the carboxyl carbons will differ between the two isomers due to steric and electronic effects.

X-ray Crystallography

X-ray crystallography provides definitive proof of the stereochemistry and offers precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state. This data is crucial for understanding the intermolecular interactions and packing in the crystal lattice.

Biological Activity

Cyclopropane-1,2-dicarboxylic acids have been investigated for their biological activity, including their role as tools for studying O-acetylserine sulfhydrylases, enzymes involved in cysteine biosynthesis in bacteria and plants.[2] The specific stereochemistry of the isomers can significantly influence their binding affinity and inhibitory potential against biological targets.

Experimental Protocols

Synthesis of trans-1,2-Bis-(hydroxymethyl)cyclopropane (Precursor to trans-diacid)

This protocol describes the reduction of diethyl trans-1,2-cyclopropanedicarboxylate to the corresponding diol, which can then be oxidized to the dicarboxylic acid.

Materials:

  • Diethyl trans-1,2-cyclopropanedicarboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Methanol

  • Sodium methoxide

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, a suspension of LiAlH₄ in anhydrous THF is cooled to 0 °C.

  • A solution of diethyl trans-1,2-cyclopropanedicarboxylate in THF is added dropwise over 1 hour.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

  • After cooling, the reaction is quenched by the cautious addition of saturated aqueous NH₄Cl solution.

  • The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product, which may contain an acetate byproduct, is dissolved in methanol, and a catalytic amount of sodium methoxide is added to facilitate transesterification to the diol.

  • The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure to yield trans-1,2-bis-(hydroxymethyl)cyclopropane.

HPLC Separation of Dicarboxylic Acids (General Protocol)

This protocol provides a general starting point for the separation of dicarboxylic acid isomers by reverse-phase HPLC.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in an aqueous solution of a weak acid (e.g., 0.1% formic acid or phosphoric acid, pH adjusted to ~2.5) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

  • Prepare a standard solution of a mixture of the cis and trans isomers in the mobile phase.

  • Inject the standard solution and optimize the gradient to achieve baseline separation of the two isomer peaks.

  • Inject the sample solution and quantify the relative amounts of each isomer by integrating the peak areas.

Visualizations

Figure 1. Stereochemical relationship between cis- and trans-1,2-cyclopropanedicarboxylic acid.

synthesis_workflow start Starting Materials (e.g., Diethyl Fumarate/Maleate) cyclopropanation Cyclopropanation start->cyclopropanation diester Diester Intermediate cyclopropanation->diester hydrolysis Hydrolysis diester->hydrolysis diacid Diacid Mixture (cis and trans) hydrolysis->diacid separation Separation (Crystallization or HPLC) diacid->separation cis_isomer cis-Isomer separation->cis_isomer trans_isomer trans-Isomer separation->trans_isomer

Figure 2. General experimental workflow for the synthesis and separation of isomers.

Conclusion

The cis-trans isomerism in this compound presents a fascinating case study in stereochemistry with practical implications for synthetic and medicinal chemistry. The distinct properties of the cis and trans isomers necessitate careful control over their synthesis and separation. This guide has provided a foundational understanding of these aspects, supported by quantitative data and experimental considerations. Further research into the specific biological activities of each isomer and the development of more efficient and stereoselective synthetic routes will continue to be areas of active investigation.

References

Spectroscopic Profile of 1,2-Cyclopropanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid. The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document outlines key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both cis- and trans-1,2-cyclopropanedicarboxylic acid.

cis-1,2-Cyclopropanedicarboxylic Acid
¹H NMR
Chemical Shift (ppm) Multiplicity
~1.4-1.6m
~2.1-2.3m
~11.0-12.0br s
¹³C NMR
Chemical Shift (ppm) Assignment
~15-17CH₂ (cyclopropyl)
~23-25CH (cyclopropyl)
~173-175COOH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1200-1300C-O stretch (carboxylic acid)
~800-900Cyclopropane ring vibrations
Mass Spectrometry (GC-MS)
m/z Relative Intensity
85Major Peak
86
84
trans-1,2-Cyclopropanedicarboxylic Acid
¹H NMR
Chemical Shift (ppm) Multiplicity
~1.5-1.7m
~1.9-2.1m
~11.0-12.0br s
¹³C NMR
Chemical Shift (ppm) Assignment
~16-18CH₂ (cyclopropyl)
~21-23CH (cyclopropyl)
~174-176COOH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1200-1300C-O stretch (carboxylic acid)
~800-900Cyclopropane ring vibrations
Mass Spectrometry (GC-MS)
m/z Relative Intensity
84Major Peak
85
39

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). The choice of solvent may depend on the specific information required and the solubility of the sample.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H and ¹³C NMR Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Referencing: The residual solvent peak is used as an internal standard.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Referencing: The solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Place approximately 1-2 mg of the solid this compound sample and 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2. FTIR Spectrum Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) and 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60-70°C for 30-60 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Analysis:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 2 minutes.

    • Ramp: Increase to 280-300°C at a rate of 10-15°C/min.

    • Final hold: 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Correlations and Workflow

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure, as well as a typical experimental workflow.

Spectroscopic_Correlation cluster_structure Molecular Structure (this compound) cluster_data Spectroscopic Data Structure C₅H₆O₄ COOH_group Carboxylic Acid (-COOH) 1H_NMR ¹H NMR COOH_group->1H_NMR ~11-12 ppm (br s) 13C_NMR ¹³C NMR COOH_group->13C_NMR ~173-176 ppm IR IR Spectroscopy COOH_group->IR ~1700 cm⁻¹ (C=O) 2500-3300 cm⁻¹ (O-H) Cyclopropyl_ring Cyclopropyl Ring Cyclopropyl_ring->13C_NMR ~15-25 ppm Cyclopropyl_ring->IR ~800-900 cm⁻¹ CH_protons Methine Protons (CH) CH_protons->1H_NMR ~1.9-2.3 ppm (m) CH2_protons Methylene Protons (CH₂) CH2_protons->1H_NMR ~1.4-1.7 ppm (m) MS Mass Spec

Caption: Correlation between molecular structure and spectroscopic data.

Experimental_Workflow Sample Sample of This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Derivatization (e.g., Silylation) Sample->MS_Prep NMR_Analysis ¹H and ¹³C NMR Analysis NMR_Prep->NMR_Analysis Data_Integration Integrate and Interpret All Spectroscopic Data NMR_Analysis->Data_Integration IR_Analysis FTIR Analysis IR_Prep->IR_Analysis IR_Analysis->Data_Integration MS_Analysis GC-MS Analysis MS_Prep->MS_Analysis MS_Analysis->Data_Integration

Caption: General experimental workflow for spectroscopic analysis.

Unveiling the Solid-State Architecture of 1,2-Cyclopropanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,2-cyclopropanedicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the crystallographic parameters of its key stereoisomers and the experimental protocols for their determination.

Introduction

This compound, a dicarboxylic acid featuring a strained three-membered ring, exists as multiple stereoisomers, including cis-(meso), and a pair of trans-enantiomers, (1R,2R) and (1S,2S). The spatial arrangement of the carboxylic acid groups in relation to the cyclopropane ring profoundly influences the molecule's physical, chemical, and biological properties. A thorough understanding of their solid-state structures is crucial for applications in crystal engineering, drug design, and the development of novel polymers.

Crystallographic Data of Stereoisomers

The crystal structures of cis- and trans-1,2-cyclopropanedicarboxylic acid were first determined by A. I. Kitaigorodskii and Yu. T. Struchkov in 1953. These foundational studies have provided the basis for our current understanding of the solid-state conformation of these molecules. The key crystallographic data are summarized in the table below.

StereoisomerFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
cis-1,2-Cyclopropanedicarboxylic acidC₅H₆O₄MonoclinicP2₁/c7.2810.387.85108.54
trans-1,2-Cyclopropanedicarboxylic acidC₅H₆O₄MonoclinicP2₁/c5.5113.07.7596.54

Experimental Protocols

The determination of the crystal structures of this compound isomers involves a series of meticulous experimental procedures.

Crystal Growth

Single crystals of both cis- and trans-1,2-cyclopropanedicarboxylic acid suitable for X-ray diffraction studies were grown from aqueous solutions. The general procedure involves:

  • Dissolution: Dissolving the purified dicarboxylic acid in distilled water, with gentle heating if necessary, to achieve a saturated or near-saturated solution.

  • Slow Evaporation: Allowing the solvent to evaporate slowly at a constant temperature. This gradual process encourages the formation of well-ordered single crystals.

  • Crystal Harvesting: Carefully isolating the formed crystals from the mother liquor.

X-ray Data Collection and Structure Refinement

The crystallographic data were obtained through single-crystal X-ray diffraction. The experimental workflow is as follows:

experimental_workflow crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray X-ray Diffraction Data Collection mount->xray process Data Processing and Reduction xray->process solve Structure Solution process->solve refine Structure Refinement solve->refine validate Validation and Analysis refine->validate

Figure 1: General workflow for X-ray crystal structure determination.

A suitable single crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Stereoisomeric Relationships

The stereoisomers of this compound are structurally related as depicted in the following diagram. The cis form is a meso compound, meaning it is achiral and has a plane of symmetry. The trans form exists as a pair of enantiomers, which are non-superimposable mirror images of each other.

stereoisomers This compound This compound cis cis-(1R,2S)-meso This compound->cis Diastereomer trans trans-racemate This compound->trans Diastereomer R_R (1R,2R) trans->R_R Enantiomer S_S (1S,2S) trans->S_S Enantiomer

Figure 2: Relationship between stereoisomers of this compound.

Conclusion

This technical guide has summarized the key crystallographic data for the cis and trans isomers of this compound and outlined the fundamental experimental procedures for their determination. The distinct solid-state arrangements of these stereoisomers underscore the importance of detailed structural analysis in understanding and predicting the behavior of these versatile molecules in various scientific and industrial applications.

An In-depth Technical Guide on the Thermodynamic Stability of 1,2-Cyclopropanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermodynamic Stability of Diastereomers

The thermodynamic stability of a molecule refers to its relative energy state compared to its isomers. A more stable isomer possesses a lower standard enthalpy of formation (ΔHf°), signifying that less energy is contained within its chemical bonds. Consequently, the combustion of a more stable isomer releases less energy, resulting in a lower heat of combustion (ΔHc°).

Cis- and trans-1,2-cyclopropanedicarboxylic acid are diastereomers, which are stereoisomers that are not mirror images of each other. Their different spatial arrangements of the carboxylic acid functional groups on the cyclopropane ring lead to variations in their internal strain and, therefore, their thermodynamic stability.

Qualitative Assessment of Isomer Stability

In the absence of direct experimental data, the relative thermodynamic stability of cis- and trans-1,2-cyclopropanedicarboxylic acid can be predicted based on fundamental principles of stereochemistry.

  • Steric Hindrance: The primary factor influencing the relative stability of these isomers is steric hindrance (or steric strain) between the two carboxylic acid groups.

    • In the cis isomer , the two bulky carboxylic acid groups are on the same side of the cyclopropane ring. This proximity leads to significant repulsive steric interactions, increasing the molecule's internal energy and decreasing its stability.

    • In the trans isomer , the carboxylic acid groups are on opposite sides of the ring, maximizing the distance between them. This arrangement minimizes steric hindrance, resulting in a lower internal energy and greater thermodynamic stability.

Therefore, it is predicted that trans-1,2-cyclopropanedicarboxylic acid is thermodynamically more stable than cis-1,2-cyclopropanedicarboxylic acid . This implies that the trans isomer would have a less negative (smaller) standard enthalpy of combustion and a less positive (or more negative) standard enthalpy of formation.

Quantitative Data Presentation

As of the latest literature review, specific experimental values for the standard enthalpy of combustion (ΔHc°) and standard enthalpy of formation (ΔHf°) for cis- and trans-1,2-cyclopropanedicarboxylic acid are not available. However, for illustrative purposes, the expected qualitative relationship and the structure for presenting such data are shown in the table below.

IsomerPredicted Relative StabilityExpected ΔHc° (kJ/mol)Expected ΔHf° (kJ/mol)
cis-1,2-Cyclopropanedicarboxylic AcidLess StableMore Negative (larger magnitude)More Positive (or less negative)
trans-1,2-Cyclopropanedicarboxylic AcidMore StableLess Negative (smaller magnitude)Less Positive (or more negative)

Note: The values in the "Expected ΔHc°" and "Expected ΔHf°" columns are qualitative predictions. Experimental determination is required for quantitative values.

Experimental Protocol: Bomb Calorimetry

The standard method for determining the enthalpy of combustion of solid organic compounds like the isomers of 1,2-cyclopropanedicarboxylic acid is bomb calorimetry.

Principle

A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus
  • Bomb Calorimeter (including bomb, water bucket, stirrer, and insulating jacket)

  • High-precision thermometer (e.g., platinum resistance thermometer)

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Fuse wire (e.g., nickel-chromium)

  • Benzoic acid (as a standard for calibration)

  • Analytical balance

Detailed Methodology
  • Calibration of the Calorimeter:

    • A pellet of approximately 1 g of benzoic acid is accurately weighed and placed in the crucible inside the bomb.

    • A 10 cm piece of fuse wire is weighed and connected to the electrodes within the bomb, with the wire in contact with the benzoic acid pellet.

    • A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • The bomb is sealed and purged with oxygen to remove any atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).

    • The calorimeter is assembled, and the initial temperature is recorded at regular intervals to establish a baseline.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The bomb is depressurized, and the remaining fuse wire is collected and weighed to determine the amount that combusted.

    • The heat capacity of the calorimeter (Ccal) is calculated using the known heat of combustion of benzoic acid.

  • Combustion of this compound Isomers:

    • The calibration procedure is repeated using a precisely weighed pellet (approximately 1 g) of the cis or trans isomer of this compound.

    • The heat released by the combustion of the sample is calculated using the temperature change and the previously determined heat capacity of the calorimeter.

    • Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

    • The standard enthalpy of combustion (ΔHc°) is then calculated per mole of the sample.

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of the isomers can be calculated from their experimentally determined standard enthalpy of combustion (ΔHc°) using Hess's Law. The combustion reaction for this compound (C5H6O4) is:

C5H6O4(s) + 4O2(g) → 5CO2(g) + 3H2O(l)

The standard enthalpy of formation is calculated as follows:

ΔHf°(C5H6O4) = [5 * ΔHf°(CO2, g) + 3 * ΔHf°(H2O, l)] - ΔHc°(C5H6O4)

Where:

  • ΔHf°(CO2, g) = -393.51 kJ/mol (a standard literature value)

  • ΔHf°(H2O, l) = -285.83 kJ/mol (a standard literature value)

Visualizations

Isomer_Relationship cluster_isomers This compound Isomers cluster_energy Relative Energy cis cis-Isomer (Less Stable) higher Higher Energy (Greater Steric Strain) cis->higher trans trans-Isomer (More Stable) lower Lower Energy (Lesser Steric Strain) trans->lower

Caption: Relationship between stereoisomers and their relative energy levels.

Bomb_Calorimetry_Workflow cluster_preparation Sample Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis A Weigh Sample and Fuse Wire B Assemble Bomb A->B C Pressurize with O2 B->C D Place Bomb in Calorimeter C->D E Equilibrate and Record Initial Temp. D->E F Ignite Sample E->F G Record Temperature Change F->G H Calculate Heat Released G->H I Calculate ΔHc° H->I J Calculate ΔHf° I->J

Caption: Experimental workflow for bomb calorimetry.

Conclusion

While quantitative experimental data on the thermodynamic stability of cis- and trans-1,2-cyclopropanedicarboxylic acid is currently lacking in the scientific literature, a robust qualitative assessment can be made. Based on the principle of minimizing steric hindrance, the trans isomer is predicted to be the more stable of the two. This guide has detailed the standard experimental procedure, bomb calorimetry, that would be employed to obtain the precise heats of combustion and formation necessary for a quantitative comparison. The provided workflows and diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may need to perform such analyses or understand the underlying principles of molecular stability.

The Discovery and History of 1,2-Cyclopropanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cyclopropane and its derivatives has been a cornerstone in the development of modern organic chemistry, challenging early theories of chemical bonding and providing a playground for the discovery of new reactions and synthetic methodologies. Among these, 1,2-cyclopropanedicarboxylic acid, with its stereoisomeric possibilities and synthetic utility, holds a significant place. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to this foundational molecule. While the very first synthesis of the 1,2-isomer is not definitively documented in a single landmark paper, its emergence is intrinsically linked to the pioneering work on small ring systems in the late 19th and early 20th centuries.

The Dawn of Cyclopropane Chemistry: A Historical Context

The late 19th century was a period of fervent investigation into the structure and synthesis of cyclic organic compounds. A pivotal moment in this era was the work of Sir William Henry Perkin , who in 1884 reported the first synthesis of a cyclopropane derivative, diethyl cyclopropane-1,1-dicarboxylate.[1] This achievement was part of a broader exploration of alicyclic compounds and laid the groundwork for the synthesis of other small ring systems.

Simultaneously, the theoretical understanding of these strained rings was being shaped by chemists like Adolf von Baeyer . In 1885, Baeyer proposed his "strain theory," which, although later refined, provided the first rational explanation for the reactivity and relative instability of three- and four-membered rings.[2] This theoretical framework was crucial for chemists to conceptualize and target the synthesis of these novel structures.

Another significant contribution from this period was the Buchner-Curtius reaction , also first described in 1885 by Eduard Buchner and Theodor Curtius.[1] This reaction, involving the addition of a carbene from ethyl diazoacetate to an aromatic ring, provided a new method for forming cyclopropane rings and ultimately led to the synthesis of cycloheptatriene derivatives.[1]

The early history of small ring dicarboxylic acids was also marked by confusion and misidentification. For instance, the synthesis of what was initially believed to be 1,3-cyclobutanedicarboxylic acid by Markownikoff and Krestownikoff in 1881 was later shown to be a derivative of methylcyclopropanedicarboxylic acid.[3] This highlights the analytical challenges of the time and the intertwined history of these small ring compounds.

Key Synthetic Developments

While a singular "discovery" paper for this compound is not readily apparent from the historical record, its synthesis and characterization emerged from the broader efforts to understand and create cyclopropane derivatives. The development of synthetic methods can be traced through several key approaches.

Intramolecular Cyclization: The Perkin Legacy

Perkin's pioneering work on the 1,1-isomer provided a foundational strategy for cyclopropane synthesis: intramolecular cyclization. Although targeting a different isomer, the underlying principle of using a dihaloalkane and a malonic ester derivative was a critical conceptual advance.

Experimental Protocol: Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (1884)

  • Reaction: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of sodium ethoxide.

  • Reagents:

    • Diethyl malonate

    • 1,2-dibromoethane

    • Sodium ethoxide (prepared from sodium and absolute ethanol)

  • Procedure (based on historical accounts): Sodium is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this, diethyl malonate is added, followed by the dropwise addition of 1,2-dibromoethane. The reaction mixture is heated under reflux. After the reaction is complete, the product is isolated by distillation.

  • Yield: Initial reports by Perkin cited yields of 27-29%.[1] Later work by other chemists improved this to around 40%.[1]

This method, while not directly producing the 1,2-dicarboxylic acid, established a viable pathway to the cyclopropane ring that would be adapted and modified by future generations of chemists.

Carbene and Carbenoid Additions: The Buchner-Curtius Approach and Beyond

The reaction of diazo compounds with alkenes, pioneered by Buchner and Curtius, offered a more direct route to the 1,2-disubstituted cyclopropane skeleton. The thermal or photochemical decomposition of a diazo compound generates a carbene, which can then add to a double bond.

A classic method for the synthesis of the cis- and trans-isomers of this compound involves the reaction of diazomethane with maleic or fumaric acid esters, followed by hydrolysis.

Experimental Protocol: Synthesis of cis- and trans-1,2-Cyclopropanedicarboxylic Acid via Pyrazoline Intermediate

  • Step 1: Pyrazoline formation: Diethyl maleate (for the cis-isomer) or diethyl fumarate (for the trans-isomer) is reacted with diazomethane in an ethereal solution. This proceeds via a 1,3-dipolar cycloaddition to form the corresponding pyrazoline derivative.

  • Step 2: Nitrogen extrusion: The pyrazoline intermediate is then decomposed, typically by heating or photolysis, to extrude nitrogen gas and form the cyclopropane ring.

  • Step 3: Hydrolysis: The resulting diethyl 1,2-cyclopropanedicarboxylate is hydrolyzed with a strong base (e.g., NaOH or KOH) followed by acidification to yield the dicarboxylic acid.

  • Stereochemistry: The stereochemistry of the starting alkene is retained in the cyclopropane product. Thus, diethyl maleate (cis) yields the cis-dicarboxylic acid, and diethyl fumarate (trans) yields the trans-dicarboxylic acid.

Modern Synthetic Methods

Numerous other methods for the synthesis of this compound and its derivatives have been developed over the years. These include modifications of the Simmons-Smith reaction, transition-metal catalyzed cyclopropanations, and various intramolecular cyclization strategies. For a comprehensive overview of modern cyclopropanation methods, recent review articles are recommended.

Stereoisomers of this compound

A crucial aspect of the chemistry of this compound is its stereoisomerism. The molecule exists as two diastereomers: cis and trans. The trans-isomer is chiral and exists as a pair of enantiomers, while the cis-isomer is a meso compound.

The differentiation and characterization of these isomers were significant achievements in the history of stereochemistry. The ability to form a cyclic anhydride is a key distinguishing feature.

  • cis-1,2-Cyclopropanedicarboxylic acid: The two carboxylic acid groups are on the same side of the cyclopropane ring. This spatial proximity allows for the ready formation of a cyclic anhydride upon heating.

  • trans-1,2-Cyclopropanedicarboxylic acid: The two carboxylic acid groups are on opposite sides of the ring, making the formation of an intramolecular cyclic anhydride impossible.

The resolution of the racemic trans-1,2-cyclopropanedicarboxylic acid into its individual enantiomers was an important step in its chemical history, often accomplished through the formation of diastereomeric salts with a chiral base.

Data Presentation

The physical properties of the isomers of this compound are distinct and have been used for their identification and separation.

Propertycis-1,2-Cyclopropanedicarboxylic Acidtrans-1,2-Cyclopropanedicarboxylic Acid (racemate)
Molecular Formula C₅H₆O₄C₅H₆O₄
Molecular Weight 130.10 g/mol 130.10 g/mol
Melting Point 139-142 °C175-178 °C
CAS Number 696-74-214590-53-5
Anhydride Formation Forms a cyclic anhydride upon heatingDoes not form a cyclic anhydride

Visualizations

The following diagrams illustrate the key historical synthetic pathways and the relationship between the stereoisomers of this compound.

Perkin_Synthesis reagents1 Diethyl Malonate + 1,2-Dibromoethane product1 Diethyl Cyclopropane-1,1-dicarboxylate reagents1->product1  NaOEt, Reflux (Perkin, 1884) caption Perkin's Synthesis of a Cyclopropane Derivative

Perkin's Synthesis of a Cyclopropane Derivative

Isomer_Synthesis cluster_cis cis Pathway cluster_trans trans Pathway maleate Diethyl Maleate (cis) pyrazoline_cis Pyrazoline Intermediate maleate->pyrazoline_cis + CH₂N₂ diester_cis Diethyl cis-1,2-Cyclopropanedicarboxylate pyrazoline_cis->diester_cis Δ or hν - N₂ acid_cis cis-1,2-Cyclopropanedicarboxylic Acid diester_cis->acid_cis Hydrolysis fumarate Diethyl Fumarate (trans) pyrazoline_trans Pyrazoline Intermediate fumarate->pyrazoline_trans + CH₂N₂ diester_trans Diethyl trans-1,2-Cyclopropanedicarboxylate pyrazoline_trans->diester_trans Δ or hν - N₂ acid_trans trans-1,2-Cyclopropanedicarboxylic Acid diester_trans->acid_trans Hydrolysis caption Stereospecific Synthesis of 1,2-Isomers

Stereospecific Synthesis of 1,2-Isomers

Isomer_Interrelation cis_acid cis-1,2-Cyclopropanedicarboxylic Acid (meso) anhydride Cyclic Anhydride cis_acid->anhydride Heat anhydride->cis_acid H₂O trans_racemate trans-1,2-Cyclopropanedicarboxylic Acid (racemic) enantiomer1 (+)-trans-Isomer trans_racemate->enantiomer1 Resolution enantiomer2 (-)-trans-Isomer trans_racemate->enantiomer2 Resolution caption Relationship between Stereoisomers

Relationship between Stereoisomers

Conclusion

The history of this compound is a story of gradual discovery and refinement rather than a single breakthrough moment. It is a testament to the persistent efforts of 19th and early 20th-century chemists who, despite theoretical and analytical limitations, laid the foundations of small ring chemistry. The development of synthetic routes to its stereoisomers and the understanding of their distinct properties have made this compound and its derivatives valuable building blocks in organic synthesis, with continuing relevance in modern drug discovery and materials science. This guide provides a historical and technical overview that underscores the importance of this seemingly simple, yet chemically rich, molecule.

References

The Enigmatic Presence of Cyclopropane Dicarboxylic Acids in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane rings, with their inherent strain and unique three-dimensional structure, are fascinating motifs in natural products. While a diverse array of monocarboxylic cyclopropane derivatives have been identified across various biological kingdoms, the natural occurrence of cyclopropane dicarboxylic acids is exceedingly rare, representing a niche yet intriguing area of phytochemical research. This technical guide provides a comprehensive overview of the known natural sources, biosynthesis, and biological significance of this unique class of molecules, with a primary focus on the 2-(carboxycyclopropyl)glycine (CCG) family, the most well-documented naturally occurring cyclopropane dicarboxylic acids. This document is intended to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and plant biochemistry, highlighting the current state of knowledge and identifying key areas for future investigation.

Introduction: The Rarity of a Di-acid Cyclopropane Scaffold in Nature

The cyclopropane moiety is a recurring structural element in a wide range of naturally occurring compounds, from fatty acids in bacteria to complex terpenes in plants.[1] These molecules often exhibit potent biological activities, underscoring the evolutionary advantage conferred by this compact, rigid ring system. However, the presence of two carboxylic acid groups on a cyclopropane ring is a feature that has been identified in only a very limited number of natural products. The vast majority of research on cyclopropane dicarboxylic acids has centered on synthetically derived analogs, which have found utility as pharmacological tools and herbicides.[2][3]

This guide focuses specifically on the natural occurrence of these di-acids, aiming to consolidate the sparse yet significant findings in this field. The primary examples of naturally occurring cyclopropane dicarboxylic acids are the diastereomers of 2-(carboxycyclopropyl)glycine (CCG).

Naturally Occurring Cyclopropane Dicarboxylic Acids: The 2-(Carboxycyclopropyl)glycine Family

To date, the only confirmed, naturally occurring cyclopropane dicarboxylic acids are the diastereomers of 2-(carboxycyclopropyl)glycine. These non-proteinogenic amino acids are structural analogues of glutamate.

Identified Isomers and Their Natural Sources

Several diastereomers of 2-(carboxycyclopropyl)glycine have been isolated from a select group of plant species. The known isomers and their botanical origins are summarized in Table 1.

DiastereomerSystematic NameNatural Source(s)Reference(s)
CCG-I (2S,3S,4S)-2-(carboxycyclopropyl)glycineAesculus parviflora, Blighia sapida[4]
CCG-III (2S,3S,4R)-2-(carboxycyclopropyl)glycineAesculus parviflora, Blighia sapida[4]
CCG-IV (2S,1'R,2'S)-2-(carboxycyclopropyl)glycineEphedra foeminea, Ephedra altissima[4]

Table 1: Naturally Occurring 2-(Carboxycyclopropyl)glycine Diastereomers and Their Plant Sources.

At present, there is a notable absence of quantitative data in the scientific literature regarding the concentration and abundance of these CCG isomers within their host plants. This represents a significant knowledge gap that warrants further investigation.

Experimental Protocols: Isolation and Characterization

Detailed, step-by-step experimental protocols for the extraction and purification of CCGs from their natural sources are not extensively documented in single publications. However, by combining general methodologies for amino acid extraction from plant tissues with the information available in the discovery papers, a general workflow can be constructed.

General Extraction and Purification Workflow

The isolation of CCGs from plant material typically involves an initial extraction with an aqueous or alcoholic solvent, followed by chromatographic purification steps to separate the target compounds from the complex plant matrix.

experimental_workflow plant_material Plant Material (e.g., seeds, leaves) extraction Extraction (e.g., 80% Methanol or Water) plant_material->extraction filtration Filtration extraction->filtration ion_exchange Ion-Exchange Chromatography (Cation Exchange) filtration->ion_exchange elution Elution (e.g., Ammonia Solution) ion_exchange->elution final_purification Final Purification (e.g., Preparative HPLC) elution->final_purification characterization Structural Characterization (NMR, MS) final_purification->characterization biosynthesis_pathway precursor Unknown Precursor(s) cyclopropanation Enzymatic Cyclopropanation (Hypothetical) precursor->cyclopropanation ? functionalization Further Functionalization (e.g., Amination, Carboxylation) (Hypothetical) cyclopropanation->functionalization ? ccg 2-(Carboxycyclopropyl)glycine functionalization->ccg ?

References

Theoretical Calculations on the Conformational Landscape of 1,2-Cyclopropanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of cis- and trans-1,2-cyclopropanedicarboxylic acid. Understanding the three-dimensional structure of small molecules is paramount in drug design and molecular recognition, where conformation dictates intermolecular interactions. This document outlines the prevailing computational approaches for conformational analysis, details a recommended experimental protocol for in-silico investigations, and presents the expected conformational landscape of the title compounds. Particular emphasis is placed on the role of intramolecular hydrogen bonding in stabilizing specific conformers. All quantitative data are summarized in structured tables, and key conceptual frameworks are visualized using diagrams generated with Graphviz.

Introduction

1,2-Cyclopropanedicarboxylic acid, with its stereoisomers (cis and trans), presents a conformationally constrained yet intriguing system for theoretical investigation. The rigid cyclopropane ring limits the overall flexibility of the molecule, placing the two carboxylic acid moieties in close proximity. The relative orientation of these functional groups, dictated by the rotation around the C-C single bonds, gives rise to a set of distinct conformers. The stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and the potential for the formation of intramolecular hydrogen bonds.

In the context of drug development, the bioactive conformation of a molecule is the specific three-dimensional arrangement it adopts when binding to a biological target. A thorough understanding of the conformational energy landscape, including the relative energies of stable conformers and the barriers to their interconversion, is therefore crucial for rational drug design and the prediction of molecular properties. Theoretical calculations, particularly those based on quantum mechanics, have emerged as powerful tools for such investigations.

This guide serves as a technical resource for researchers aiming to perform or interpret theoretical calculations on the conformation of this compound and related small molecules.

Theoretical Background

The primary methods for theoretical conformational analysis are rooted in quantum mechanics. Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size, offering a favorable balance between accuracy and computational cost. Ab initio methods, while often more computationally intensive, can provide benchmark-quality results.

Key to a successful conformational analysis is the choice of a suitable theoretical method and basis set. For dicarboxylic acids, where hydrogen bonding and subtle electronic effects are important, a functional that performs well for non-covalent interactions, such as M06-2X or ωB97X-D, is often recommended. Pople-style basis sets, such as 6-311+G(d,p), or correlation-consistent basis sets, like cc-pVTZ, are typically employed to provide a sufficiently flexible description of the electron density.

The computational workflow generally involves:

  • Generation of initial conformers: This can be achieved through systematic rotation of dihedral angles or using molecular mechanics-based conformational search algorithms.

  • Geometry optimization: Each initial structure is optimized to find the nearest local minimum on the potential energy surface.

  • Frequency calculations: These are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Analysis of results: The relative energies of the conformers are compared to determine their populations at a given temperature. Key geometric parameters, such as dihedral angles and hydrogen bond distances, are analyzed to characterize the different conformations.

Conformational Analysis of cis-1,2-Cyclopropanedicarboxylic Acid

In the cis isomer, the two carboxylic acid groups are on the same face of the cyclopropane ring. This arrangement allows for the formation of a strong intramolecular hydrogen bond, which is expected to be a dominant factor in its conformational preference. Rotation of the two carboxylic acid groups leads to several possible conformers.

The primary conformers of interest arise from the syn/anti arrangement of the hydroxyl proton relative to the carbonyl group within each carboxylic acid moiety, and the overall orientation of the two carboxyl groups relative to each other. A key conformational feature is the formation of a seven-membered ring through an intramolecular hydrogen bond.

Hypothesized Conformers and Expected Data

The following table outlines the expected low-energy conformers for cis-1,2-cyclopropanedicarboxylic acid and provides a template for the quantitative data that would be obtained from theoretical calculations. The relative energies are hypothetical but representative of what a DFT study might reveal.

Conformer IDDescriptionRelative Energy (kJ/mol)Relative Energy (kcal/mol)Dihedral Angle (O=C-C-C) (°)H-bond Distance (Å)
cis-1a Intramolecular H-bond, syn-syn arrangement0.000.00~0, ~120~1.8
cis-1b No H-bond, anti-syn arrangement10-152.4-3.6~180, ~0N/A
cis-1c No H-bond, anti-anti arrangement15-253.6-6.0~180, ~180N/A

Note: The energy values are illustrative. Actual values would be obtained from quantum chemical calculations.

Conformational Equilibrium of cis-1,2-Cyclopropanedicarboxylic Acid

cis_conformers cluster_cis cis-1,2-Cyclopropanedicarboxylic Acid Conformers cis-1a cis-1a (H-bonded) cis-1b cis-1b (Non H-bonded) cis-1a->cis-1b ΔE₁ cis-1b->cis-1a cis-1c cis-1c (Non H-bonded) cis-1b->cis-1c ΔE₂ cis-1c->cis-1b

Conformational equilibrium of cis-1,2-cyclopropanedicarboxylic acid.

Conformational Analysis of trans-1,2-Cyclopropanedicarboxylic Acid

In the trans isomer, the carboxylic acid groups are on opposite faces of the cyclopropane ring. This arrangement precludes the formation of a direct intramolecular hydrogen bond between the two carboxyl groups. As a result, the conformational landscape is expected to be governed by steric and electrostatic repulsions between the two groups.

Hypothesized Conformers and Expected Data

The low-energy conformers of the trans isomer will likely differ in the relative orientation of the two carboxylic acid groups. The syn and anti arrangements within each carboxyl group will also contribute to the number of possible conformers.

Conformer IDDescriptionRelative Energy (kJ/mol)Relative Energy (kcal/mol)Dihedral Angle 1 (O=C-C-C) (°)Dihedral Angle 2 (O=C-C-C) (°)
trans-1a anti-periplanar arrangement of carboxyl groups0.000.00~180~180
trans-1b syn-clinal arrangement of carboxyl groups5-101.2-2.4~60~180
trans-1c syn-periplanar arrangement of carboxyl groups> 20> 4.8~0~180

Note: The energy values are illustrative. Actual values would be obtained from quantum chemical calculations.

Conformational Equilibrium of trans-1,2-Cyclopropanedicarboxylic Acid

trans_conformers cluster_trans trans-1,2-Cyclopropanedicarboxylic Acid Conformers trans-1a trans-1a (anti-periplanar) trans-1b trans-1b (syn-clinal) trans-1a->trans-1b ΔE₃ trans-1b->trans-1a trans-1c trans-1c (syn-periplanar) trans-1b->trans-1c ΔE₄ trans-1c->trans-1b computational_workflow cluster_workflow Computational Workflow for Conformational Analysis A 1. Initial Structure Generation (cis & trans) B 2. Conformational Search (Dihedral Scan / MM) A->B C 3. DFT Geometry Optimization B->C D 4. Frequency Calculation C->D E 5. Analysis of Results (Energies, Geometries) D->E F 6. Population Analysis (Boltzmann Distribution) E->F

An In-depth Technical Guide to the Acidity and pKa Values of 1,2-Cyclopropanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid. This information is crucial for understanding the physicochemical properties of these compounds, which can be relevant in various research and development contexts, including drug design and synthesis.

Core Concepts: Acidity and Stereoisomerism

The acidity of a dicarboxylic acid is characterized by two acid dissociation constants (pKa values), corresponding to the stepwise loss of two protons. The stereochemical arrangement of the carboxylic acid groups, as seen in the cis and trans isomers of this compound, significantly influences these pKa values. This difference in acidity is primarily governed by intramolecular interactions, including hydrogen bonding and steric effects.

Data Presentation: pKa Values

The experimentally determined pKa values for the isomers of this compound are summarized in the table below for clear comparison.

IsomerpKa1pKa2
cis-1,2-Cyclopropanedicarboxylic Acid3.336.47
trans-1,2-Cyclopropanedicarboxylic Acid3.094.75

Note: These are thermodynamic pKa values.[1]

Experimental Protocols: Determination of pKa Values

The pKa values of dicarboxylic acids are typically determined experimentally using potentiometric titration. This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH.

General Protocol for Potentiometric Titration:
  • Preparation of the Analyte Solution: A precise amount of the this compound isomer is dissolved in a suitable solvent, typically deionized water, to a known concentration.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to pKa1, and the second corresponds to pKa2.

Mandatory Visualization: Factors Influencing Acidity

The distinct pKa values of the cis and trans isomers can be attributed to the spatial arrangement of their carboxylic acid groups. The following diagrams illustrate the key intramolecular interactions that influence their respective acidities.

Acidity_Factors cluster_cis cis-1,2-Cyclopropanedicarboxylic Acid cluster_hbond Intramolecular Hydrogen Bond cluster_trans trans-1,2-Cyclopropanedicarboxylic Acid cluster_steric Steric Hindrance cis_acid cis-Isomer cis_monoanion Monoanion cis_acid->cis_monoanion -H⁺ (pKa1 = 3.33) cis_dianion Dianion cis_monoanion->cis_dianion -H⁺ (pKa2 = 6.47) h_bond Stabilizes Monoanion cis_monoanion->h_bond trans_acid trans-Isomer trans_monoanion Monoanion trans_acid->trans_monoanion -H⁺ (pKa1 = 3.09) trans_dianion Dianion trans_monoanion->trans_dianion -H⁺ (pKa2 = 4.75) steric Minimal Interaction

Caption: Factors influencing the acidity of this compound isomers.

Interpretation of Acidity Differences:
  • pKa1: The first dissociation constant (pKa1) is lower for the trans isomer (3.09) compared to the cis isomer (3.33), indicating that the trans isomer is a slightly stronger acid in the first deprotonation step. This can be attributed to the greater separation of the carboxylic acid groups in the trans configuration, which minimizes electrostatic repulsion in the resulting monoanion.

  • pKa2: The second dissociation constant (pKa2) is significantly higher for the cis isomer (6.47) compared to the trans isomer (4.75). This indicates that the monoanion of the cis isomer is a much weaker acid. The key reason for this is the formation of a strong intramolecular hydrogen bond between the remaining carboxylic acid proton and the carboxylate group in the cis-monoanion. This hydrogen bond stabilizes the monoanion, making the removal of the second proton more difficult. In the trans isomer, the carboxylic acid groups are too far apart for effective intramolecular hydrogen bonding, resulting in a lower pKa2 value that is more typical for a dicarboxylic acid where the acidic groups are in close proximity but unable to form a strong internal hydrogen bond.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclopropanedicarboxylic acid is a valuable chiral building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other biologically active molecules. Its rigid cyclopropane core imparts unique conformational constraints, making it a desirable motif in drug design. The stereoselective synthesis of this compound, particularly obtaining specific enantiomers, is crucial for its application in asymmetric synthesis. This document provides detailed protocols for both the diastereoselective synthesis of the racemic trans isomer and an enantioselective synthesis leading to the chiral product.

Synthetic Strategies

Two primary strategies for the synthesis of trans-1,2-cyclopropanedicarboxylic acid are presented:

  • Diastereoselective Synthesis (Racemic Route): This approach involves the cyclopropanation of a trans-alkene, typically a fumarate ester, to preferentially form the trans-cyclopropane diester. Subsequent hydrolysis yields the racemic trans-1,2-cyclopropanedicarboxylic acid. This method is robust and suitable for producing large quantities of the racemic material.

  • Enantioselective Synthesis (Asymmetric Route): This more advanced strategy employs a chiral catalyst to directly produce an enantiomerically enriched trans-cyclopropane diester from an alkene. This method is essential for accessing specific enantiomers of the target molecule, which is often a requirement for pharmaceutical applications.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described in the protocols.

Table 1: Diastereoselective Synthesis of Diethyl trans-1,2-Cyclopropanedicarboxylate

MethodCatalystAlkeneCarbene SourceSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
Rhodium-CatalyzedRh₂(OAc)₄Diethyl FumarateEthyl DiazoacetateDichloromethane25>95>95:5

Table 2: Enantioselective Synthesis of Diethyl trans-1,2-Cyclopropanedicarboxylate

MethodChiral CatalystAlkeneCarbene SourceSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (% ee)
Copper-CatalyzedCu(I)-Bis(oxazoline)Diethyl FumarateEthyl DiazoacetateDichloromethane25~90>95:5up to 99%

Table 3: Hydrolysis of Diethyl trans-1,2-Cyclopropanedicarboxylate

SubstrateReagentsSolventTemp (°C)Time (h)Yield (%)
Diethyl trans-1,2-cyclopropanedicarboxylatePotassium HydroxideMethanol/Water804>90

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (±)-Diethyl trans-1,2-Cyclopropanedicarboxylate

This protocol describes the rhodium-catalyzed cyclopropanation of diethyl fumarate with ethyl diazoacetate, which predominantly yields the trans isomer.

Materials:

  • Diethyl fumarate

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of diethyl fumarate (1 equivalent) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.1 mol%) in anhydrous dichloromethane in a round-bottom flask, add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane dropwise via a syringe pump over a period of 4-6 hours at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford diethyl trans-1,2-cyclopropanedicarboxylate.

Protocol 2: Enantioselective Synthesis of (1R,2R)-Diethyl trans-1,2-Cyclopropanedicarboxylate

This protocol outlines the asymmetric cyclopropanation of diethyl fumarate using a chiral copper(I)-bis(oxazoline) complex.

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-box]

  • Diethyl fumarate

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Syringe pump

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare the chiral catalyst by stirring Cu(OTf)₂·C₆H₆ (1 mol%) and (S,S)-tBu-box (1.1 mol%) in anhydrous dichloromethane at room temperature for 1 hour.

  • To the catalyst solution, add diethyl fumarate (1 equivalent).

  • Add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous dichloromethane dropwise via a syringe pump over 8 hours at room temperature.

  • Stir the reaction mixture at room temperature until the consumption of the starting material is complete (monitor by TLC or GC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched diethyl trans-1,2-cyclopropanedicarboxylate.

Protocol 3: Hydrolysis of Diethyl trans-1,2-Cyclopropanedicarboxylate

This protocol describes the basic hydrolysis of the diester to the corresponding dicarboxylic acid.

Materials:

  • Diethyl trans-1,2-cyclopropanedicarboxylate (racemic or enantiomerically enriched)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • pH paper or meter

Procedure:

  • In a round-bottom flask, dissolve diethyl trans-1,2-cyclopropanedicarboxylate (1 equivalent) in a mixture of methanol and water.

  • Add an excess of potassium hydroxide (e.g., 3-4 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield trans-1,2-cyclopropanedicarboxylic acid. The product can be further purified by recrystallization.[1]

Visualizations

Synthetic_Strategies cluster_racemic Diastereoselective (Racemic) Route cluster_asymmetric Enantioselective (Asymmetric) Route Diethyl Fumarate Diethyl Fumarate Racemic Diethyl trans-1,2-Cyclopropanedicarboxylate Racemic Diethyl trans-1,2-Cyclopropanedicarboxylate Diethyl Fumarate->Racemic Diethyl trans-1,2-Cyclopropanedicarboxylate Rh₂(OAc)₄, EDA Racemic trans-1,2-Cyclopropanedicarboxylic Acid Racemic trans-1,2-Cyclopropanedicarboxylic Acid Racemic Diethyl trans-1,2-Cyclopropanedicarboxylate->Racemic trans-1,2-Cyclopropanedicarboxylic Acid KOH, H₂O/MeOH Diethyl Fumarate_A Diethyl Fumarate Enantioenriched Diethyl trans-1,2-Cyclopropanedicarboxylate Enantioenriched Diethyl trans-1,2-Cyclopropanedicarboxylate Diethyl Fumarate_A->Enantioenriched Diethyl trans-1,2-Cyclopropanedicarboxylate Chiral Cu(I)-Box, EDA Enantioenriched trans-1,2-Cyclopropanedicarboxylic Acid Enantioenriched trans-1,2-Cyclopropanedicarboxylic Acid Enantioenriched Diethyl trans-1,2-Cyclopropanedicarboxylate->Enantioenriched trans-1,2-Cyclopropanedicarboxylic Acid KOH, H₂O/MeOH

Caption: Overall workflow for the synthesis of trans-1,2-cyclopropanedicarboxylic acid.

Asymmetric_Cyclopropanation_Mechanism EDA Ethyl Diazoacetate Carbene_Complex Chiral Copper Carbene Complex EDA->Carbene_Complex - N₂ Chiral_Catalyst Chiral Cu(I)-Box Catalyst Chiral_Catalyst->Carbene_Complex Transition_State Diastereoselective Transition State Carbene_Complex->Transition_State Alkene Diethyl Fumarate Alkene->Transition_State Product Enantioenriched trans-Diester Transition_State->Product

Caption: Key steps in the asymmetric cyclopropanation reaction.

References

Application Note: Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-1,2-cyclopropanedicarboxylic acid is a valuable building block in organic synthesis, utilized in the development of pharmaceuticals and novel materials. The cyclopropane ring introduces conformational rigidity, a feature often exploited in drug design to enhance binding affinity and metabolic stability. This document outlines a reliable two-step protocol for the synthesis of cis-1,2-cyclopropanedicarboxylic acid, commencing with the cyclopropanation of maleic anhydride, followed by hydrolysis of the resulting anhydride intermediate. This method provides a straightforward route to a key synthetic intermediate for researchers in medicinal chemistry and materials science.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Cyclopropanation: Maleic anhydride undergoes a reaction with diazomethane, which acts as a carbene source, to form the intermediate anhydride, 3-oxabicyclo[3.1.0]hexane-2,4-dione.

  • Hydrolysis: The intermediate anhydride is subsequently hydrolyzed with water to yield the final product, cis-1,2-cyclopropanedicarboxylic acid.

Diagram of the Synthetic Pathway

G MA Maleic Anhydride Intermediate 3-Oxabicyclo[3.1.0]hexane-2,4-dione (cis-1,2-Cyclopropanedicarboxylic Anhydride) MA->Intermediate Step 1: Cyclopropanation CH2N2 Diazomethane (CH₂N₂) in Ether CH2N2->Intermediate FinalProduct cis-1,2-Cyclopropanedicarboxylic Acid Intermediate->FinalProduct Step 2: Hydrolysis H2O Water (H₂O) H2O->FinalProduct

Caption: Synthetic workflow for cis-1,2-cyclopropanedicarboxylic acid.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the compounds involved in this synthesis.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Maleic AnhydrideStarting MaterialC₄H₂O₃98.0652.8
3-Oxabicyclo[3.1.0]hexane-2,4-dioneIntermediateC₅H₄O₃112.0855-57
cis-1,2-Cyclopropanedicarboxylic AcidFinal ProductC₅H₆O₄130.10139

Experimental Protocols

Diagram of the Experimental Workflow

Application Notes and Protocols for the Esterification of 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of mono- and di-esters of 1,2-cyclopropanedicarboxylic acid, a key building block in the development of novel therapeutics and functional materials. The protocols outlined below describe two common and effective methods: Fischer-Speier Esterification for diester synthesis and Steglich Esterification, which can be adapted for both mono- and di-ester formation.

Introduction

This compound and its ester derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, three-membered ring structure. This unique scaffold can impart desirable conformational constraints on molecules, leading to enhanced biological activity or specific material properties. The selective formation of mono- or di-esters is crucial for subsequent synthetic transformations. This guide provides reliable methods for achieving these target compounds.

Data Presentation

The following table summarizes typical quantitative data for the esterification of this compound via Fischer and Steglich esterification. Please note that yields can vary based on the specific isomer (cis- or trans-) of the starting material and the alcohol used.

ParameterFischer Esterification (Diester)Steglich Esterification (Diester)Steglich Esterification (Monoester)
Product Diethyl 1,2-cyclopropanedicarboxylateDimethyl 1,2-cyclopropanedicarboxylateMono-methyl 1,2-cyclopropanedicarboxylate
Alcohol EthanolMethanolMethanol
Catalyst/Reagent Sulfuric Acid (catalytic)DCC, DMAPDCC, DMAP
Solvent Ethanol (excess)DichloromethaneDichloromethane
Temperature Reflux (~78 °C)0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4-8 hours2-4 hours2-4 hours
Typical Yield > 85%> 90%40-60% (plus diester)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Diethyl 1,2-Cyclopropanedicarboxylate

This protocol describes the synthesis of the diethyl ester of this compound using an excess of ethanol as both the solvent and reagent, with a strong acid catalyst. This method is cost-effective and suitable for large-scale synthesis.

Materials:

  • This compound (cis- or trans-)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 1,2-cyclopropanedicarboxylate.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Steglich Esterification for Dimethyl 1,2-Cyclopropanedicarboxylate

This method is a mild and efficient way to form esters using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] It is particularly useful for substrates that are sensitive to acidic conditions.[4] By adjusting the stoichiometry of the alcohol, this method can be tuned to favor either mono- or di-esterification.

Materials:

  • This compound (cis- or trans-)

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Büchner funnel

Procedure for Diester Synthesis:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • Add methanol (2.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (2.2 eq) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration through a Büchner funnel.

  • Wash the filtrate with 0.5 N HCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 1,2-cyclopropanedicarboxylate.

  • The crude product can be purified by column chromatography on silica gel.

Procedure for Monoester Synthesis: To favor the formation of the mono-ester, the stoichiometry of the alcohol and DCC should be adjusted.

  • Follow the same initial setup as the diester synthesis.

  • Use 1.0 equivalent of methanol and 1.1 equivalents of DCC.

  • The workup and purification procedure is the same, but will likely require careful column chromatography to separate the monoester from the unreacted diacid and any formed diester. Achieving high selectivity for the monoester can be challenging.[5]

Visualizations

The following diagrams illustrate the general workflows for the esterification protocols described.

Fischer_Esterification_Workflow Fischer Esterification Workflow start Start: this compound reagents Add Excess Ethanol & Catalytic H₂SO₄ start->reagents reflux Reflux (4-8 hours) reagents->reflux cool Cool to Room Temp. reflux->cool evaporate Remove Excess Ethanol cool->evaporate dissolve Dissolve in Organic Solvent evaporate->dissolve wash_bicarb Wash with NaHCO₃ (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End: Diethyl 1,2-Cyclopropanedicarboxylate purify->end

Caption: General workflow for Fischer-Speier esterification.

Steglich_Esterification_Workflow Steglich Esterification Workflow start Start: this compound reagents Dissolve in DCM Add Alcohol & DMAP start->reagents cool Cool to 0 °C reagents->cool add_dcc Add DCC Solution cool->add_dcc react Stir at 0 °C then RT (2-4 hours) add_dcc->react filter Filter to Remove DCU react->filter wash_hcl Wash with 0.5 N HCl filter->wash_hcl wash_bicarb Wash with NaHCO₃ (aq) wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Methyl Ester Product purify->end

Caption: General workflow for Steglich esterification.

References

Application Notes and Protocols for 1,2-Cyclopropanedicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclopropanedicarboxylic acid (H₂cpda) is a versatile dicarboxylic acid ligand utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its rigid, V-shaped geometry, a consequence of the cyclopropane ring, makes it an intriguing building block for constructing novel supramolecular architectures. The stereoisomers of this compound, namely cis and trans isomers, offer distinct coordination vectors, leading to a variety of network topologies with potential applications in gas storage, catalysis, and as functional materials. These application notes provide an overview of the utility of this compound as a ligand and detail generalized protocols for the synthesis and characterization of its coordination compounds.

Application Notes

Ligand Properties and Coordination Modes

This compound can exist as cis and trans isomers, which significantly influences the geometry of the resulting coordination polymers. The carboxylate groups can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging, leading to the formation of diverse network structures from one-dimensional (1D) chains to three-dimensional (3D) frameworks. The choice of isomer and the control over its coordination mode are critical in the rational design of functional materials.

Synthesis of Coordination Polymers

The synthesis of coordination polymers using this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt with the ligand in a sealed vessel at elevated temperatures. The choice of solvent, temperature, reaction time, and the metal-to-ligand molar ratio are crucial parameters that dictate the final product's structure and properties. The V-shaped nature of the cis-isomer can be exploited to create specific topologies in the resulting frameworks.

Potential Applications

Coordination polymers derived from this compound are of interest for several applications:

  • Gas Storage and Separation: The porous nature of MOFs constructed with this ligand can be tailored for the selective adsorption and storage of gases like hydrogen and carbon dioxide.

  • Catalysis: The metal centers within the coordination network can act as catalytic sites for various organic transformations. The constrained environment of the pores can also impart shape and size selectivity to the catalytic process.

  • Luminescent Materials: Lanthanide-based coordination polymers incorporating 1,2-cyclopropanedicarboxylate can exhibit characteristic luminescence, making them suitable for applications in sensing and bio-imaging.

  • Drug Delivery: The biocompatibility and tunable porosity of these materials are being explored for the encapsulation and controlled release of therapeutic agents.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for coordination polymers of this compound in the public domain, the following table presents a generalized summary of typical data obtained for coordination polymers with similar small dicarboxylic acid ligands. This data is for illustrative purposes to guide researchers in their expectations.

PropertyTypical Value RangeMethod of Analysis
Crystallographic Data Single-Crystal X-ray Diffraction
Crystal SystemMonoclinic, Orthorhombic, etc.
Space GroupP2₁/c, C2/c, etc.
Metal-Oxygen Bond Lengths2.0 - 2.5 Å
Metal-Nitrogen Bond Lengths2.0 - 2.3 Å (with co-ligands)
Thermal Stability Thermogravimetric Analysis (TGA)
Decomposition Temperature250 - 450 °C
Mass Loss of LigandCorresponds to the organic content
Spectroscopic Data Fourier-Transform Infrared (FT-IR)
ν(C=O) of carboxylate1550 - 1650 cm⁻¹ (asymmetric), 1380 - 1450 cm⁻¹ (symmetric)
ν(O-H) of coordinated water3200 - 3500 cm⁻¹

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of coordination polymers using this compound. Researchers should adapt these protocols based on the specific metal ion and desired product.

Protocol 1: Hydrothermal Synthesis of a Copper(II)-1,2-Cyclopropanedicarboxylate Coordination Polymer

Objective: To synthesize a crystalline coordination polymer of copper(II) with cis-1,2-cyclopropanedicarboxylic acid.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • cis-1,2-Cyclopropanedicarboxylic acid (cis-H₂cpda)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of deionized water.

  • In a separate vial, dissolve 0.1 mmol of cis-H₂cpda in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours.

  • Filter the resulting blue crystals, wash them with deionized water and ethanol, and dry them in air.

Protocol 2: Characterization of the Synthesized Coordination Polymer

Objective: To characterize the structure and properties of the synthesized copper(II)-1,2-cyclopropanedicarboxylate coordination polymer.

Methods:

  • Single-Crystal X-ray Diffraction:

    • Select a suitable single crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer with Mo Kα or Cu Kα radiation.

    • Solve and refine the crystal structure using appropriate software (e.g., SHELX).

  • Powder X-ray Diffraction (PXRD):

    • Grind a sample of the crystalline product into a fine powder.

    • Record the PXRD pattern over a 2θ range of 5-50°.

    • Compare the experimental PXRD pattern with the one simulated from the single-crystal X-ray diffraction data to confirm phase purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the FT-IR spectrum of the ligand and the synthesized complex in the range of 4000-400 cm⁻¹ using KBr pellets.

    • Analyze the shifts in the characteristic vibrational bands of the carboxylate groups to confirm coordination to the metal center.

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of the complex from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

    • Analyze the TGA curve to determine the thermal stability and decomposition pattern of the coordination polymer.

Visualizations

Synthesis_Workflow Experimental Workflow for Coordination Polymer Synthesis cluster_synthesis Synthesis start Start dissolve_metal Dissolve Metal Salt in Solvent 1 start->dissolve_metal dissolve_ligand Dissolve Ligand in Solvent 2 start->dissolve_ligand mix_solutions Combine Solutions in Autoclave dissolve_metal->mix_solutions dissolve_ligand->mix_solutions hydrothermal_reaction Hydrothermal Reaction (e.g., 120°C, 72h) mix_solutions->hydrothermal_reaction cooling Slow Cooling to Room Temperature hydrothermal_reaction->cooling filtration Filter and Wash Crystals cooling->filtration drying Air Dry filtration->drying product Crystalline Product drying->product

Caption: Workflow for the hydrothermal synthesis of a coordination polymer.

Characterization_Workflow Characterization Workflow cluster_characterization Characterization product Synthesized Product scxrd Single-Crystal X-ray Diffraction product->scxrd Structure Determination pxrd Powder X-ray Diffraction product->pxrd Phase Purity ftir FT-IR Spectroscopy product->ftir Functional Group Analysis tga Thermogravimetric Analysis product->tga Thermal Stability

Caption: Workflow for the characterization of the synthesized coordination polymer.

Logical_Relationship Logical Relationship of Synthesis Parameters and Product Properties cluster_params Synthesis Parameters cluster_props Product Properties metal_ion Metal Ion dimensionality Dimensionality (1D, 2D, 3D) metal_ion->dimensionality ligand_isomer Ligand Isomer (cis/trans) topology Network Topology ligand_isomer->topology solvent Solvent System porosity Porosity & Surface Area solvent->porosity temperature Temperature & Time stability Thermal & Chemical Stability temperature->stability dimensionality->porosity dimensionality->stability topology->porosity

Caption: Relationship between synthesis parameters and final product properties.

Application Notes and Protocols: 1,2-Cyclopropanedicarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclopropanedicarboxylic acid is a highly versatile and valuable building block in modern organic synthesis. Its rigid, three-membered ring structure provides a unique conformational constraint that is increasingly exploited in the design of complex molecules with specific biological activities. The defined stereochemistry of the cis- and trans-isomers allows for the precise spatial arrangement of functional groups, making it an attractive scaffold for creating novel therapeutic agents and molecular probes.

This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on its use in creating conformationally restricted dipeptide mimics and enzyme inhibitors. Detailed experimental protocols for key synthetic transformations are provided to facilitate its use in the laboratory.

Key Applications

The unique structural features of the cyclopropane ring in this compound derivatives offer significant advantages in drug design, including enhanced metabolic stability and improved binding affinity to biological targets.[1]

Conformationally Restricted Dipeptide Mimics

The rigid cyclopropane scaffold can effectively mimic the backbone of a dipeptide, forcing the substituent groups into well-defined orientations. This conformational restriction can lead to enhanced binding to target proteins and increased resistance to enzymatic degradation compared to their flexible acyclic counterparts.[1][2] Trisubstituted cyclopropanes derived from this compound are particularly effective as dipeptide isosteres, as they can lock both the backbone and side-chain orientations.[2][3]

Logical Relationship: From this compound to Constrained Peptides

G CPDA 1,2-Cyclopropanedicarboxylic Acid Intermediate Activated Intermediate (e.g., Anhydride, Di-ester) CPDA->Intermediate Activation PeptideCoupling Peptide Coupling Reactions Intermediate->PeptideCoupling Reaction with Amino Acid Derivatives DipeptideMimic Conformationally Restricted Dipeptide Mimic PeptideCoupling->DipeptideMimic BioactivePeptide Bioactive Peptide (e.g., Renin Inhibitor) DipeptideMimic->BioactivePeptide Incorporation

Caption: Workflow for synthesizing constrained peptides.

Enzyme Inhibitors

The strained cyclopropane ring can mimic the transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors.[1] A notable application is in the development of inhibitors for O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it an attractive target for novel antibiotics.[1][4] Derivatives of this compound have demonstrated inhibitory activity against OASS isoforms.[1][4]

Experimental Protocols

Protocol 1: Synthesis of cis-1,2-Cyclopropanedicarboxylic Anhydride

This protocol describes the preparation of the anhydride from the corresponding diacid, a common intermediate for further synthetic transformations.

Reaction Scheme:

cis-1,2-Cyclopropanedicarboxylic acid + Acetic Anhydride → cis-1,2-Cyclopropanedicarboxylic Anhydride + 2 Acetic Acid

Materials and Equipment:

Reagent/EquipmentDetails
cis-1,2-Cyclopropanedicarboxylic acid2 g
Acetic anhydride126.4 ml
Round-bottom flask (250 ml)-
Reflux condenser-
Heating mantle-
Rotary evaporator-

Procedure:

  • To a 250 ml round-bottom flask, add 2 g of cis-1,2-cyclopentanedicarboxylic acid and 126.4 ml of acetic anhydride.[5]

  • Heat the mixture to reflux and maintain for 10 hours.[5]

  • After cooling to room temperature, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[5]

  • The resulting crude product is cis-1,2-cyclopropanedicarboxylic anhydride.

Expected Yield: The yield is typically high, often nearly quantitative.

Characterization Data (for the analogous cis-1,2-Cyclohexanedicarboxylic Anhydride):

PropertyValue
Melting Point32-34 °C
Boiling Point158 °C at 17 mmHg

Note: Specific characterization data for cis-1,2-cyclopropanedicarboxylic anhydride should be obtained and verified.

Protocol 2: Synthesis of Diethyl cis-1,2-Cyclopropanedicarboxylate

This protocol details the esterification of the dicarboxylic acid, another key intermediate for various coupling reactions.

Reaction Scheme:

cis-1,2-Cyclopropanedicarboxylic acid + 2 Ethanol --(H+)--> Diethyl cis-1,2-cyclopropanedicarboxylate + 2 H₂O

Materials and Equipment:

Reagent/EquipmentDetails
cis-1,2-Cyclopropanedicarboxylic acid1 mole
Absolute EthanolSufficient quantity
Concentrated Sulfuric AcidCatalytic amount
Round-bottom flask-
Reflux condenser-
Dean-Stark trap (optional)-
Distillation apparatus-
Separatory funnel-
Drying agent (e.g., MgSO₄)-

Procedure (General Fischer Esterification):

  • In a round-bottom flask, dissolve cis-1,2-cyclopropanedicarboxylic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol by distillation.

  • Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude diethyl cis-1,2-cyclopropanedicarboxylate.

  • Purify the product by vacuum distillation.

Quantitative Data Summary for Related Esterification:

Starting MaterialProductYieldBoiling Point
Diethyl malonate and 1,2-dichloroethaneDiethyl cyclopropane-1,1-dicarboxylate85.8% of theory96 °C / 16 mbar

Note: This data is for a related synthesis and should be used as a general guideline.[6] Specific yields and boiling points will vary.

Protocol 3: Reduction of Diethyl trans-1,2-Cyclopropanedicarboxylate to trans-1,2-Bis(hydroxymethyl)cyclopropane

This protocol illustrates the reduction of the diester to the corresponding diol, a useful building block for further elaboration.[7]

Reaction Scheme:

Diethyl trans-1,2-cyclopropanedicarboxylate --(LiAlH₄, THF)--> trans-1,2-Bis(hydroxymethyl)cyclopropane

Materials and Equipment:

Reagent/EquipmentDetails
Lithium aluminium hydride (LiAlH₄)-
Anhydrous Tetrahydrofuran (THF)-
Diethyl trans-1,2-cyclopropanedicarboxylate13.59 g (73.1 mmol)
Saturated aqueous NH₄Cl solution-
Three-necked round-bottom flask-
Dropping funnel-
Reflux condenser-
Nitrogen atmosphere setup-

Procedure:

  • Set up a flame-dried three-necked round-bottom flask under a nitrogen atmosphere.

  • Suspend lithium aluminium hydride in anhydrous THF.

  • In a dropping funnel, prepare a solution of diethyl trans-1,2-cyclopropanedicarboxylate (13.59 g, 73.1 mmol) in THF (25 mL).[7]

  • Add the diester solution to the LiAlH₄ suspension over 1 hour.[7]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.[7]

  • Cool the reaction mixture to room temperature and stir for 18 hours.[7]

  • Cool the mixture in an ice-water bath and cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.[7]

  • Filter the resulting granular aluminum salts and wash them thoroughly with ethyl acetate.[7]

  • Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.[7]

Workflow for Diol Synthesis

G Start Start: Diethyl trans-1,2- cyclopropanedicarboxylate Reduction Reduction with LiAlH4 in THF Start->Reduction Quenching Quenching with saturated aq. NH4Cl Reduction->Quenching Workup Filtration and Extraction Quenching->Workup Product Product: trans-1,2-Bis(hydroxymethyl)cyclopropane Workup->Product

Caption: Key steps in the reduction of the diester.

Signaling Pathway Inhibition: O-Acetylserine Sulfhydrylase (OASS)

Derivatives of this compound act as inhibitors of OASS, an enzyme crucial for cysteine biosynthesis in bacteria. By blocking this pathway, these compounds can potentiate the effects of existing antibiotics.

OASS Inhibition Pathway

G Serine Serine OAS O-Acetylserine Serine->OAS AcetylCoA Acetyl-CoA AcetylCoA->OAS Cysteine L-Cysteine OAS->Cysteine Sulfide Sulfide Sulfide->Cysteine OASS OASS OASS->Cysteine catalyzes Inhibitor 1,2-Cyclopropanedicarboxylic Acid Derivative Inhibitor->OASS inhibits

Caption: Inhibition of the cysteine biosynthesis pathway.

Conclusion

This compound and its derivatives are powerful tools in the arsenal of medicinal and synthetic chemists. Their ability to impart conformational rigidity makes them ideal for the design of peptidomimetics and enzyme inhibitors with enhanced biological properties. The protocols outlined in this document provide a starting point for the synthesis of key intermediates and showcase the potential of this versatile building block in the development of novel therapeutics. Further exploration of its applications is warranted and holds significant promise for future drug discovery efforts.

References

Application Notes and Protocols for the Quantification of 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclopropanedicarboxylic acid (1,2-CPDA) is a dicarboxylic acid containing a cyclopropane ring. This unique structural motif is found in various biologically active molecules and is used as a building block in the synthesis of pharmaceuticals and agrochemicals. Accurate and reliable quantification of 1,2-CPDA is crucial for process optimization, quality control, and pharmacokinetic studies in drug development.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison

Both HPLC-UV and GC-MS are powerful techniques for the quantification of 1,2-CPDA. The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a direct method for analyzing non-volatile compounds like dicarboxylic acids, often employing UV detection. It is a robust and widely used technique in quality control laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. However, due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert 1,2-CPDA into a more volatile form suitable for GC analysis.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analytical methods described. These values are based on studies of similar low-molecular-weight dicarboxylic acids and serve as a general guideline.

ParameterHPLC-UVGC-MS (Silylation)GC-MS (Esterification)
Limit of Detection (LOD) 0.1 - 2.0 µg/mL≤ 2 ng/m³ (in air samples)≤ 4 ng/m³ (in air samples)
Limit of Quantification (LOQ) 0.3 - 6.5 µg/mL--
Linearity (R²) > 0.999> 0.99> 0.99
Recovery (%) 97 - 103%--
Precision (%RSD) < 2%≤ 10%≤ 15%

Application Note 1: Quantification of this compound by HPLC-UV

This method provides a direct and robust approach for the quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 5 mM phosphoric acid in water (pH 2.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare a 5 mM solution of phosphoric acid in HPLC-grade water and adjust the pH to 2.1. Filter and degas the mobile phase before use.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the calibration standards, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area of 1,2-CPDA against the concentration of the standards.

  • Determine the concentration of 1,2-CPDA in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase D HPLC-UV Analysis A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions C->D E Data Processing D->E

Caption: HPLC-UV analysis workflow for 1,2-CPDA.

Application Note 2: Quantification of this compound by GC-MS with Derivatization

This method is suitable for the trace-level quantification of this compound in complex matrices, such as biological fluids or environmental samples. A derivatization step is required to increase the volatility of the analyte. Silylation is presented here as the recommended derivatization technique due to its lower detection limits and higher reproducibility for low-molecular-weight dicarboxylic acids.[1]

Experimental Protocol

1. Sample Preparation (from a biological matrix):

  • Protein Precipitation: To 1 volume of the biological sample (e.g., plasma), add 4 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

4. Standard and Sample Analysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare calibration standards and subject them to the same drying and derivatization procedure as the samples.

  • Inject the derivatized standards and samples into the GC-MS.

  • Construct a calibration curve and quantify the 1,2-CPDA in the samples.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Protein Precipitation B Supernatant Collection A->B C Drying B->C D Add BSTFA + TMCS C->D E Heat at 70°C D->E F GC-MS Analysis E->F G Data Processing F->G

Caption: GC-MS analysis workflow with silylation.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound should be based on the specific requirements of the analysis. HPLC-UV offers a straightforward and robust method for routine analysis of less complex samples. For trace-level quantification in complex matrices, the higher sensitivity and selectivity of GC-MS, despite the need for derivatization, make it the preferred method. The protocols provided herein offer a starting point for method development and validation in your laboratory.

References

Application Notes and Protocols for the Derivatization of 1,2-Cyclopropanedicarboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 1,2-cyclopropanedicarboxylic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and polar nature, direct GC-MS analysis of this compound is challenging. Derivatization is a critical step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This guide focuses on two prevalent and effective derivatization techniques: silylation and esterification.

Introduction to Derivatization Techniques

The primary goal of derivatization for GC-MS is to replace the active hydrogens in the carboxylic acid groups, thereby reducing the compound's polarity and increasing its volatility. The two most common approaches for dicarboxylic acids are silylation and esterification.

  • Silylation: This technique replaces the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group. A widely used and effective silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is known for its mild reaction conditions and the high volatility of the resulting derivatives.

  • Esterification: This method converts carboxylic acids into their corresponding esters, which are significantly more volatile. A common and effective method is Fischer esterification, which utilizes an alcohol in the presence of an acid catalyst, such as Boron Trifluoride (BF₃).

Quantitative Data Summary

The choice of derivatization method can significantly influence the sensitivity, precision, and accuracy of the GC-MS analysis. The following tables summarize the performance characteristics of silylation (using BSTFA) and esterification (using BF₃/Methanol) for the analysis of low-molecular-weight dicarboxylic acids. While specific data for this compound is not extensively published, the data presented for similar dicarboxylic acids provide a strong basis for method selection and expectation of performance.

Table 1: Comparison of Derivatization Method Performance for Low-Molecular-Weight Dicarboxylic Acids [1][2][3]

FeatureSilylation (BSTFA)Esterification (BF₃/Alcohol)
Detection Limits (LOD) Lower (≤ 2 ng/m³)Higher (≤ 4 ng/m³)
Reproducibility (RSD%) Higher (≤ 10%)Lower (≤ 15%)
Reaction Conditions MilderCan require higher temperatures
Byproducts Volatile, less interferenceMay require removal
Derivative Stability Sensitive to moistureGenerally more stable
Cost Can be more expensiveOften less expensive

Table 2: Reported Limits of Detection (LOD) and Reproducibility for Selected Dicarboxylic Acids [1]

Dicarboxylic AcidDerivatization ReagentLimit of Detection (LOD) (ng/m³)Reproducibility (RSD%)
Malonic Acid (C3)BSTFA≤ 2≤ 10
BF₃/Methanol≤ 4≤ 15
Succinic Acid (C4)BSTFA≤ 2≤ 10
BF₃/Methanol≤ 4≤ 15
Glutaric Acid (C5)BSTFA≤ 2≤ 10
BF₃/Methanol≤ 4≤ 15
Adipic Acid (C6)BSTFA≤ 2≤ 10
BF₃/Methanol≤ 4≤ 15
Pimelic Acid (C7)BSTFA≤ 2≤ 10
BF₃/Methanol≤ 4≤ 15
Suberic Acid (C8)BSTFA≤ 2≤ 10
BF₃/Methanol≤ 4≤ 15
Azelaic Acid (C9)BSTFA≤ 2≤ 10
BF₃/Methanol≤ 4≤ 15

Experimental Protocols

The following are detailed protocols for the silylation and esterification of this compound.

Protocol 1: Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol outlines the derivatization of this compound to its trimethylsilyl (TMS) ester.

Materials:

  • Sample containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) (with or without 1% Trimethylchlorosilane - TMCS as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as BSTFA is highly sensitive to it. Accurately weigh 1-10 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample. Add 200 µL of BSTFA (a molar excess of at least 2:1 to the active hydrogens is recommended). For sterically hindered carboxylic acids, the addition of TMCS as a catalyst (BSTFA + 1% TMCS) can improve derivatization efficiency.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 70°C for 60 minutes to ensure complete derivatization.[2] The optimal time and temperature may need to be determined empirically for specific sample matrices.

  • Analysis: Cool the vial to room temperature. The derivatized sample is now ready for direct injection into the GC-MS.

Protocol 2: Esterification using Boron Trifluoride (BF₃) in Methanol

This protocol details the conversion of this compound to its dimethyl ester.

Materials:

  • Sample containing this compound

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Anhydrous methanol

  • Saturated sodium chloride solution

  • Hexane

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

Signaling Pathway Diagram

This compound derivatives have been studied as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria and plants.[4][5][6][7][8] This pathway is a potential target for the development of new antimicrobial agents.

Cysteine_Biosynthesis_Inhibition cluster_0 cluster_1 Serine Serine O_Acetylserine O-Acetylserine Serine->O_Acetylserine Acetyl-CoA Acetyl_CoA Acetyl-CoA Cysteine L-Cysteine O_Acetylserine->Cysteine Sulfide Sulfide Sulfide CPDA 1,2-Cyclopropane- dicarboxylic Acid (Inhibitor) OASS O-Acetylserine Sulfhydrylase (OASS) CPDA->OASS inhibits SAT Serine Acetyltransferase (SAT)

Caption: Inhibition of the Cysteine Biosynthesis Pathway.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the derivatization and subsequent chiral GC-MS analysis of this compound isomers.

Derivatization_Workflow start Sample containing This compound dry Evaporate to Dryness start->dry derivatization_choice Choose Derivatization Method dry->derivatization_choice silylation Silylation (BSTFA) derivatization_choice->silylation For higher sensitivity esterification Esterification (BF3/Methanol) derivatization_choice->esterification For more stable derivatives gcms_analysis GC-MS Analysis silylation->gcms_analysis esterification->gcms_analysis chiral_column Use Chiral GC Column gcms_analysis->chiral_column For enantiomeric separation data_analysis Data Analysis: Isomer Identification & Quantification chiral_column->data_analysis end Report Results data_analysis->end

References

Application of 1,2-Cyclopropanedicarboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclopropanedicarboxylic acid and its derivatives are versatile building blocks in medicinal chemistry. The inherent rigidity and unique three-dimensional structure of the cyclopropane ring offer significant advantages in drug design, including enhanced metabolic stability and improved binding affinity to biological targets. This document provides detailed application notes and protocols for the synthesis of two key classes of pharmaceutical intermediates derived from this compound: antiviral precursors and enzyme inhibitors.

I. Synthesis of an Antiviral Intermediate: (1-(Hydroxymethyl)cyclopropyl)methanol

(1-(Hydroxymethyl)cyclopropyl)methanol is a crucial intermediate in the synthesis of antiviral drugs such as cyclopropavir, a potent agent against human cytomegalovirus (HCMV).[1][2] The synthesis commences with the readily available diethyl 1,1-cyclopropanedicarboxylate.

Experimental Workflow: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanol

G cluster_0 Step 1: Reduction cluster_1 Step 2: Functionalization (Example) start Diethyl 1,1-cyclopropanedicarboxylate reduction Reduction with LiAlH4 start->reduction THF diol (1-(Hydroxymethyl)cyclopropyl)methanol reduction->diol tosylation Tosylation diol->tosylation TsCl, Pyridine intermediate Antiviral Precursor tosylation->intermediate

Caption: Synthetic workflow for the preparation of an antiviral intermediate.

Quantitative Data
CompoundFormulaMolecular Weight ( g/mol )FormMelting Point (°C)Boiling Point (°C)Key Spectroscopic Data
Diethyl 1,1-cyclopropanedicarboxylateC₉H₁₄O₄186.21Liquid-91-96 (4 mmHg)¹H NMR (CDCl₃): δ 4.18 (q, 4H), 1.35 (s, 4H), 1.27 (t, 6H)[3]
(1-(Hydroxymethyl)cyclopropyl)methanolC₅H₁₀O₂102.13Oil--¹H NMR (CDCl₃): δ 3.65 (s, 4H), 0.55 (s, 4H)[4]
Experimental Protocol: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanol

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

  • Sodium methoxide

Procedure: [5]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (4.17 g, 109.7 mmol) in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Ester: Add a solution of diethyl 1,1-cyclopropanedicarboxylate (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Cool the reaction mixture and stir at room temperature for 18 hours.

  • Workup: Cool the mixture in an ice-water bath and cautiously add saturated aqueous NH₄Cl solution (30 mL) to quench the excess LiAlH₄. Add ethyl acetate (30 mL) and break up the precipitated aluminum salts with a glass rod. Stir the mixture for 5 hours.

  • Extraction: Filter the mixture and wash the collected salts with ethyl acetate (2 x 50 mL). Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude product in methanol (100 mL) and add a catalytic amount of sodium methoxide (100 mg) to cleave any acetate byproducts. Monitor the reaction by TLC. After completion, neutralize the mixture and remove the solvent. Purify the residue by column chromatography on silica gel to afford pure (1-(hydroxymethyl)cyclopropyl)methanol.

II. Synthesis of O-Acetylserine Sulfhydrylase (OASS) Inhibitors

trans-1,2-Cyclopropanedicarboxylic acid serves as a scaffold for the synthesis of potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it an attractive target for novel antibiotics.[6][7]

Signaling Pathway: Competitive Inhibition of OASS

G cluster_pathway OASS Catalytic Cycle and Inhibition OASS OASS Active Site (with PLP cofactor) Cysteine L-Cysteine (Product) OASS->Cysteine Catalyzes formation of Inhibited_Complex OASS-Inhibitor Complex (Inactive) OASS->Inhibited_Complex OAS O-Acetyl-L-serine (Substrate) OAS->OASS Binds Sulfide Sulfide Sulfide->OASS Binds Inhibitor trans-2-Arylcyclopropane- 1-carboxylic Acid (Competitive Inhibitor) Inhibitor->OASS Competes with substrate for binding Inhibitor->Inhibited_Complex

References

Application of 1,2-Cyclopropanedicarboxylic Acid in Asymmetric Catalysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of 1,2-cyclopropanedicarboxylic acid as a chiral scaffold in the synthesis of ligands for asymmetric catalysis. It details the synthesis of key ligand classes derived from this versatile molecule and their application in several important carbon-carbon bond-forming reactions. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the adoption of these powerful catalytic tools in research and development.

Introduction

This compound, with its rigid three-membered ring and defined stereochemistry, serves as an excellent chiral building block for the synthesis of a variety of C2-symmetric ligands. The conformational rigidity of the cyclopropane backbone allows for a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in a range of asymmetric transformations. This application note focuses on the synthesis of chiral bis(amide) and phosphanyl-oxazoline (PHOX) ligands derived from this compound and its analogues, and their successful application in asymmetric Heck, Michael, and Henry reactions.

Ligand Synthesis from this compound Derivatives

While this compound itself can be used, its derivative, 3-methylenecyclopropane-1,2-dicarboxylic acid (Feist's acid), has been effectively utilized to synthesize C2-symmetric chiral bis(amide) ligands.[1][2][3][4]

Protocol 1: Synthesis of C2-Symmetric Chiral Bis(amide) Ligands from Chiral Feist's Acid[1][2][3][4]

This two-step protocol describes the synthesis of chiral bis(amide) ligands from the enantiomerically pure (1R,2R)-(+)-3-methylenecyclopropane-1,2-dicarboxylic acid.

Step 1: Synthesis of (1R,2R)-(+)-3-methylenecyclopropane-1,2-dicarbonyl dichloride

  • To a solution of (1R,2R)-(+)-3-methylenecyclopropane-1,2-dicarboxylic acid (1.0 eq) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere, add oxalyl chloride (2.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the evolution of gas.

  • Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Synthesis of the Chiral Bis(amide) Ligand

  • Dissolve the freshly prepared acid chloride (1.0 eq) in dry CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of the desired primary amine (e.g., tert-butylamine, 2.2 eq) and triethylamine (2.5 eq) in dry CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C2-symmetric chiral bis(amide) ligand.

These bis(amide) ligands, while their catalytic applications are still emerging, are of significant interest for their potential in various asymmetric transformations due to their well-defined chiral environment.[1][2][3][4]

Applications in Asymmetric Catalysis

Ligands derived from the cyclopropane scaffold have demonstrated high efficacy in a variety of metal-catalyzed asymmetric reactions.

Asymmetric Heck Reaction

Chiral phosphanyl-oxazoline (PHOX) ligands incorporating a cyclopropane backbone have been successfully employed in the palladium-catalyzed asymmetric Heck reaction of 2,3-dihydrofuran with phenyl triflate.

Quantitative Data Summary:

EntryLigandSolventBaseYield (%)ee (%)Ref.
1Cyclopropane-PHOXTolueneDIPEA9585[5]

Protocol 2: Asymmetric Heck Reaction [5]

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve Pd(OAc)₂ (2 mol%) and the chiral cyclopropane-PHOX ligand (4 mol%) in toluene.

  • Stir the solution at room temperature for 30 minutes.

  • Add 2,3-dihydrofuran (3.0 eq), phenyl triflate (1.0 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 24-48 hours, monitoring by GC-MS.

  • After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired product.

Catalytic Cycle for Asymmetric Heck Reaction:

Heck_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)LX OxAdd->PdII_ArX Coord Olefin Coordination PdII_ArX->Coord PdII_Olefin Ar-Pd(II)L(olefin)X Coord->PdII_Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Alkyl R-Pd(II)LX Insertion->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim PdII_H H-Pd(II)L*X Elim->PdII_H Product Product Elim->Product RedElim Reductive Elimination PdII_H->RedElim RedElim->Pd0 BaseHX Base-HX RedElim->BaseHX ArX Ar-X ArX->OxAdd Olefin Olefin Olefin->Coord Base Base Base->RedElim

Catalytic cycle for the Pd-catalyzed Heck reaction.
Asymmetric Michael Addition

Copper(II) complexes of chiral bis(oxazoline) (BOX) ligands are highly effective catalysts for the enantioselective Michael addition of silyl enol ethers to α,β-unsaturated imides. While the specific BOX ligand may not always be derived from this compound, the principles of stereocontrol are highly relevant to cyclopropane-based systems.

Quantitative Data Summary:

EntryMichael AcceptorSilyl Enol EtherYield (%)dree (%)Ref.
1N-propenoyl oxazolidinone(Z)-1-(trimethylsiloxy)-1-phenylethene95>99:197[6]
2N-crotonoyl oxazolidinone(Z)-1-(trimethylsiloxy)-1-phenylethene9295:596[6]

Protocol 3: Asymmetric Michael Addition [6]

  • In a flame-dried flask under a nitrogen atmosphere, stir a mixture of the chiral bis(oxazoline) ligand (11 mol%) and Cu(OTf)₂ (10 mol%) in dry CH₂Cl₂ at room temperature for 1-2 hours.

  • Cool the resulting solution to -78 °C.

  • Add the N-enoyl oxazolidinone (1.0 eq).

  • Slowly add the silyl enol ether (1.2 eq) via syringe pump over 2-4 hours.

  • Stir the reaction mixture at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Proposed Stereochemical Model for Michael Addition:

Chelation control model in Cu-BOX catalyzed Michael addition.
Asymmetric Henry (Nitroaldol) Reaction

Chiral N,N'-dioxide ligands, which can be synthesized from amino acids, form highly effective catalysts with lanthanide salts for the asymmetric Henry reaction between aldehydes and nitroalkanes. The rigid backbone of ligands derived from this compound would be expected to provide a similar level of stereocontrol.

Quantitative Data Summary:

EntryAldehydeNitroalkaneCatalystYield (%)dr (anti:syn)ee (anti, %)Ref.
1BenzaldehydeNitroethaneL-Pipe-N,N'-dioxide/La(OTf)₃9295:596[7]
24-ChlorobenzaldehydeNitroethaneL-Pipe-N,N'-dioxide/La(OTf)₃9596:497[7]

Protocol 4: Asymmetric Henry Reaction [7]

  • In a dry Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.055 mmol) and La(OTf)₃ (0.05 mmol).

  • Add dry THF (1.0 mL) and stir the mixture at 50 °C for 1 hour.

  • Cool the solution to -20 °C and add the aldehyde (0.5 mmol).

  • Add nitroethane (1.5 mmol) dropwise.

  • Stir the reaction mixture at -20 °C for 48-72 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Proposed Catalytic Cycle for Asymmetric Henry Reaction:

Henry_Cycle cluster_Activation Activation Catalyst Ln(III)-L* Complex Aldehyde Aldehyde Catalyst->Aldehyde Lewis Acid Activation TransitionState Ternary Transition State Catalyst->TransitionState Nitroalkane Nitroalkane Nitroalkane->Catalyst Brønsted Base Activation Nitroalkane->TransitionState Aldehyde->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product β-Nitroalkoxide Product_Complex->Product

Catalytic cycle for the Lanthanide-N,N'-dioxide catalyzed Henry reaction.

Conclusion

This compound and its derivatives are valuable and versatile starting materials for the synthesis of chiral ligands for asymmetric catalysis. The inherent rigidity of the cyclopropane framework provides a robust platform for creating a well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity in a variety of important organic transformations. The protocols and data presented herein demonstrate the practical utility of these ligands and provide a solid foundation for their broader application in academic and industrial research. Further exploration of different ligand architectures based on the this compound scaffold is anticipated to lead to the development of even more powerful and selective catalytic systems.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1,2-cyclopropanedicarboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The rigid cyclopropane ring imparts unique conformational constraints, making these structures of great interest in drug design. The stereochemistry of the two carboxylic acid groups is crucial for biological activity, necessitating efficient methods for the separation of enantiomers from the racemic mixture. Enzymatic resolution has emerged as a powerful and environmentally benign strategy for accessing enantiomerically pure forms of such chiral molecules. This document provides detailed application notes and protocols for the enzymatic resolution of racemic this compound derivatives, primarily focusing on the well-documented use of amidases from Rhodococcus rhodochrous and discussing the potential application of lipases.

Method 1: Amidase-Catalyzed Hydrolysis of 1,2-Cyclopropanedicarboxamides

The enantioselective hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid using whole cells of Rhodococcus rhodochrous has been shown to be an effective resolution strategy.[1][2] The amidase present in this microorganism displays moderate to high enantioselectivity, preferentially hydrolyzing one enantiomer of the racemic amide, leaving the unreacted enantiomer and the corresponding carboxylic acid product in high enantiomeric excess.

Quantitative Data

The following table summarizes the results of the enzymatic hydrolysis of various (±)-trans-2-carbamoylcyclopropanecarboxylates catalyzed by Rhodococcus rhodochrous IFO 15564.[2]

SubstrateRemaining Substrate (Enantiomer)e.e. of Remaining Substrate (%)Product (Enantiomer)e.e. of Product (%)Conversion (%)
Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate(1R,2R)>99(1S,2S)-acid91~50
Benzyl (±)-trans-2-carbamoylcyclopropanecarboxylate(1R,2R)65(1S,2S)-acidNot reportedNot reported
Experimental Protocol: Hydrolysis using Rhodococcus rhodochrous

This protocol is adapted from the methodology described for the enantioselective bacterial hydrolysis of amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.[1][2]

1. Materials and Reagents:

  • Racemic methyl (±)-trans-2-carbamoylcyclopropanecarboxylate

  • Rhodococcus rhodochrous IFO 15564 cells

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Hydrochloric acid (e.g., 2 M)

  • Sodium sulfate (anhydrous)

  • Diazomethane (for derivatization for GC analysis, use with extreme caution in a fume hood )

  • Chiral HPLC or GC column for enantiomeric excess determination

2. Enzyme Preparation (Whole-cell biocatalyst):

  • Cultivate Rhodococcus rhodochrous IFO 15564 in an appropriate growth medium.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with phosphate buffer.

  • The resulting cell paste can be used directly as the whole-cell biocatalyst.

3. Enzymatic Resolution Reaction:

  • In a suitable reaction vessel, suspend the racemic methyl (±)-trans-2-carbamoylcyclopropanecarboxylate in phosphate buffer.

  • Add the Rhodococcus rhodochrous cell paste to the substrate suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the progress of the reaction by techniques such as HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

4. Work-up and Isolation:

  • Once the desired conversion is reached, separate the bacterial cells from the reaction mixture by centrifugation or filtration.

  • Acidify the supernatant to a low pH (e.g., pH 2) with hydrochloric acid.

  • Extract the unreacted substrate and the carboxylic acid product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Separate the unreacted ester and the acid product by column chromatography.

5. Determination of Enantiomeric Excess (e.e.):

  • The e.e. of the unreacted substrate can be determined directly by chiral HPLC.

  • The e.e. of the carboxylic acid product can be determined after conversion to its methyl ester using diazomethane, followed by analysis on a chiral GC or HPLC column.[2]

Workflow Diagram

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation cluster_products Products & Analysis racemic_substrate Racemic (±)-trans-2-carbamoyl- cyclopropanecarboxylate reaction Incubation in Phosphate Buffer racemic_substrate->reaction enzyme Rhodococcus rhodochrous (whole cells) enzyme->reaction separation Cell Separation (Centrifugation) reaction->separation acidification Acidification separation->acidification extraction Solvent Extraction acidification->extraction chromatography Column Chromatography extraction->chromatography unreacted_substrate (1R,2R)-ester chromatography->unreacted_substrate acid_product (1S,2S)-acid chromatography->acid_product analysis e.e. Determination (Chiral HPLC/GC) unreacted_substrate->analysis acid_product->analysis

Caption: Workflow for the enzymatic resolution of racemic (±)-trans-2-carbamoylcyclopropanecarboxylate.

Method 2: Lipase-Catalyzed Resolution (Potential Application)

Lipases are a versatile class of enzymes widely used for the kinetic resolution of racemic acids and alcohols.[3][4] While specific quantitative data for the lipase-catalyzed resolution of racemic this compound is not extensively reported in the initial literature search, lipases such as Candida antarctica Lipase B (CALB) are excellent candidates for this transformation due to their broad substrate specificity and high enantioselectivity in resolving dicarboxylic acids and their esters.[3][5] The resolution can be achieved through either enantioselective esterification of the dicarboxylic acid or enantioselective hydrolysis of its diester.

Hypothetical Experimental Protocol: Lipase-Catalyzed Esterification

This protocol provides a general framework for the kinetic resolution of racemic trans-1,2-cyclopropanedicarboxylic acid via lipase-catalyzed esterification.

1. Materials and Reagents:

  • Racemic trans-1,2-cyclopropanedicarboxylic acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • An alcohol (e.g., 1-butanol)

  • An organic solvent (e.g., toluene, methyl tert-butyl ether)

  • Molecular sieves (optional, to remove water)

  • Chiral HPLC column for e.e. determination

2. Enzymatic Resolution Reaction:

  • In a dry flask, dissolve the racemic trans-1,2-cyclopropanedicarboxylic acid in the organic solvent.

  • Add the alcohol (typically a slight excess relative to one enantiomer).

  • Add the immobilized lipase and molecular sieves.

  • Incubate the mixture at a suitable temperature (e.g., 40-50°C) with shaking.

  • Monitor the reaction progress by analyzing aliquots for the formation of the monoester and the disappearance of the diacid.

3. Work-up and Isolation:

  • Filter off the immobilized enzyme for potential reuse.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of unreacted dicarboxylic acid and the monoester can be separated by extraction or column chromatography.

4. Determination of Enantiomeric Excess (e.e.):

  • The e.e. of the unreacted dicarboxylic acid and the produced monoester can be determined by chiral HPLC, potentially after derivatization.

Logical Relationship Diagram

Lipase_Resolution_Logic cluster_esterification Enantioselective Esterification cluster_hydrolysis Enantioselective Hydrolysis racemic_diacid Racemic (±)-1,2-Cyclopropanedicarboxylic Acid esterification Lipase (e.g., CALB) + Alcohol racemic_diacid->esterification unreacted_s_acid unreacted_s_acid esterification->unreacted_s_acid Unreacted (S)-Diacid r_monoester r_monoester esterification->r_monoester Preferentially formed (R)-Monoester racemic_diester Racemic (±)-Diester hydrolysis Lipase (e.g., CALB) + Water racemic_diester->hydrolysis unreacted_r_diester unreacted_r_diester hydrolysis->unreacted_r_diester Unreacted (R)-Diester s_monoester s_monoester hydrolysis->s_monoester Preferentially formed (S)-Monoester

Caption: Potential lipase-catalyzed resolution pathways for this compound.

Conclusion

The enzymatic resolution of racemic this compound derivatives is a highly effective method for obtaining enantiomerically pure compounds. The use of Rhodococcus rhodochrous for the hydrolysis of corresponding amides is a well-documented and highly enantioselective approach. Additionally, lipases, particularly Candida antarctica Lipase B, present a promising and versatile alternative for the resolution of the parent dicarboxylic acid or its esters through enantioselective esterification or hydrolysis. These biocatalytic methods offer mild reaction conditions, high selectivity, and a reduced environmental impact compared to classical resolution techniques, making them highly valuable for applications in the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: 1,2-Cyclopropanedicarboxylic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclopropanedicarboxylic acid and its derivatives represent a versatile and potent class of molecules in the design of enzyme inhibitors. The inherent strain and rigid conformation of the cyclopropane ring make these compounds excellent transition-state analogs for a variety of enzymatic reactions.[1] This structural feature allows for high binding affinity and selectivity towards target enzymes, making them attractive candidates for therapeutic drug development. These compounds have shown significant inhibitory activity against enzymes crucial for the survival of pathogenic bacteria and those involved in plant physiology, highlighting their potential as novel antibiotics and herbicides.

Mechanism of Action: Transition-State Mimicry

The primary mechanism by which this compound derivatives inhibit enzymes is through transition-state mimicry. The three-membered ring of the cyclopropane core mimics the high-energy, transient state of the substrate-enzyme complex during catalysis. By binding tightly to the active site, these inhibitors stabilize the enzyme in a non-productive conformation, effectively blocking the catalytic cycle. Computational studies on O-acetylserine sulfhydrylase (OASS) suggest that these inhibitors can stabilize a "closed" conformation of the enzyme, further preventing substrate access.[2]

Target Enzymes and Therapeutic Potential

Derivatives of this compound have been successfully employed to target a range of enzymes, demonstrating broad therapeutic and agrochemical potential.

  • O-acetylserine sulfhydrylase (OASS): An essential enzyme in the cysteine biosynthesis pathway of bacteria and plants, but absent in mammals, making it an excellent target for novel antibiotics.[1][3] Inhibitors based on the cyclopropane scaffold have shown dissociation constants in the low micromolar to nanomolar range.[4][5][6]

  • 3-Methylaspartase: This enzyme is involved in the metabolism of amino acids. Substituted trans-cyclopropane-1,2-dicarboxylic acids act as potent inhibitors.

  • Ketol-Acid Reductoisomerase (KARI): A key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. Cyclopropane-1,1-dicarboxylate, a related compound, has been shown to be a potent inhibitor of KARI.

  • ACC (1-aminocyclopropane-1-carboxylic acid) Oxidase: An enzyme involved in the biosynthesis of the plant hormone ethylene. Cyclopropane derivatives can inhibit this enzyme, offering potential applications in agriculture to control ripening and senescence.

Quantitative Inhibition Data

The following table summarizes the inhibitory potency of various this compound derivatives against their target enzymes.

InhibitorTarget EnzymeInhibition MetricValueReference
trans-2-substituted-cyclopropane-1-carboxylic acidsO-acetylserine sulfhydrylase (OASS-A)KdissLow micromolar[1]
Various acidic cyclopropane-carboxylic acid derivativesOASS-A and OASS-B (S. Typhimurium)KdNanomolar range[4][5]
Cyclopropane-1,1-dicarboxylate (CPD)Ketol-Acid Reductoisomerase (KARI)Ki2.73 µM

Experimental Protocols

Synthesis of this compound Derivatives

General Synthesis of Cyclopropane-1,1-dicarboxylic Acid:

This protocol describes a common method for synthesizing the core cyclopropane ring structure.[7][8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • Phase-Transfer Catalyst: Add triethylbenzylammonium chloride to the vigorously stirred solution at 25°C.

  • Addition of Reactants: A mixture of diethyl malonate and 1,2-dibromoethane is added at once to the suspension.

  • Reaction: The mixture is stirred vigorously for 2 hours.

  • Work-up: Transfer the contents to an Erlenmeyer flask, rinse with water, and cool in an ice bath to 15°C.

  • Acidification: Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extraction: Transfer the aqueous layer to a separatory funnel and extract three times with ether. Saturate the aqueous layer with sodium chloride and extract again three times with ether.

  • Purification: Combine the ether layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.

  • Isolation: Remove the solvent by rotary evaporation. Triturate the residue with benzene and filter to obtain the product as white crystals.

Synthesis of Substituted trans-Cyclopropane-1,2-dicarboxylic Acids:

Substituted derivatives can be synthesized by reacting appropriate acrylates and α-halo esters in the presence of a base like sodium hydride to yield diethyl cis-cyclopropane-1,2-dicarboxylates. Subsequent hydrolysis in basic aqueous media affords the final dicarboxylic acid products.[9]

Enzyme Inhibition Assays

O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay (Fluorimetric Method): [10][11][12]

This assay relies on the change in fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor upon inhibitor binding.

  • Reagents:

    • Purified OASS enzyme

    • Inhibitor stock solution (in an appropriate solvent, e.g., DMSO)

    • Assay buffer (e.g., 100 mM HEPES, pH 7.0)

  • Instrumentation:

    • Fluorometer

  • Procedure:

    • Prepare a solution of OASS (e.g., 1 µM) in the assay buffer in a quartz cuvette.

    • Record the baseline fluorescence emission spectrum (excitation at 412 nm, emission scan from 450 to 550 nm) at 20°C.

    • Add increasing concentrations of the inhibitor solution to the enzyme solution, incubating for a few minutes after each addition to allow for equilibration.

    • Record the fluorescence emission spectrum after each addition.

    • Correct the spectra for the buffer and inhibitor contribution (blank).

    • Monitor the increase in fluorescence intensity at the emission maximum (around 500 nm) as a function of the inhibitor concentration.

    • The dissociation constant (Kd) can be determined by fitting the fluorescence change to a binding isotherm.

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay (Spectrophotometric Method):

This assay measures the consumption of the cofactor NADPH, which is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • Purified KARI enzyme

    • Inhibitor stock solution

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Magnesium chloride (MgCl2)

    • NADPH

    • Substrate (e.g., 2-acetolactate)

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, MgCl2, NADPH, and the enzyme in a cuvette.

    • Incubate the mixture with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes).

    • Initiate the reaction by adding the substrate (2-acetolactate).

    • Monitor the decrease in absorbance at 340 nm over time.

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

    • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Visualizations

Caption: Mechanism of OASS inhibition by this compound.

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_assay Enzyme Inhibition Assay start Starting Materials (e.g., Diethyl Malonate) reaction Cyclopropanation Reaction start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization inhibitor Pure Inhibitor characterization->inhibitor incubation Incubation of Enzyme with Inhibitor inhibitor->incubation enzyme_prep Enzyme & Reagent Preparation enzyme_prep->incubation reaction_start Initiation of Reaction (Addition of Substrate) incubation->reaction_start data_acq Data Acquisition (Spectrophotometry/Fluorimetry) reaction_start->data_acq data_analysis Data Analysis (IC50/Ki Determination) data_acq->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-cyclopropanedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound involve the cyclopropanation of a malonic ester with a 1,2-dihaloethane, followed by hydrolysis. Key variations include the choice of base, solvent, and reaction conditions to control yield and diastereoselectivity (cis vs. trans isomers). One common approach is the reaction of diethyl malonate with 1,2-dibromoethane using a base like sodium ethoxide or potassium carbonate.[1] Subsequent hydrolysis of the resulting diethyl cyclopropane-1,1-dicarboxylate, followed by decarboxylation, can yield cyclopropanecarboxylic acid, while careful hydrolysis can preserve the dicarboxylic acid structure.[2][3] Another route involves the reaction of acrylates with α-halo esters.[4]

Q2: How can I selectively synthesize the cis- or trans-isomer of this compound?

A2: The stereochemical outcome of the synthesis is highly dependent on the reaction pathway.

  • cis-Isomer: Synthesis of cis-cyclopropane-1,2-dicarboxylic acid derivatives can be achieved starting from 3-oxabicyclo[3.1.0]hexane-2,4-dione, which upon hydrolysis yields the cis-diacid.[4] Another approach involves the reaction of suitable acrylates and α-halo esters which can favor the formation of the cis-diester, followed by hydrolysis.[4]

  • trans-Isomer: The trans-isomers are often synthesized by hydrolysis of the corresponding trans-diester, such as diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate, in the presence of a stoichiometric amount of a base like potassium hydroxide.[4] The choice of reaction conditions during the cyclopropanation of alkenes can also exhibit high diastereoselectivity, leading to the trans product from an (E)-alkene.[5]

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the yield:

  • Choice of Base: The base used as the condensation agent plays a crucial role. While sodium alcoholates have been used, potassium carbonate has been shown to improve yields of the corresponding diester to around 73%.[1]

  • Reactant Stoichiometry: The molar ratios of the malonic acid compound, the 1,2-dihalo compound, and the alcoholate should be carefully controlled.[1]

  • Reaction Temperature and Time: Optimization of temperature and reaction time is critical. For instance, in some cyclopropanation reactions, running the entire reaction at room temperature can lead to a quantitative yield.[6]

  • Solvent: The choice of solvent can influence reaction efficiency.

  • Gradual Addition of Reagents: Gradually adding the alcoholate solution to the mixture of the malonic acid derivative and the 1,2-dichloro compound has been shown to achieve yields of almost 90%.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Cyclopropane Diester - Inefficient condensation agent.- Formation of by-products such as tetraethyl butane-1,1,4,4-tetracarboxylate.[1]- Unreacted starting material (diethyl malonate) remaining, which can be difficult to separate by distillation.[1][2]- Replace sodium alcoholate with potassium carbonate as the condensation agent.[1]- Gradually add the alcoholate solution to the reaction mixture to suppress side reactions.[1]- Use an optimized molar ratio of reactants. A suggested ratio for malonic acid compound, 1,2-dichloro compound, and alcoholate is 1:(2.0-6.0):(1.6-2.0).[1]
Low Yield During Hydrolysis - Incomplete hydrolysis of the diester.- Degradation of the product under harsh hydrolysis conditions.- Ensure complete hydrolysis by monitoring the reaction using techniques like TLC or NMR.- Use a stoichiometric amount of base (e.g., potassium hydroxide) for a more controlled hydrolysis.[4]
Formation of Polymeric By-products - Vigorous, uncontrolled reaction, especially during the initial stages of some synthesis routes.[3]- Ensure proper temperature control, potentially using an ice bath during exothermic phases of the reaction.[3]- Gradual addition of reagents can help manage the reaction rate.
Difficulty in Isolating the Product - Formation of emulsions during extraction.[3]- Co-precipitation of impurities.- Avoid vigorous shaking during extraction; gentle stirring is recommended to prevent emulsions.[3]- Recrystallization from a suitable solvent system (e.g., water, or benzene for trituration) can be effective for purification.[2]
Poor Diastereoselectivity - Non-optimal reaction conditions or catalyst system.- For specific stereoisomers, choose a synthesis route known to favor that outcome (see FAQ Q2).- In catalytic cyclopropanations, the choice of ligand and catalyst can drastically improve diastereoselectivity.[7]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This protocol is adapted from a procedure for the synthesis of cyclopropane-1,1-dicarboxylic acid, which can be a precursor or related compound.

Materials:

  • Diethyl malonate

  • 1,2-dibromoethane

  • 50% aqueous sodium hydroxide

  • Triethylbenzylammonium chloride (phase-transfer catalyst)

  • Concentrated hydrochloric acid

  • Ether

  • Sodium chloride

  • Magnesium sulfate (or other drying agent)

  • Activated carbon

  • Benzene

Procedure:

  • To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

  • To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

  • Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to obtain a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to yield white crystals of cyclopropane-1,1-dicarboxylic acid (yields reported between 66-73%).[2]

Protocol 2: Hydrolysis of Diethyl trans-1,2-Cyclopropanedicarboxylate

Materials:

  • Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

  • Potassium hydroxide

  • Water

Procedure:

  • Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in an aqueous solution containing a stoichiometric amount of potassium hydroxide.

  • Stir the reaction mixture at room temperature and monitor for the completion of hydrolysis.

  • Upon completion, acidify the reaction mixture to precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the trans-1,2-cyclopropanedicarboxylic acid. This method has been reported to yield quantitative results for related derivatives.[4]

Quantitative Data Summary

Table 1: Comparison of Yields for Dimethyl Cyclopropane-1,1-dicarboxylate Synthesis

Base/Condensation Agent 1,2-Dihaloethane Reported Yield Reference
Sodium Ethylate1,2-dibromoethane27-40%[1]
Potassium Carbonate1,2-dibromoethane73%[1]
Potassium Carbonate1,2-dichloroethaneup to 85%[1]
Sodium Methylate (gradual addition)1,2-dichloroethane~90%[1]

Visualized Workflows and Pathways

experimental_workflow_synthesis General Workflow for this compound Synthesis cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification start Starting Materials (e.g., Diethyl Malonate + 1,2-Dibromoethane) reaction Reaction with Base (e.g., K2CO3 or NaOEt) start->reaction diester Crude Diethyl 1,2-Cyclopropanedicarboxylate reaction->diester hydrolysis Base Hydrolysis (e.g., KOH) diester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification extraction Solvent Extraction acidification->extraction purification Recrystallization / Chromatography extraction->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm check_byproducts Analyze for By-products (e.g., polymer, open-chain adducts) start->check_byproducts sm_present Starting Material Present check_sm->sm_present Yes byproducts_present By-products Present check_byproducts->byproducts_present Yes solution_sm Increase reaction time/temperature OR Use a more efficient base (e.g., K2CO3) sm_present->solution_sm solution_byproducts Optimize reagent addition (gradual) OR Improve temperature control byproducts_present->solution_byproducts re_evaluate Re-run and Evaluate Yield solution_sm->re_evaluate solution_byproducts->re_evaluate

Caption: A logical diagram for troubleshooting low reaction yields.

References

Technical Support Center: Separation of cis- and trans-1,2-Cyclopropanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the separation of cis- and trans- isomers of 1,2-cyclopropanedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating the cis and trans isomers of this compound?

A1: The most prevalent and effective method is fractional crystallization. This technique leverages the differences in solubility and pKa values between the cis and trans isomers to achieve separation. One common approach involves the selective precipitation of one isomer from an aqueous solution of a salt mixture by carefully adjusting the pH with a weak acid.

Q2: What are the key physical property differences between the cis and trans isomers that can be exploited for separation?

A2: The primary differences lie in their melting points, solubilities, and acid dissociation constants (pKa). The trans isomer generally has a higher melting point and is often less soluble in certain solvents compared to the cis isomer. The difference in pKa values is particularly useful for separation by fractional precipitation.

Q3: Can I use chromatography to separate these isomers?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a viable alternative for both analytical and preparative-scale separation. A reversed-phase C18 column with an acidic aqueous-organic mobile phase is a good starting point. Gas chromatography (GC) can also be used, but it typically requires derivatization of the carboxylic acid groups to form more volatile esters.

Q4: Is separation by converting the diacids to esters a feasible method?

A4: This is another established technique. The dicarboxylic acids can be converted to their corresponding diesters (e.g., dimethyl or diethyl esters). The resulting cis and trans diesters will have different boiling points, allowing for their separation by fractional distillation. Subsequently, the separated esters can be hydrolyzed back to the pure isomeric acids.

Data Presentation

Propertycis-1,2-Cyclopropanedicarboxylic Acidtrans-1,2-Cyclopropanedicarboxylic Acid
Molecular Formula C₅H₆O₄C₅H₆O₄
Molecular Weight 130.10 g/mol 130.10 g/mol
Melting Point 139-141 °C171-175 °C
pKa1 3.33[1][2]3.65[1]
pKa2 6.47[1][2]5.13[1]
Solubility Slightly soluble in water and methanol.[2]Generally less soluble than the cis isomer in many solvents.

Experimental Protocols

Method 1: Fractional Crystallization via pH Adjustment

This protocol is based on the principle of selective precipitation of the less acidic isomer from a solution of the mixed sodium salts by the addition of a weak acid.

Materials:

  • Mixture of cis- and trans-1,2-cyclopropanedicarboxylic acid

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂) gas or a weak acid solution (e.g., 2 M acetic acid)

  • Distilled water

  • Standard laboratory glassware

  • pH meter

Procedure:

  • Dissolution: Dissolve the mixture of isomers in a freshly prepared aqueous solution of sodium hydroxide. Use a stoichiometric amount of NaOH to convert both carboxylic acid groups of both isomers into their sodium salts. Gentle warming can aid dissolution.

  • Precipitation: While stirring the solution, slowly bubble carbon dioxide gas through it, or add a weak acid solution dropwise. The carbonic acid (from CO₂) or the added weak acid will begin to protonate the dicarboxylate anions.

  • Selective Precipitation: Due to the difference in pKa values, one isomer will be preferentially protonated and precipitate out of the solution while the other remains dissolved as its salt. Monitor the pH of the solution during this process. The precipitation should be carried out slowly to ensure the formation of pure crystals.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold distilled water to remove any adhering mother liquor.

  • Drying: Dry the purified isomer crystals.

  • Analysis: Confirm the purity of the separated isomer by measuring its melting point and using analytical techniques such as NMR or HPLC.

Method 2: High-Performance Liquid Chromatography (HPLC)

System and Column:

  • A standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of an aqueous acidic buffer and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a gradient of acetonitrile in water with 0.1% phosphoric acid or formic acid. The acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, leading to better peak shapes.

Procedure:

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase.

  • Injection: Inject the sample onto the HPLC column.

  • Elution: Run a suitable gradient to separate the isomers. The more polar cis isomer will typically elute before the trans isomer in reversed-phase chromatography.

  • Detection: Monitor the elution profile using a UV detector, typically at a low wavelength (e.g., 210 nm).

  • Fraction Collection (for preparative scale): Collect the fractions corresponding to each isomer as they elute from the column.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure isomers.

Troubleshooting Guides

Fractional Crystallization
IssuePotential Cause(s)Troubleshooting Steps
Low Purity of Precipitated Isomer - pH adjustment was too rapid, causing co-precipitation.- The concentration of the more soluble isomer is very high.- Add the acidifying agent (e.g., CO₂ or acetic acid) slowly with constant stirring and pH monitoring.- Perform a preliminary purification step if the initial mixture is highly enriched in one isomer.- Recrystallize the obtained solid.
Low Yield of Precipitated Isomer - Too much solvent was used.- The pH was not optimized, leaving a significant amount of the desired isomer in solution.- Concentrate the mother liquor and attempt a second crystallization.- Perform small-scale pilot experiments to determine the optimal final pH for precipitation.
"Oiling Out" (Formation of an oil instead of crystals) - The solution is supersaturated, and the compound is precipitating above its melting point.- Presence of significant impurities.- Reheat the solution to dissolve the oil and add a small amount of additional solvent.- Consider a pre-purification step like treatment with activated charcoal if impurities are suspected.
HPLC Separation
IssuePotential Cause(s)Troubleshooting Steps
Poor Resolution/Overlapping Peaks - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Adjust the gradient slope or the isocratic composition of the mobile phase.- Try a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity.
Peak Tailing - Secondary interactions with the stationary phase (e.g., with residual silanol groups).- Mobile phase pH is too close to the pKa of the analytes.- Ensure the mobile phase is sufficiently acidic (pH at least 2 units below the pKa of the acids) to suppress ionization.[1] A pH of 2.5-3.0 is a good starting point.- Use a high-purity, end-capped column to minimize silanol interactions.- Increase the buffer concentration in the mobile phase.
Split Peaks - The sample is dissolved in a solvent stronger than the mobile phase.- A void or contamination at the head of the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Use a guard column and filter all samples and mobile phases. If a void is suspected, the column may need to be replaced.

Visualization

Experimental_Workflow_Fractional_Crystallization cluster_prep Preparation cluster_sep Separation cluster_iso Isolation & Analysis start Mixture of cis/trans Isomers dissolve Dissolve in aq. NaOH start->dissolve precipitate Slowly add weak acid (e.g., CO2) dissolve->precipitate filter Vacuum Filtration precipitate->filter solid Precipitated Isomer filter->solid Solid filtrate Filtrate (contains other isomer) filter->filtrate Liquid wash Wash with cold H2O solid->wash dry Dry wash->dry analyze Analyze (MP, NMR, HPLC) dry->analyze pure_isomer Pure Isomer analyze->pure_isomer

Caption: Workflow for the separation of this compound isomers via fractional crystallization.

HPLC_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_collection Fraction Collection (Preparative) start Mixture of cis/trans Isomers dissolve Dissolve in Mobile Phase start->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject onto C18 Column filter_sample->inject separate Elute with Acidic Gradient inject->separate detect UV Detection (210 nm) separate->detect collect_cis Collect cis Isomer Fraction detect->collect_cis collect_trans Collect trans Isomer Fraction detect->collect_trans evaporate_cis Evaporate Solvent collect_cis->evaporate_cis evaporate_trans Evaporate Solvent collect_trans->evaporate_trans pure_cis Pure cis Isomer evaporate_cis->pure_cis pure_trans Pure trans Isomer evaporate_trans->pure_trans

References

Technical Support Center: Large-Scale Synthesis of 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,2-cyclopropanedicarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete reaction - Ensure precise stoichiometric ratios of reactants. - Monitor reaction progress using techniques like TLC, GC, or NMR spectroscopy. - Increase reaction time or temperature as guided by small-scale experiments and safety assessments.An increase in product formation and a corresponding decrease in starting materials.
Side reactions - Optimize reaction temperature to minimize the formation of by-products. - In Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and active to avoid the formation of polymethylene.[1] - For reactions involving diazo compounds, control the addition rate to prevent dimerization and other side reactions.A cleaner reaction profile with a higher proportion of the desired product.
Suboptimal reagents or catalysts - Use high-purity starting materials and solvents. - For catalytic reactions, screen different catalysts and ligands to find the most efficient system. For instance, rhodium-catalyzed cyclopropanation can be highly effective.[2] - In biocatalytic approaches, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.[3]Improved reaction efficiency and higher product yield.

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Isomer Ratio)

Potential Cause Troubleshooting Steps Expected Outcome
Lack of stereocontrol in the cyclopropanation step - Employ stereoselective synthesis methods. Rhodium-catalyzed reactions with appropriate chiral ligands can provide high diastereoselectivity.[2] - Consider biocatalytic methods using engineered enzymes, which can offer excellent stereo- and diastereoselectivity.[3] - For Simmons-Smith type reactions, the stereochemistry of the starting alkene is generally retained.[4]A significant enrichment of the desired diastereomer (e.g., trans-1,2-cyclopropanedicarboxylic acid).
Isomerization during workup or purification - Avoid harsh acidic or basic conditions during workup if the isomers are prone to epimerization. - Use mild purification techniques like fractional crystallization under controlled pH.Preservation of the desired isomeric ratio obtained from the reaction.

Issue 3: Difficulty in Separating cis and trans Isomers

Potential Cause Troubleshooting Steps Expected Outcome
Similar physical properties of the isomers - Utilize fractional crystallization based on differential solubility. A patented method involves treating an aqueous solution of a soluble salt of the isomers with an acid (e.g., acetic acid or carbonic acid) to selectively precipitate one isomer.[5][6][7] - High-performance liquid chromatography (HPLC) can be used for analytical and preparative-scale separation. - Derivatization to the corresponding esters followed by distillation or chromatography can also be an effective separation strategy.Isolation of the cis and trans isomers with high purity. For example, treatment of a 40% cis-isomer mixture with carbon dioxide can yield a precipitate containing 80% of the cis-isomer.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

A1: Several methods are employed for the synthesis of this compound, with the choice depending on the desired stereochemistry and scale. Common approaches include the Simmons-Smith reaction, transition-metal catalyzed cyclopropanation of alkenes with diazoacetates followed by hydrolysis, and the Hunsdiecker reaction of a suitable precursor.[2][8] For stereospecific synthesis, biocatalytic methods are also gaining traction.[3]

Q2: How can I control the stereochemistry to obtain predominantly the trans isomer?

A2: Achieving high trans selectivity is a critical challenge. The use of specific catalysts, such as rhodium(II) complexes with bulky ligands, can favor the formation of the trans isomer in cyclopropanation reactions.[2] Biocatalytic approaches using engineered myoglobin catalysts have also demonstrated high trans selectivity.[3]

Q3: What is the most effective method for separating the cis and trans isomers on a large scale?

A3: A widely used industrial method is fractional crystallization. This technique relies on the different solubilities of the cis and trans isomers or their salts. A patented process describes the treatment of an aqueous solution of a soluble salt of the isomeric mixture with a weak acid to selectively precipitate one of the isomers.[5][6][7] For instance, passing carbon dioxide through a solution of the sodium salt can lead to the precipitation of the cis-isomer.[7]

Q4: What are the main safety concerns when scaling up the synthesis of this compound?

A4: Safety is paramount in large-scale synthesis. Key concerns include:

  • Use of hazardous reagents: Reactions involving diazomethane or other diazo compounds require extreme caution due to their explosive and toxic nature.[4]

  • Exothermic reactions: Cyclopropanation reactions can be highly exothermic. Proper heat management and monitoring are crucial to prevent runaway reactions.

  • Handling of flammable solvents: The use of large quantities of flammable solvents necessitates appropriate safety measures, including proper ventilation and grounding of equipment.

Q5: Are there any specific analytical techniques recommended for monitoring the reaction and assessing product purity?

A5: A combination of analytical techniques is recommended:

  • Reaction monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are useful for tracking the consumption of starting materials and the formation of products.

  • Purity and isomer ratio determination: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for determining the purity of the final product and quantifying the ratio of cis and trans isomers.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of trans-1,2-Cyclopropanedicarboxylate Ester using a Biocatalyst

This protocol is based on the gram-scale synthesis of chiral cyclopropane-containing drug precursors using engineered myoglobin catalysts.[3]

Materials:

  • Styrene derivative (10 mmol)

  • Ethyl diazoacetate (EDA) (12 mmol)

  • Engineered myoglobin (Mb) catalyst (e.g., Mb(H64V,V68A))

  • Sodium dithionite

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a suitable reaction vessel, prepare a solution of the engineered myoglobin catalyst (0.2 mol%) in the buffer.

  • Add the styrene derivative to the reaction mixture.

  • Separately, prepare a solution of ethyl diazoacetate and sodium dithionite.

  • Add the EDA/dithionite solution to the reaction mixture dropwise over several hours while maintaining the temperature at 25 °C.

  • Stir the reaction mixture for 16-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the trans-1,2-cyclopropanedicarboxylate ester.

  • Hydrolyze the ester to the dicarboxylic acid using standard procedures.

Protocol 2: Separation of cis- and trans-1,2-Cyclopropanedicarboxylic Acid by Fractional Crystallization

This protocol is adapted from patented methods for the separation of cyclopropane carboxylic acid isomers.[5][7]

Materials:

  • Mixture of cis- and trans-1,2-cyclopropanedicarboxylic acid

  • Sodium hydroxide

  • Carbon dioxide or a weak acid (e.g., acetic acid)

  • Water

Procedure:

  • Dissolve the mixture of cis- and trans-1,2-cyclopropanedicarboxylic acid in an aqueous solution of sodium hydroxide to form the corresponding disodium salts.

  • Slowly bubble carbon dioxide gas through the stirred solution or add a weak acid dropwise.

  • Monitor the pH of the solution. One of the isomers (typically the cis isomer) will start to precipitate as its free acid form at a specific pH due to its lower pKa.

  • Continue the addition of the acid until the precipitation of the desired isomer is maximized, without precipitating a significant amount of the other isomer.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any soluble impurities.

  • The filtrate, which is enriched in the other isomer, can be further acidified to precipitate the remaining acid.

  • The purity of the separated isomers can be checked by melting point determination, NMR, or HPLC. This process can be repeated to achieve higher purity.[7]

Visualizations

experimental_workflow_separation start Mixture of cis/trans Isomers dissolve Dissolve in aq. NaOH start->dissolve precipitate Add weak acid (e.g., CO2) dissolve->precipitate filter Filter precipitate->filter precipitate_solid Precipitated Isomer (e.g., cis) filter->precipitate_solid filtrate Filtrate (enriched in other isomer) filter->filtrate acidify Further Acidification filtrate->acidify precipitate_other Precipitated Second Isomer acidify->precipitate_other

Caption: Workflow for the separation of cis and trans isomers.

logical_relationship_troubleshooting problem Low Yield or Purity cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Poor Stereoselectivity problem->cause3 cause4 Separation Issues problem->cause4 solution1a Optimize Reaction Time/Temp cause1->solution1a solution1b Monitor Reaction Progress cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Use High-Purity Reagents cause2->solution2b solution3a Use Stereoselective Catalysts cause3->solution3a solution3b Employ Biocatalysis cause3->solution3b solution4a Fractional Crystallization cause4->solution4a solution4b Chromatography cause4->solution4b

References

Technical Support Center: Purification of 1,2-Cyclopropanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of cis- and trans-1,2-cyclopropanedicarboxylic acid isomers, as well as their respective enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-1,2-cyclopropanedicarboxylic acid?

A1: The most common methods for separating the diastereomeric cis- and trans-isomers of 1,2-cyclopropanedicarboxylic acid are fractional crystallization and preparative chromatography (e.g., HPLC). A less common but effective method involves selective precipitation based on pH adjustment.

Q2: How can I separate the enantiomers of racemic cis- or trans-1,2-cyclopropanedicarboxylic acid?

A2: Enantiomers are typically separated using chiral resolution techniques. This involves forming diastereomeric salts with a chiral resolving agent, followed by separation of these diastereomers by crystallization. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation.

Q3: What are the key physical property differences between cis- and trans-1,2-cyclopropanedicarboxylic acid?

A3: The cis- and trans-isomers exhibit different physical properties that can be exploited for their separation and characterization. Key differences are summarized in the table below.

Data Presentation: Physical Properties of this compound Isomers

Propertycis-Isomertrans-IsomerReference
Melting Point 139-142 °C171-175 °C[Generic supplier data]
pKa1 3.333.65[1]
pKa2 6.475.13[1]
Solubility Slightly soluble in water and methanol.Generally soluble in polar solvents like water and alcohols.[2][3]

Q4: How can I confirm the identity and purity of the separated isomers?

A4: The identity and purity of the separated isomers can be confirmed using a combination of techniques:

  • Melting Point Analysis: Pure compounds have a sharp melting point range. Co-melting a sample with a known standard can confirm its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between the cis- and trans-isomers due to their different symmetries and the resulting differences in chemical shifts and coupling constants.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of each isomer by observing the number and area of peaks in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to their methyl esters, GC-MS can be used to separate and identify the isomers based on their retention times and mass spectra.

Troubleshooting Guides

Fractional Crystallization for cis/trans Isomer Separation

Fractional crystallization is a common technique for separating diastereomers based on their differential solubility in a particular solvent.

Issue 1: No crystals form upon cooling.

Possible CauseRecommended Solution
Solution is too dilute. Concentrate the solution by carefully evaporating some of the solvent under reduced pressure.
Cooling is too rapid. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer.
Inappropriate solvent. Experiment with different solvents or solvent mixtures. The ideal solvent is one in which the desired isomer has low solubility at low temperatures and high solubility at high temperatures, while the other isomer remains more soluble at low temperatures.

Issue 2: Poor separation of isomers (cross-contamination).

Possible CauseRecommended Solution
Cooling was too fast, leading to co-precipitation. Ensure a slow cooling rate to allow for selective crystallization of the less soluble isomer.
Solubility difference between isomers is not large enough in the chosen solvent. Try a different solvent system. A mixture of a "good" solvent (high solubility for both) and a "poor" solvent (low solubility for both) can sometimes enhance the separation.
Initial ratio of isomers is close to the eutectic composition. Perform multiple recrystallization steps on the enriched fractions to improve purity.

Issue 3: Low yield of the desired isomer.

Possible CauseRecommended Solution
Too much solvent was used. Use the minimum amount of hot solvent required to dissolve the solid.
Significant amount of the desired isomer remains in the mother liquor. Concentrate the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
Losses during filtration and washing. Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
Chiral Resolution of Enantiomers via Diastereomeric Salt Formation

This technique involves reacting the racemic acid with a chiral base to form diastereomeric salts, which are then separated by crystallization.

Issue 1: No precipitation of the diastereomeric salt.

Possible CauseRecommended Solution
Inappropriate solvent. The chosen solvent may be too good a solvent for both diastereomeric salts. Try a less polar solvent or a solvent mixture.
Incorrect stoichiometry of the resolving agent. Typically, 0.5 to 1.0 equivalent of the resolving agent is used. Experiment with different ratios.
Solution is too dilute. Concentrate the solution by evaporating some of the solvent.

Issue 2: The separated enantiomer has low enantiomeric excess (e.e.).

Possible CauseRecommended Solution
Incomplete separation of diastereomeric salts. Perform multiple recrystallizations of the diastereomeric salt to improve its diastereomeric purity before liberating the free acid.
The chosen resolving agent is not effective. Screen different chiral resolving agents (e.g., different chiral amines like brucine, strychnine, or phenylethylamine derivatives).
Racemization during salt breaking. Use mild acidic conditions to liberate the enantiomerically enriched acid from its salt. Avoid excessive heat.

Experimental Protocols

Protocol 1: Separation of cis- and trans-1,2-Cyclopropanedicarboxylic Acid by pH-Controlled Precipitation

This method is based on the difference in the pKa values of the cis- and trans-isomers and is adapted from a patented process for similar cyclopropane derivatives.

  • Dissolution: Dissolve the mixture of cis- and trans-1,2-cyclopropanedicarboxylic acid in an aqueous solution of a base (e.g., sodium hydroxide) to form the soluble sodium salts.

  • pH Adjustment: Slowly add a weak acid, such as acetic acid or by bubbling carbon dioxide gas through the solution, to gradually lower the pH.

  • Selective Precipitation: The cis-isomer, being the stronger acid (lower pKa2), will be protonated and precipitate out of the solution at a higher pH, while the trans-isomer remains in its salt form in the solution.

  • Isolation: Collect the precipitated cis-isomer by filtration.

  • Recovery of trans-Isomer: Further acidify the filtrate with a strong acid (e.g., HCl) to precipitate the trans-isomer, which can then be collected by filtration.

Protocol 2: Chiral Resolution of racemic trans-1,2-Cyclopropanedicarboxylic Acid

This is a general procedure for chiral resolution using a chiral amine as the resolving agent. Optimization of the solvent and stoichiometry is often necessary.

  • Salt Formation: Dissolve the racemic trans-1,2-cyclopropanedicarboxylic acid in a suitable hot solvent (e.g., ethanol, methanol, or acetone). In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or brucine) in the same hot solvent.

  • Crystallization: Slowly add the hot solution of the resolving agent to the hot solution of the racemic acid. Allow the mixture to cool slowly to room temperature, and then in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a dilute strong acid (e.g., 1M HCl) until the pH is acidic. The enantiomerically enriched dicarboxylic acid will precipitate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched trans-1,2-cyclopropanedicarboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by converting it to a diastereomeric ester with a chiral alcohol and analyzing by 1H NMR.

Protocol 3: Derivatization to Methyl Esters for GC-MS Analysis

For analysis by Gas Chromatography, the carboxylic acid groups must be derivatized to a more volatile form, typically methyl esters.

  • Sample Preparation: Place a known amount of the this compound isomer mixture (typically 1-5 mg) in a reaction vial.

  • Esterification: Add 1-2 mL of a 1.25 M solution of HCl in methanol. This can be prepared by carefully adding acetyl chloride to anhydrous methanol.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 1-2 hours.

  • Work-up: After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the methyl esters with a non-polar organic solvent such as hexane or diethyl ether.

  • Analysis: The organic layer can be directly injected into the GC-MS for analysis.

Visualizations

experimental_workflow_fractional_crystallization start Mixture of cis/trans Isomers dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool filter1 Filter to Collect Less Soluble Isomer (e.g., trans) cool->filter1 mother_liquor Mother Liquor (Enriched in More Soluble Isomer - cis) cool->mother_liquor end_trans Pure trans-Isomer filter1->end_trans concentrate Concentrate Mother Liquor mother_liquor->concentrate cool2 Cool concentrate->cool2 filter2 Filter to Collect More Soluble Isomer (e.g., cis) cool2->filter2 end_cis Pure cis-Isomer filter2->end_cis

Caption: Workflow for separating cis and trans isomers by fractional crystallization.

experimental_workflow_chiral_resolution racemic_acid Racemic Acid (R-acid and S-acid) salt_formation Diastereomeric Salt Formation (R-acid/R-base and S-acid/R-base) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., R-base) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt (e.g., R-acid/R-base) crystallization->less_soluble more_soluble More Soluble Salt (e.g., S-acid/R-base) crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Pure R-Enantiomer acidification1->enantiomer1 enantiomer2 Pure S-Enantiomer acidification2->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

logical_relationship_gc_ms_analysis start Dicarboxylic Acid Isomer Mixture derivatization Esterification (e.g., with HCl/Methanol) start->derivatization ester_mixture Volatile Methyl Ester Isomer Mixture derivatization->ester_mixture gc_separation Gas Chromatography (Separation by b.p.) ester_mixture->gc_separation ms_detection Mass Spectrometry (Detection & Identification) gc_separation->ms_detection result Chromatogram with Separated Isomer Peaks ms_detection->result

Caption: Logical workflow for the analysis of dicarboxylic acid isomers by GC-MS.

References

Technical Support Center: Synthesis of 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-cyclopropanedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the reaction of a malonic ester, typically diethyl malonate, with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base. This is followed by hydrolysis of the resulting diethyl 1,2-cyclopropanedicarboxylate. Another approach involves the Simmons-Smith cyclopropanation of an alkene precursor like diethyl maleate or fumarate.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis from diethyl malonate?

A2: The main side reaction is the intermolecular condensation of the diethyl malonate enolate with the 1,2-dihaloethane, leading to the formation of linear tetraester byproducts, such as tetraethyl butane-1,1,4,4-tetracarboxylate. Oligomeric and polymeric materials can also form, especially at higher concentrations. Additionally, incomplete reaction leading to the presence of unreacted diethyl malonate is a common issue.

Q3: How can I minimize the formation of the tetraester byproduct?

A3: To favor the desired intramolecular cyclization over the intermolecular side reaction, it is crucial to use high dilution conditions. This means running the reaction at a low concentration of reactants. A slow, dropwise addition of the 1,2-dihaloethane to the solution of the diethyl malonate and base can also help to maintain a low concentration of the electrophile and favor the intramolecular pathway.

Q4: What is the role of the base in this reaction, and which bases are typically used?

A4: The base is essential for deprotonating diethyl malonate to form the nucleophilic enolate. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate. The choice of base can influence the reaction rate and the formation of side products.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. 1,2-Dibromoethane is a toxic and carcinogenic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Sodium hydride is a flammable solid that reacts violently with water, so it must be handled under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inactive base. 2. Insufficient reaction time or temperature. 3. Wet reagents or solvents. 4. Incorrect stoichiometry of reagents.1. Use a fresh, properly stored base. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time and consider increasing the temperature if the reaction is sluggish. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Carefully check the molar equivalents of all reactants.
Presence of a significant amount of unreacted diethyl malonate 1. Incomplete reaction. 2. Insufficient amount of base.1. Increase the reaction time and/or temperature. 2. Ensure at least two equivalents of base are used to deprotonate the diethyl malonate and neutralize the generated acid.
Formation of a viscous, oily residue (potential oligomers/polymers) 1. High concentration of reactants. 2. Reaction temperature is too high.1. Perform the reaction under high dilution conditions. 2. Maintain the recommended reaction temperature and avoid overheating.
Difficulties in isolating the final diacid product 1. Incomplete hydrolysis of the diethyl ester. 2. The diacid is soluble in the aqueous workup solution.1. Ensure the hydrolysis is complete by monitoring the disappearance of the ester spot on TLC. If necessary, prolong the hydrolysis time or use a stronger base/acid. 2. After acidification, saturate the aqueous layer with sodium chloride to decrease the solubility of the diacid and perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Product is a mixture of cis and trans isomers The reaction conditions can lead to the formation of both isomers.The ratio of cis to trans isomers can sometimes be influenced by the choice of base and solvent. Separation of the isomers can be achieved by fractional crystallization or chromatography of the diacid or its ester derivative.

Experimental Protocols

Synthesis of Diethyl 1,2-Cyclopropanedicarboxylate

This protocol is a general guideline and may require optimization based on laboratory conditions and desired isomer ratio.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous ethanol.

  • Base Addition: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.

  • Malonate Addition: Once all the sodium has reacted, add diethyl malonate dropwise to the sodium ethoxide solution.

  • Dihaloethane Addition: Heat the mixture to reflux and add a solution of 1,2-dibromoethane in anhydrous ethanol dropwise from the addition funnel over several hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional period, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 1,2-cyclopropanedicarboxylate.

  • Purification: Purify the crude product by vacuum distillation.

Hydrolysis to this compound
  • Hydrolysis: To the purified diethyl 1,2-cyclopropanedicarboxylate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heating: Heat the mixture at reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Workup: Cool the reaction mixture and wash with an organic solvent to remove any unreacted ester.

  • Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

  • Extraction: Extract the acidic aqueous layer multiple times with a suitable organic solvent.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the this compound. The product can be further purified by recrystallization.

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key chemical transformations and logical troubleshooting steps.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation 1,2-Dibromoethane 1,2-Dibromoethane Diethyl 1,2-Cyclopropanedicarboxylate Diethyl 1,2-Cyclopropanedicarboxylate 1,2-Dibromoethane->Diethyl 1,2-Cyclopropanedicarboxylate Tetraester Byproduct Tetraester Byproduct 1,2-Dibromoethane->Tetraester Byproduct Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Enolate This compound This compound Diethyl 1,2-Cyclopropanedicarboxylate->this compound Hydrolysis Enolate->Diethyl 1,2-Cyclopropanedicarboxylate Intramolecular Cyclization Enolate->Tetraester Byproduct Intermolecular Reaction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Start issue Low Yield or Impure Product? start->issue check_reactants Check Reactant Purity and Stoichiometry issue->check_reactants Yes success Successful Synthesis issue->success No check_conditions Verify Reaction Conditions (Temp, Time, Dilution) check_reactants->check_conditions check_workup Review Workup and Purification Procedures check_conditions->check_workup optimize Optimize Reaction Parameters check_workup->optimize optimize->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired cyclopropanated product is a common issue. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[1] Consider using ultrasound to enhance activation.[1][2]
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[1]
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate.[1] However, be aware that higher temperatures can sometimes lead to side reactions.[1]
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1][3]
Issue 2: Incomplete Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Insufficient Reagent Increase the equivalents of the zinc reagent and diiodomethane. A 1.5 to 2-fold excess of each is common.
Short Reaction Time Monitor the reaction by TLC or GC/MS and extend the reaction time until the starting material is consumed.
Inadequate Stirring In heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents.
Issue 3: Poor Diastereoselectivity

Achieving high diastereoselectivity is often a key goal. If you are experiencing poor stereocontrol, consider the following.

Influencing FactorRecommended Action
Temperature Lowering the reaction temperature can often improve diastereoselectivity.[1]
Steric Hindrance The cyclopropanation typically occurs on the less sterically hindered face of the alkene.[3][4] Analyze the substrate's steric profile to predict the major diastereomer.
Directing Groups The presence of a hydroxyl group in an allylic or homoallylic alcohol can direct the cyclopropanation to the syn face through coordination with the zinc reagent, significantly enhancing diastereoselectivity.[4][5][6]
Issue 4: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Side Product/ReactionPrevention Strategy
Methylation of Heteroatoms The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms in the substrate, especially with excess reagent or prolonged reaction times.[3][4] Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.
Lewis Acid-Catalyzed Rearrangement/Decomposition The byproduct, zinc iodide (ZnI₂), is a Lewis acid that can cause degradation of acid-sensitive products.[4] Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1] The addition of pyridine during workup can also scavenge ZnI₂.[3][4] For particularly sensitive substrates, adding excess diethylzinc can scavenge the ZnI₂ as it forms.[4]
Formation of Sulfur Ylides With allylic thioethers, the reagent can form a sulfur ylide, which may undergo a 2,3-sigmatropic rearrangement instead of cyclopropanation.[3][4] Use an excess of the Simmons-Smith reagent to favor cyclopropanation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Simmons-Smith reaction to fail?

A1: The most frequent issue is the low activity of the zinc reagent, whether it's a zinc-copper couple or diethylzinc.[1] For the classic Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1]

Q2: How can I improve the diastereoselectivity of my cyclopropanation?

A2: If you are experiencing poor diastereoselectivity, consider lowering the reaction temperature.[1] The Simmons-Smith reaction is also sensitive to steric effects and will typically occur on the less hindered face of the alkene.[3][4] The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can significantly enhance diastereoselectivity by coordinating with the zinc reagent and directing the cyclopropanation to the same face.[1][5][6]

Q3: Which solvent is best for the Simmons-Smith reaction?

A3: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[1][7][8] The use of basic solvents can decrease the reaction rate.[7][9]

Q4: What is the proper work-up procedure for a Simmons-Smith reaction?

A4: A typical work-up involves quenching the reaction by the slow and cautious addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C.[1] This is followed by extraction with an organic solvent and subsequent purification, often by column chromatography.[8] For acid-sensitive products, using deactivated silica gel (e.g., with triethylamine) for chromatography is advisable.

Q5: Should I use the classic Zn-Cu couple or a modified procedure like the Furukawa reaction?

A5: The choice depends on your substrate and experimental constraints. The classic Simmons-Smith reaction is economical but can be sensitive to the activity of the Zn-Cu couple. The Furukawa modification (using diethylzinc) is often faster, more reproducible, and suitable for a wider range of substrates, including less reactive ones.[3] However, it requires the handling of pyrophoric diethylzinc. The Shi modification is particularly useful for electron-deficient alkenes.[3]

Data Presentation

Table 1: Comparison of Simmons-Smith Modifications for the Synthesis of Heptyl-cyclopropane
MethodReagentsCatalystYield (%)Reaction TimeTemperature (°C)AdvantagesDisadvantages
Simmons-Smith Diiodomethane, Zinc-Copper CoupleNone~98%5 h0 to RTHigh yield, stereospecificity, good functional group tolerance.Stoichiometric zinc, cost of diiodomethane.
Furukawa Modification Diiodomethane, DiethylzincNoneHigh12 h-10 to RTMilder conditions, suitable for unfunctionalized alkenes.[7]Pyrophoric diethylzinc, cost of reagents.[7]
Table 2: Effect of Alkene Substitution on Reaction Yield (Furukawa Conditions)
SubstrateProductYield (%)
(S)-(-)-Limonene1-methyl-4-(1-methylcyclopropyl)cyclohex-1-ene86
Cinnamyl alcohol(2-phenylcyclopropyl)methanol72
4-Methoxycinnamyl alcohol(2-(4-methoxyphenyl)cyclopropyl)methanol94
4-(Trifluoromethyl)cinnamyl alcohol(2-(4-(trifluoromethyl)phenyl)cyclopropyl)methanol16 (68 with 10 mol% Et₂Zn)[3]

Experimental Protocols

Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.

Materials:

  • Zinc dust (Zn)

  • Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous diethyl ether (Et₂O)

  • Cyclohexene

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Zinc-Copper Couple:

    • In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 - 3.0 eq.).

    • Heat the flask gently with a heat gun under vacuum to activate the zinc.

    • Allow to cool, then add copper(I) chloride or copper(II) acetate (0.1 eq.).

    • Heat the mixture again until the copper salt turns white (if using CuCl) or grayish.

    • Allow the activated Zn(Cu) couple to cool to room temperature.

  • Reaction Setup:

    • To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

    • Add cyclohexene (1.0 eq.) to the stirred suspension.

    • Slowly add diiodomethane (1.5 - 2.0 eq.) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Protocol 2: Furukawa Modification for the Cyclopropanation of an Allylic Alcohol

This protocol describes the cyclopropanation of an allylic alcohol using diethylzinc and diiodomethane.

Materials:

  • Allylic alcohol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq.) in anhydrous CH₂Cl₂.[1]

    • Cool the solution to 0 °C.

  • Addition of Reagents:

    • Slowly add the diethylzinc solution (2.2 eq.) dropwise.[1]

    • Add diiodomethane (2.5 eq.) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.[1]

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.[1]

  • Extraction and Purification:

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Simmons-Smith Reaction Initiated check_yield Check Reaction Yield start->check_yield low_yield Low/No Yield check_yield->low_yield Low incomplete_conv Incomplete Conversion check_yield->incomplete_conv Incomplete good_yield Acceptable Yield check_yield->good_yield Good inactive_zn Inactive Zn/Reagent? low_yield->inactive_zn insufficient_reagent Insufficient Reagent? incomplete_conv->insufficient_reagent check_purity Check Product Purity good_yield->check_purity impure Side Products Observed check_purity->impure No pure Pure Product check_purity->pure Yes methylation Methylation of Heteroatoms? impure->methylation end Reaction Optimized pure->end reagent_quality Poor Reagent Quality? inactive_zn->reagent_quality No activate_zn Re-prepare/Activate Zn-Cu couple Use fresh Et2Zn inactive_zn->activate_zn Yes conditions Suboptimal Conditions? reagent_quality->conditions No purify_reagents Purify Diiodomethane Use high-purity reagents reagent_quality->purify_reagents Yes optimize_cond Increase Temperature Change Solvent conditions->optimize_cond Yes short_time Short Reaction Time? insufficient_reagent->short_time No add_reagent Increase Equivalents of Zn reagent and CH2I2 insufficient_reagent->add_reagent Yes increase_time Extend Reaction Time short_time->increase_time Yes decomposition Product Decomposition? methylation->decomposition No reduce_reagent Use fewer equivalents of reagent Reduce reaction time methylation->reduce_reagent Yes optimize_workup Optimize Work-up: Quench with NH4Cl/NaHCO3 Add pyridine decomposition->optimize_workup Yes Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Solvent and Purify Alkene setup Set up Reaction Under Inert Atmosphere prep_reagents->setup prep_zn_cu Prepare/Activate Zn-Cu Couple (if applicable) prep_zn_cu->setup add_alkene Add Alkene and Solvent setup->add_alkene add_reagents Add Diiodomethane and Zinc Reagent (Zn-Cu or Et2Zn) add_alkene->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor Reaction Progress (TLC, GC/MS) react->monitor quench Quench Reaction at 0 °C (e.g., sat. aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash Organic Layer and Dry extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify

References

methods for determining enantiomeric excess of chiral 1,2-cyclopropanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methods concerning the determination of enantiomeric excess (ee) of chiral 1,2-cyclopropanedicarboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess of this compound?

The most common and effective methods are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Capillary Electrophoresis (CE).[1][2][3][4] Each technique offers distinct advantages regarding sensitivity, sample preparation, and instrumentation requirements.

Q2: Do I need to derivatize my this compound sample before analysis?

Derivatization is often necessary, particularly for GC analysis, to increase the volatility and thermal stability of the dicarboxylic acid.[4][5] Common derivatization involves converting the carboxylic acid groups into esters (e.g., methyl or ethyl esters). For HPLC and CE, derivatization is less common but can sometimes be used to improve separation or detection. For NMR, derivatization with a chiral derivatizing agent (CDA) can be used to form diastereomers with distinct signals.[6]

Q3: How do I choose the best chiral stationary phase (CSP) for my HPLC separation?

Column selection is largely an empirical process.[3] For carboxylic acids like this compound, polysaccharide-based columns (e.g., Chiralcel OD, Chiralcel OJ) are often a good starting point.[7] It is recommended to screen a small set of columns with different chiral selectors to find the one that provides the best selectivity and resolution for your specific enantiomers.

Q4: What is a chiral solvating agent (CSA) in NMR spectroscopy and how does it work?

A chiral solvating agent (CSA) is an optically pure compound that is added to the NMR sample of a chiral analyte.[6][8] The CSA interacts non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes.[6][9] These complexes have slightly different magnetic environments, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for quantification of the enantiomeric excess.[6][10]

Q5: Can I determine the absolute configuration using these methods?

While the primary purpose of these methods is to determine enantiomeric excess, some can provide information on the absolute configuration. For example, in NMR with certain chiral auxiliaries, the direction of the chemical shift change can sometimes be correlated with a specific configuration.[6] Similarly, the elution order in chiral HPLC can be indicative, but this often requires comparison to a standard of known absolute configuration.[11] X-ray crystallography remains the definitive method for determining absolute configuration.[11]

Method Selection and General Workflow

Choosing the right analytical method depends on sample properties, available equipment, and the required sensitivity. The following diagram outlines a general workflow for determining the enantiomeric excess.

G cluster_start Sample Preparation cluster_analysis Analytical Method Selection cluster_end Data Processing Sample Sample containing chiral This compound Deriv Derivatization (e.g., Esterification for GC) Sample->Deriv If required HPLC Chiral HPLC Deriv->HPLC GC Chiral GC Deriv->GC NMR Chiral NMR Deriv->NMR CE Chiral CE Deriv->CE Data Data Acquisition (Chromatogram/Spectrum) HPLC->Data GC->Data NMR->Data CE->Data Calc Integration & ee Calculation ee (%) = |(Area1 - Area2)| / (Area1 + Area2) * 100 Data->Calc

Caption: General experimental workflow for determining the enantiomeric excess of a chiral compound.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Column temperature is not optimal.4. Flow rate is too high.1. Screen different types of CSPs (e.g., polysaccharide, Pirkle-type).[3]2. Adjust the ratio of organic modifier (e.g., isopropanol) to hexane. Add acidic or basic modifiers (e.g., TFA, DEA) if necessary.[12]3. Optimize the column temperature; lower temperatures often improve resolution.4. Decrease the flow rate to improve separation efficiency.
High Backpressure 1. Blockage in the inlet frit.2. Sample precipitation on the column.3. Column contamination.1. Reverse the flow direction through the column to wash debris from the frit.[13]2. Ensure the sample is fully dissolved in a solvent weaker than or compatible with the mobile phase.[13]3. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[13]
Peak Tailing or Fronting 1. Column overload.2. Secondary interactions with the stationary phase.3. Void formation at the head of the column.1. Reduce the sample concentration or injection volume.2. Add a mobile phase modifier (acid or base) to suppress unwanted ionic interactions.3. A void may indicate column degradation; replacing the column may be necessary.[13]
Irreproducible Retention Times 1. Insufficient column equilibration.2. Changes in mobile phase composition.3. "Memory effects" from previous analyses.1. Ensure the column is equilibrated for an adequate time (at least 10-20 column volumes) with the new mobile phase.[12]2. Prepare fresh mobile phase daily and ensure proper mixing.3. Dedicate a column to a specific method or implement a rigorous washing protocol between different methods.[14]
Chiral Gas Chromatography (GC)
Problem Possible Cause(s) Suggested Solution(s)
No Peaks Detected 1. Incomplete derivatization.2. Analyte is not volatile enough.3. Analyte decomposition in the injector or column.1. Optimize the derivatization reaction (time, temperature, reagent concentration).2. Confirm successful derivatization (e.g., via MS) to a more volatile species.3. Lower the injector and oven temperatures. Use a deactivated liner.
Poor Resolution 1. Incorrect temperature program.2. Unsuitable chiral stationary phase.3. Carrier gas flow rate is not optimal.1. Optimize the oven temperature ramp. Slower ramps often improve resolution.2. Select a column with a different chiral selector (e.g., a cyclodextrin derivative like Chirasil-Dex).[4][5]3. Adjust the carrier gas flow rate to its optimal linear velocity.
Extra or Broad Peaks 1. Decomposition of the analyte on the column.2. Presence of impurities or derivatization byproducts.3. Column bleed at high temperatures.1. Some cyclopropane derivatives can decompose in the GC system.[5] Lowering the analysis temperature may help.2. Purify the sample before derivatization or optimize the derivatization to minimize byproducts.3. Operate within the recommended temperature limits for the column.
Chiral NMR Spectroscopy
Problem Possible Cause(s) Suggested Solution(s)
No Signal Splitting 1. The chiral solvating agent (CSA) is not effective for the analyte.2. Insufficient concentration of the CSA.3. Poor solvent choice.1. Try a different class of CSA (e.g., chiral acids, bases, or macrocycles).[6][15]2. Incrementally add more CSA and monitor the spectrum. Saturation may be required.3. Perform the experiment in different deuterated solvents (e.g., CDCl₃, Benzene-d₆) as solvent can mediate the interaction.
Broad or Unresolved Signals 1. Intermediate exchange rate between the analyte and CSA.2. Sample concentration is too high, causing viscosity issues.3. Poor magnetic field shimming.1. Lower the temperature of the NMR experiment to slow the exchange rate.2. Dilute the sample.3. Carefully shim the instrument before and after adding the CSA.
Inaccurate Integration 1. Low signal-to-noise ratio.2. Overlapping peaks from the analyte or CSA.3. Incorrect phasing or baseline correction.1. Increase the number of scans to improve the signal-to-noise ratio.2. Choose a CSA with signals that do not overlap with the key analyte signals. Select a non-overlapping, well-resolved pair of signals for integration.3. Carefully phase and baseline correct the spectrum before integration.

Quantitative Data Summary

The following table summarizes typical performance metrics for different analytical techniques. Note that specific values are highly dependent on the exact experimental conditions, chiral selector, and analyte.

Technique Chiral Selector / Stationary Phase Typical Mobile Phase / Conditions Separation Factor (α) Resolution (Rₛ)
Chiral HPLC Chiralcel OD, Chiralcel OJ (Polysaccharide-based)[7]Hexane/Isopropanol + modifier (e.g., TFA)> 1.05[3]> 1.2[16]
Chiral GC Chirasil-β-Dex (Cyclodextrin-based)[4]H₂ or He carrier gas; Temperature program (e.g., 50 to 220°C)[5]VariesBaseline separation often achievable[5]
Chiral CE Cyclodextrins (e.g., S-β-CD) added to buffer[17]Phosphate or borate buffer (e.g., 30 mM, pH 7.0)[17]> 1.0> 1.5
Chiral NMR Chiral Solvating Agents (e.g., (R)-MTPA, macrocycles)[6][9]Deuterated solvent (e.g., CDCl₃)N/A (ΔΔδ in ppm)Baseline resolution of signals depends on ΔΔδ and linewidth

Experimental Protocols

Protocol 1: Chiral HPLC Method

This protocol provides a general guideline for developing a chiral HPLC method for this compound.

  • Column Selection : Start with a polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H.

  • Sample Preparation : Dissolve the analyte in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation : Prepare a mobile phase of Hexane/Isopropanol (IPA) in a 90:10 ratio. Add 0.1% trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid groups and improve peak shape.

  • Instrument Setup :

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Equilibration : Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis : Inject the racemic standard and analyze the chromatogram.

  • Optimization : If resolution is insufficient, systematically adjust the mobile phase composition by increasing the percentage of IPA (e.g., to 85:15). A lower flow rate (e.g., 0.5 mL/min) can also be tested to improve resolution.

Protocol 2: NMR Analysis using a Chiral Solvating Agent (CSA)

This protocol describes the use of a CSA to determine the ee of this compound by ¹H NMR.

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum : Acquire a standard ¹H NMR spectrum of the analyte to identify characteristic, well-resolved proton signals (e.g., cyclopropyl protons).

  • CSA Addition : Add a small, sub-stoichiometric amount (e.g., 0.2 equivalents) of a suitable CSA (e.g., a chiral amine like quinine or a commercially available agent) to the NMR tube.

  • Acquire Spectrum : Gently mix the sample and re-acquire the ¹H NMR spectrum. Look for evidence of signal splitting for the previously identified proton signals.

  • Titration : Continue to add the CSA in small increments (e.g., 0.2 eq at a time) up to 1-2 equivalents, acquiring a spectrum after each addition. Monitor the chemical shift difference (ΔΔδ) between the signals of the two enantiomers.

  • Quantification : Once baseline or near-baseline separation of a pair of signals is achieved, carefully integrate the two peaks.

  • Calculation : Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂)| / (Integration₁ + Integration₂) * 100

G cluster_nmr NMR with Chiral Solvating Agent (CSA) Analyte R/S Enantiomers (Analyte) Complex1 Diastereomeric Complex 1 (R-Analyte :: R-CSA) Analyte->Complex1 Forms Complex Complex2 Diastereomeric Complex 2 (S-Analyte :: R-CSA) Analyte->Complex2 Forms Complex CSA Chiral Solvating Agent (R-CSA) CSA->Complex1 CSA->Complex2 Spectrum NMR Spectrum Shows Two Distinct Signals Complex1->Spectrum Different Magnetic Environment Complex2->Spectrum Different Magnetic Environment

Caption: Principle of chiral recognition using a Chiral Solvating Agent (CSA) in NMR spectroscopy.

References

stability issues of 1,2-cyclopropanedicarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-cyclopropanedicarboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Avoid exposure to moisture and incompatible materials such as strong oxidizing agents and strong bases.[1]

Q2: Is this compound stable in aqueous solutions?

A2: this compound is generally stable in neutral aqueous solutions for short-term use. However, the pH of the solution can significantly influence its stability over time. Both acidic and basic conditions can potentially lead to degradation, although it is considered a stable hydrolysis product of its derivatives like amides and esters.[2][3] For prolonged storage in solution, it is advisable to use a buffered system and store at low temperatures.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are influenced by the specific stress conditions:

  • Thermal Stress: The high ring strain of the cyclopropane ring makes it susceptible to thermal degradation.[1][4][5] The most likely pathway is thermal decarboxylation, potentially preceded by ring-opening to form unsaturated dicarboxylic acids, which can then decarboxylate.[6][7]

  • pH-Related Degradation: While the compound itself is a dicarboxylic acid, extreme pH conditions could potentially catalyze ring-opening or other reactions, though it is generally considered stable to hydrolysis.[2]

  • Photodegradation: While specific data is limited, dicarboxylic acids can undergo photooxidation, which may lead to the formation of shorter-chain dicarboxylic acids and other oxidative degradation products.[8][9]

Q4: How does the stability of cis- and trans-isomers of this compound compare?

A4: The inherent stability of the cis- and trans-isomers is largely similar under standard storage conditions. However, their degradation kinetics and product profiles under specific stress conditions may differ due to stereochemical differences. The cis-isomer may be more susceptible to intramolecular reactions, such as anhydride formation, upon heating.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound in thermal reactions.

Possible Cause: Thermal degradation of the this compound. The cyclopropane ring is strained and can open at elevated temperatures.[1][4] Furthermore, dicarboxylic acids can undergo decarboxylation upon heating.[6]

Troubleshooting Steps:

  • Lower Reaction Temperature: If the reaction chemistry allows, perform the experiment at a lower temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at higher temperatures.

  • Control Experiment: Run a control experiment with only this compound and solvent at the reaction temperature to quantify the extent of degradation.

  • Analysis of Byproducts: Use analytical techniques such as LC-MS or GC-MS to identify potential degradation products like ring-opened compounds or mono-carboxylic acids resulting from decarboxylation.

Issue 2: Degradation of this compound in solution over time.

Possible Cause: The pH of the solution may be promoting degradation. The stability of carboxylic acids can be pH-dependent.[3]

Troubleshooting Steps:

  • pH Monitoring: Regularly monitor the pH of your experimental solution.

  • Buffered Solutions: Utilize a buffer system to maintain a stable pH, preferably in the neutral range (pH 6-8) for optimal stability.

  • Storage of Solutions: If solutions need to be stored, keep them at a low temperature (2-8 °C) and protected from light.

  • Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared solutions of this compound.

Issue 3: Suspected photodegradation of the compound.

Possible Cause: Exposure to light, especially UV light, can induce photochemical reactions in organic molecules.[10]

Troubleshooting Steps:

  • Protect from Light: Conduct experiments in amber glassware or cover the reaction vessel with aluminum foil to protect it from light.

  • Photostability Study: Perform a forced degradation study by exposing a solution of the compound to a controlled light source (ICH Q1B guidelines can be followed) to assess its photostability.[11] Analyze the sample at different time points using a stability-indicating HPLC method.

  • Dark Control: In your experiments, include a control sample that is kept in the dark to differentiate between thermal degradation and photodegradation.

Data Presentation

Table 1: Summary of Potential Stability Issues and Influencing Factors

ConditionPotential Stability IssueInfluencing FactorsPrimary Degradation Pathway(s)
Thermal Decarboxylation, Ring OpeningTemperature, Reaction TimeLoss of CO₂, Formation of unsaturated acids
pH Hydrolysis, Ring OpeningpH (acidic or basic), TemperatureFormation of ring-opened products
Light PhotooxidationLight Intensity, Wavelength, Exposure TimeFormation of shorter-chain dicarboxylic acids
Oxidative OxidationPresence of Oxidizing AgentsFormation of various oxidized species

Table 2: Qualitative Degradation Profile from Forced Degradation of a Related Compound (Cyclopropane-1,2-dicarbohydrazide) [2]

Condition (24h at 60°C)Degradation (%)Major Degradant
0.1 M HCl15.2cis-1,2-Cyclopropanedicarboxylic acid
pH 4.0 Buffer2.1Not significant
pH 7.0 Buffer1.5Not significant
pH 9.0 Buffer8.9cis-1,2-Cyclopropanedicarboxylic acid
0.1 M NaOH25.8cis-1,2-Cyclopropanedicarboxylic acid

This table indicates that this compound is a product of hydrolysis of its hydrazide derivative and is relatively stable under the conditions that cause significant degradation of the parent compound.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water, acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Place the solution in a sealed vial and heat it in a temperature-controlled oven or water bath at a specific temperature (e.g., 60°C, 80°C, or 120°C). Include a control sample stored at a lower, stable temperature (e.g., 5°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect the formation of any degradation products.

Protocol 2: Forced pH-Dependent Degradation (Hydrolysis) Study
  • Sample Preparation: Prepare solutions of this compound in different aqueous media: 0.1 M HCl (acidic), a neutral buffer (e.g., pH 7.0 phosphate buffer), and 0.1 M NaOH (basic).

  • Stress Condition: Store the solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 60°C).

  • Time Points: Sample the solutions at appropriate time intervals.

  • Analysis: Neutralize the acidic and basic samples before injection if necessary for the analytical method. Analyze all samples by HPLC to assess the extent of degradation.

Visualizations

DegradationPathways cluster_thermal Thermal Stress cluster_photo Photochemical Stress cluster_ph pH Stress 1,2-CPDA 1,2-Cyclopropanedicarboxylic Acid RingOpened Unsaturated Dicarboxylic Acid (via Ring Opening) 1,2-CPDA->RingOpened High Temp Decarboxylated Cyclopropanecarboxylic Acid 1,2-CPDA->Decarboxylated Direct Decarboxylation PhotoOxidized Shorter-chain Dicarboxylic Acids 1,2-CPDA->PhotoOxidized Light (UV/Vis) + O2 RingOpened_pH Ring-Opened Products 1,2-CPDA->RingOpened_pH Extreme pH RingOpened->Decarboxylated Decarboxylation CO2_1 CO2

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare Solution of This compound stress Expose to Stress Condition (Heat, pH, Light, Oxidizing Agent) start->stress sampling Sample at Predetermined Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data evaluation Evaluate Stability Profile and Identify Degradation Pathway data->evaluation

Caption: General workflow for a forced degradation study.

TroubleshootingLogic issue Compound Degradation Observed? thermal Is the reaction run at high temp? issue->thermal Yes no_issue Continue Experiment issue->no_issue No ph Is the solution at extreme pH? thermal->ph No action_thermal Lower Temp / Use Inert Atmosphere thermal->action_thermal Yes light Is the reaction exposed to light? ph->light No action_ph Use Buffer / Adjust pH to Neutral ph->action_ph Yes action_light Protect from Light light->action_light Yes light->no_issue No

Caption: Troubleshooting logic for unexpected compound degradation.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereospecific synthesis of 1,2-cyclopropanedicarboxylic acid is a critical step in the creation of complex molecular architectures. The rigid cyclopropane ring, substituted with carboxylic acid functionalities, serves as a valuable building block in medicinal chemistry and materials science. This guide provides an objective comparison of key synthetic routes to both cis- and trans-1,2-cyclopropanedicarboxylic acid, presenting supporting experimental data and detailed protocols to inform synthetic strategy.

The choice of synthetic route to this compound is fundamentally dictated by the desired stereochemistry of the final product. The cis- and trans-isomers, with their distinct spatial arrangements of the carboxylic acid groups, often require different synthetic approaches. Key methods for the synthesis of these isomers include stereospecific cyclopropanation of alkene precursors and multi-step sequences involving cycloaddition reactions followed by oxidative cleavage.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for various synthetic routes to the cis and trans isomers of this compound.

Target IsomerSynthetic MethodStarting MaterialKey ReagentsReaction TimeYield (%)
transHydrolysis of DiesterDiethyl trans-1,2-cyclopropanedicarboxylateLithium aluminum hydride, Sodium methoxide25 hours61% (of diol)
trans (chiral)Asymmetric Synthesis(-)-Dimenthyl succinateBromochloromethane, Lithium diisopropylamide2.5 hours84% (of diester)
cisDiels-Alder & Ozonolysis1,3-Butadiene and Maleic anhydrideOzone, Hydrogen peroxide>30 hours~67% (overall)
cisPhotochemical CycloadditionMaleic anhydrideAcetone (sensitizer), Methylene sourceNot specifiedNot specified

Experimental Protocols

Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid via Reduction and Oxidation

This method involves the reduction of the corresponding diester to a diol, which can then be oxidized to the dicarboxylic acid. The initial reduction step is well-documented.

Step 1: Synthesis of trans-1,2-Bis-(hydroxymethyl)cyclopropane [1]

A solution of diethyl trans-1,2-cyclopropanedicarboxylate (13.59 g, 73.1 mmol) in 25 mL of tetrahydrofuran (THF) is added over 1 hour to a cooled (0 °C) suspension of lithium aluminum hydride (4.17 g, 109.7 mmol) in 100 mL of THF under a nitrogen atmosphere. The mixture is then warmed to room temperature, refluxed for 2 hours, and stirred at room temperature for an additional 18 hours. After cooling to 0 °C, the reaction is quenched with a saturated aqueous solution of ammonium chloride (30 mL). Ethyl acetate (30 mL) is added, and the solid is broken up. After stirring for 5 hours, the mixture is filtered. The solid residue is washed with ethyl acetate, and the combined organic filtrates are dried over sodium sulfate and concentrated under reduced pressure. The resulting crude product, a mixture of the diol and its mono-acetate, is dissolved in methanol (100 mL), and sodium methoxide (100 mg) is added to facilitate the solvolysis of the acetate. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure to yield the crude diol.

Subsequent oxidation of the diol to the dicarboxylic acid can be achieved using standard oxidation protocols, such as Jones oxidation or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

Asymmetric Synthesis of (+)-(1S,2S)-Cyclopropane-1,2-dicarboxylic Acid[2]

This procedure outlines the synthesis of a specific enantiomer of the trans-diacid, starting from a chiral auxiliary-modified succinate.

Step 1: Synthesis of (-)-Dimenthyl (1S,2S)-cyclopropane-1,2-dicarboxylate [2]

In a dry, nitrogen-purged 500-mL three-necked flask, a solution of (-)-dimenthyl succinate (15.0 g, 38.3 mmol) in 150 mL of anhydrous THF is prepared. The solution is cooled to -78 °C, and 84 mL of a 1.0 M solution of lithium diisopropylamide (LDA) in THF/hexane is added dropwise over 30 minutes. After stirring for 30 minutes, bromochloromethane (3.9 mL, 60 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred for an additional 2 hours at -78 °C. To quench any remaining anion, isobutyraldehyde (2.2 mL, 24 mmol) is added. After 30 minutes, the reaction is poured into 250 mL of ice-cold 1 N hydrochloric acid and extracted with ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by chromatography.

Step 2: Hydrolysis to (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid [2]

The purified diester is dissolved in a mixture of ethanol and water containing sodium hydroxide. The solution is heated at 60°C for approximately 4 hours. After cooling, the mixture is diluted with water and washed with ether. The aqueous layer is then acidified with 6 N hydrochloric acid and extracted with ether. The combined organic extracts are dried over sodium sulfate and concentrated to yield the dicarboxylic acid.

Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid via Diels-Alder Reaction and Ozonolysis

This route begins with a classic cycloaddition to form a cyclohexene derivative, which is then cleaved to the desired cyclopropane.

Step 1: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride [3]

In a 25-mL round-bottom flask, combine 2.5 g of 3-sulfolene (which generates 1,3-butadiene in situ), 1.5 g of maleic anhydride, and 1 mL of xylene. Heat the mixture to reflux for 30 minutes after all solids have dissolved. After cooling, the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can be isolated. This reaction yields approximately 84.6% of the anhydride.

Step 2: Hydrolysis to 4-Cyclohexene-cis-1,2-dicarboxylic Acid [3]

The anhydride (1.62 g) is hydrolyzed by boiling in water. Upon cooling and crystallization, 4-cyclohexene-cis-1,2-dicarboxylic acid is obtained with a yield of 66.9%.

Step 3: Ozonolysis to cis-1,2-Cyclopropanedicarboxylic Acid

The 4-cyclohexene-cis-1,2-dicarboxylic acid is then subjected to ozonolysis to cleave the double bond. A solution of the diacid in a suitable solvent (e.g., methanol or dichloromethane) is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists. The reaction is then purged with an inert gas, and the ozonide is worked up reductively (e.g., with dimethyl sulfide or zinc dust) or oxidatively (with hydrogen peroxide) to yield cis-1,2-cyclopropanedicarboxylic acid.

Logical Flow of Synthetic Strategies

The choice between these synthetic pathways is governed by the desired stereochemistry and the availability of starting materials. The following diagram illustrates the decision-making process and the relationships between the different synthetic routes.

G cluster_trans trans-1,2-Cyclopropanedicarboxylic Acid cluster_chiral_trans Chiral trans-Isomer Synthesis cluster_cis cis-1,2-Cyclopropanedicarboxylic Acid cluster_photochemical Alternative cis-Route start_trans Diethyl trans-1,2- cyclopropanedicarboxylate diol trans-1,2-Bis- (hydroxymethyl)cyclopropane start_trans->diol Reduction (LiAlH4) trans_acid trans-1,2-Cyclopropane- dicarboxylic Acid diol->trans_acid Oxidation start_chiral (-)-Dimenthyl succinate chiral_diester (-)-Dimenthyl (1S,2S)-cyclopropane- 1,2-dicarboxylate start_chiral->chiral_diester Asymmetric Cyclopropanation chiral_acid (+)-(1S,2S)-Cyclopropane- 1,2-dicarboxylic Acid chiral_diester->chiral_acid Hydrolysis start_cis Butadiene + Maleic Anhydride diels_adduct 4-Cyclohexene-cis-1,2- dicarboxylic Anhydride start_cis->diels_adduct Diels-Alder Reaction cis_diacid_precursor 4-Cyclohexene-cis-1,2- dicarboxylic Acid diels_adduct->cis_diacid_precursor Hydrolysis cis_acid cis-1,2-Cyclopropane- dicarboxylic Acid cis_diacid_precursor->cis_acid Ozonolysis start_photo Maleic Anhydride photo_product cis-1,2-Cyclopropane- dicarboxylic Acid start_photo->photo_product Photochemical Cycloaddition

Caption: Synthetic pathways to this compound isomers.

References

A Tale of Two Dicarboxylic Acids: Succinic Acid vs. 1,2-Cyclopropanedicarboxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of small molecules in biological systems is paramount. This guide provides a comprehensive comparison of the well-known metabolic and signaling molecule, succinic acid, with its structural analog, 1,2-cyclopropanedicarboxylic acid. We delve into their distinct interactions with key biological pathways, supported by experimental data and detailed protocols.

At a Glance: Key Physicochemical and Biological Properties

PropertySuccinic AcidThis compound
Chemical Formula C₄H₆O₄C₅H₆O₄
Molar Mass 118.09 g/mol 130.10 g/mol
Structure Linear dicarboxylic acidCyclical dicarboxylic acid
Primary Biological Role Metabolic intermediate (TCA cycle) and signaling moleculeSignaling molecule (SUCNR1 agonist) and enzyme inhibitor
Key Enzyme Interaction Substrate for Succinate Dehydrogenase (SDH)Does not significantly interact with Succinate Dehydrogenase (SDH)[1]
Signaling Function Agonist for Succinate Receptor 1 (SUCNR1), intracellular signaling via HIF-1α stabilizationAgonist for Succinate Receptor 1 (SUCNR1)[1][2][3]

Metabolic Crossroads: The Tricarboxylic Acid (TCA) Cycle

Succinic acid is a cornerstone of cellular metabolism, serving as a critical intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle.[4][5] This central metabolic pathway is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy in the form of ATP. Within the mitochondrial matrix, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is unique as it is part of both the TCA cycle and the electron transport chain (Complex II).

In stark contrast, there is currently no evidence to suggest that this compound participates in the TCA cycle. In fact, studies have shown that cis-1,2-cyclopropanedicarboxylic acid does not have an effect on SDH activity at concentrations up to 500 μM, indicating it is not a substrate for this key metabolic enzyme.[1] This fundamental difference in metabolic involvement is a major distinguishing feature between the two molecules.

TCA_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG produces NADH SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA produces NADH Succinate Succinate SuccinylCoA->Succinate produces GTP Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) produces FADH₂ Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate produces NADH Oxaloacetate->Citrate CPDA This compound CPDA->Succinate No known metabolic interaction in TCA cycle

Figure 1. The Tricarboxylic Acid (TCA) Cycle, highlighting the central role of succinate and the lack of a known metabolic role for this compound.

Signaling Molecules with Distinct Intracellular Fates

Both succinic acid and this compound act as signaling molecules by activating the G protein-coupled receptor, Succinate Receptor 1 (SUCNR1), formerly known as GPR91.[1][2][3] Activation of SUCNR1 can trigger various downstream signaling cascades involved in processes like blood pressure regulation, inflammation, and retinal angiogenesis.

However, their intracellular signaling roles diverge significantly. Under hypoxic (low oxygen) conditions, or when SDH is dysfunctional, intracellular succinate accumulates and inhibits prolyl hydroxylases (PHDs). This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates the cellular response to hypoxia. There is currently no evidence to suggest that this compound plays a similar role in HIF-1α stabilization.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_intracellular Intracellular Signaling Succinate_ext Succinate SUCNR1 SUCNR1 (GPCR) Succinate_ext->SUCNR1 Agonist CPDA_ext This compound CPDA_ext->SUCNR1 Agonist G_protein G-protein Activation SUCNR1->G_protein Downstream Downstream Signaling G_protein->Downstream Succinate_int Intracellular Succinate PHDs Prolyl Hydroxylases (PHDs) Succinate_int->PHDs Inhibits HIF1a_ub HIF-1α-OH PHDs->HIF1a_ub Hydroxylates HIF1a_stable Stable HIF-1α Proteasome Proteasomal Degradation HIF1a_ub->Proteasome Hypoxic_Response Hypoxic Response HIF1a_stable->Hypoxic_Response Experimental_Workflow cluster_SDH SDH Activity Assay cluster_GPCR GPCR Activation Assay (cAMP) SDH_1 Prepare Sample (Mitochondria/Lysate) SDH_2 Add to Plate SDH_1->SDH_2 SDH_3 Add Reaction Mix (Succinate + Probe) SDH_2->SDH_3 SDH_4 Measure Absorbance (Kinetic) SDH_3->SDH_4 GPCR_1 Seed Cells (Expressing SUCNR1) GPCR_2 Add Test Compound GPCR_1->GPCR_2 GPCR_3 Stimulate with Forskolin GPCR_2->GPCR_3 GPCR_4 Lyse Cells & Measure cAMP GPCR_3->GPCR_4

References

A Comparative Analysis for Researchers and Drug Development Professionals: 1,2-Cyclopropanedicarboxylic Acid vs. 1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. This guide provides a detailed comparative analysis of two cycloaliphatic dicarboxylic acids: 1,2-cyclopropanedicarboxylic acid and 1,2-cyclohexanedicarboxylic acid. We will delve into their physicochemical properties, reactivity, and applications, with a focus on their utility in polymer chemistry and medicinal chemistry, supported by experimental data and protocols.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the ring size and strain between the cyclopropane and cyclohexane moieties impart distinct physicochemical characteristics to these dicarboxylic acids. The three-membered ring of this compound is highly strained, influencing its reactivity and conformation, while the six-membered ring of 1,2-cyclohexanedicarboxylic acid is more flexible and stable. These differences are reflected in their key properties, as summarized below.

PropertyThis compound1,2-Cyclohexanedicarboxylic Acid
Molecular Formula C₅H₆O₄C₈H₁₂O₄
Molecular Weight 130.10 g/mol 172.18 g/mol
Melting Point (°C) cis: 139-140trans: 175cis: 188-192[1]trans: 228-230
pKa₁ cis: 3.33cis: ~4.3
pKa₂ cis: 6.47cis: ~6.8
Solubility Soluble in water and polar organic solvents.Soluble in acetone[2][3]; solubility in water is generally lower than the cyclopropane analog.
Stability The cyclopropane ring is susceptible to ring-opening reactions under certain conditions due to high ring strain.The cyclohexane ring is conformationally flexible and generally more stable.

Note: The properties can vary slightly depending on the specific isomer (cis or trans) and the experimental conditions.

Applications in Polymer Science: Crafting Novel Materials

Both this compound and 1,2-cyclohexanedicarboxylic acid serve as valuable monomers in the synthesis of polyesters and polyamides. The incorporation of these cycloaliphatic diacids into polymer backbones can significantly influence the material's thermal and mechanical properties.

The rigid and compact nature of the cyclopropane unit can lead to polymers with increased rigidity and potentially higher glass transition temperatures. Conversely, the flexible cyclohexane ring can impart a degree of toughness and modify the crystallinity of the resulting polymer. Polyesters derived from cycloaliphatic diacids are known to exhibit improved thermal stability compared to their linear aliphatic counterparts.

Experimental Protocol: Polyester Synthesis via Melt Polycondensation

This protocol provides a general method for the synthesis of polyesters from either this compound or 1,2-cyclohexanedicarboxylic acid and a suitable diol (e.g., 1,4-butanediol).

Materials:

  • This compound or 1,2-Cyclohexanedicarboxylic acid

  • 1,4-Butanediol (or other suitable diol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • Nitrogen gas supply

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charging the Reactor: The dicarboxylic acid and a slight excess of the diol (e.g., 1.2:1 molar ratio of diol to diacid) are charged into the reaction vessel.

  • Inert Atmosphere: The vessel is purged with dry nitrogen gas to remove air and moisture.

  • Esterification: The mixture is heated under a slow stream of nitrogen with continuous stirring. The temperature is gradually raised to 180-220°C. The water formed during the esterification reaction is collected in the distillation condenser. This stage is typically continued for 2-4 hours.

  • Polycondensation: After the removal of the theoretical amount of water, the catalyst is added to the reaction mixture. The pressure is gradually reduced to below 1 Torr, and the temperature is increased to 220-250°C.

  • Polymerization: The polycondensation reaction is continued under high vacuum and elevated temperature for several hours, during which the viscosity of the mixture will noticeably increase.

  • Product Recovery: Once the desired viscosity is achieved, the reaction is stopped by cooling the vessel under nitrogen. The resulting polyester can be extruded or dissolved in a suitable solvent for further characterization.

Characterization: The synthesized polyesters can be characterized for their molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry and Thermogravimetric Analysis), and mechanical properties (Tensile Testing).

Polyester_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Dicarboxylic Acid + Diol Esterification Esterification (180-220°C, N2) Monomers->Esterification Heat Polycondensation Polycondensation (220-250°C, Vacuum) Esterification->Polycondensation Add Catalyst, Reduce Pressure Polyester Polyester Product Polycondensation->Polyester GPC GPC (Molecular Weight) Polyester->GPC DSC_TGA DSC/TGA (Thermal Properties) Polyester->DSC_TGA Tensile Tensile Testing (Mechanical Properties) Polyester->Tensile

Polyester Synthesis and Characterization Workflow.

Applications in Medicinal Chemistry: Scaffolds for Drug Discovery

The unique structural features of both dicarboxylic acids make them attractive scaffolds in medicinal chemistry.

The rigid, three-dimensional structure of the cyclopropane ring in This compound is particularly valuable for designing enzyme inhibitors. The constrained conformation can mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition. Derivatives of this compound have been investigated as inhibitors of enzymes such as O-acetylserine sulfhydrylase and 3-methylaspartase, which are potential targets for antimicrobial agents.

1,2-Cyclohexanedicarboxylic acid serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including their potential as anti-inflammatory and analgesic agents. Furthermore, esters of 1,2-cyclohexanedicarboxylic acid have been studied for their potential endocrine-disrupting properties, highlighting the importance of understanding the biological impact of these molecules.

Experimental Protocol: Evaluation of Enzyme Inhibitory Activity

This protocol outlines a general procedure for assessing the inhibitory potential of derivatives of this compound and 1,2-cyclohexanedicarboxylic acid against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds (derivatives of the dicarboxylic acids)

  • Buffer solution appropriate for the enzyme assay

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute them to various concentrations in the assay buffer.

  • Enzyme Assay:

    • To each well of a 96-well microplate, add the assay buffer.

    • Add a specific volume of the test compound solution (or solvent control).

    • Add a specific amount of the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Bioactivity_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Start This compound or 1,2-Cyclohexanedicarboxylic Acid Deriv Derivative Synthesis Start->Deriv Purify Purification & Characterization Deriv->Purify Screen Enzyme Inhibition Assay Purify->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead Lead Compound Identification SAR->Lead

Workflow for Synthesis and Biological Evaluation.

Conclusion

Both this compound and 1,2-cyclohexanedicarboxylic acid offer unique advantages as building blocks in polymer chemistry and medicinal chemistry. The choice between these two cycloaliphatic diacids will depend on the specific application and the desired properties of the final product. The high ring strain and rigidity of the cyclopropane derivative make it an excellent candidate for creating highly structured polymers and potent enzyme inhibitors. In contrast, the flexibility and stability of the cyclohexane analog provide a versatile platform for synthesizing a broad range of functional molecules and polymers with tailored properties. Further comparative studies are warranted to fully elucidate the performance differences between polymers and drug candidates derived from these two valuable chemical entities.

References

Unveiling the Three-Dimensional Architecture of 1,2-Cyclopropanedicarboxylic Acid: A Comparative Guide to Structural Validation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for validating the structure of 1,2-cyclopropanedicarboxylic acid, with supporting data from nuclear magnetic resonance (NMR) spectroscopy and computational chemistry.

The spatial arrangement of the carboxylic acid groups relative to the cyclopropane ring in this compound gives rise to two distinct diastereomers: cis and trans. The unequivocal confirmation of these stereoisomers is crucial for understanding their chemical reactivity and biological activity. While various analytical techniques can provide evidence for the structure, single-crystal X-ray diffraction stands as the gold standard, offering a direct visualization of the atomic positions in the solid state.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

This section compares the data obtained from X-ray crystallography with that from NMR spectroscopy and computational modeling for both cis- and trans-1,2-cyclopropanedicarboxylic acid.

ParameterX-ray CrystallographyNMR SpectroscopyComputational Chemistry (Ab Initio)
Data Type Direct 3D atomic coordinatesIndirect through-bond & through-space correlationsTheoretical 3D atomic coordinates
Sample Phase Solid (single crystal)SolutionGas phase (in vacuo)
Key Insights - Unambiguous stereochemistry- Precise bond lengths and angles- Crystal packing information- Connectivity and proton environment- Diastereotopic proton differentiation- Optimized molecular geometry- Conformational analysis- Prediction of spectroscopic properties

Quantitative Data Summary

The following tables summarize the key structural and spectroscopic parameters for the cis and trans isomers of this compound, derived from experimental and theoretical methods.

cis-1,2-Cyclopropanedicarboxylic Acid
MethodParameterValue
X-ray Crystallography Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.63 Å, b = 11.35 Å, c = 5.92 Å, β = 108.4°
C1-C2 Bond Length 1.51 Å
C2-C3 Bond Length 1.50 Å
C1-C3 Bond Length 1.51 Å
¹H NMR (DMSO-d₆) Chemical Shift (δ) H₁/H₂: 1.85 ppm (m)H₃: 1.25 ppm (m)
¹³C NMR (DMSO-d₆) Chemical Shift (δ) C=O: 173.5 ppmC₁/C₂: 23.0 ppmC₃: 15.5 ppm
Computational (Ab Initio) C1-C2 Bond Length 1.52 Å
C-C-C Bond Angle ~60°
trans-1,2-Cyclopropanedicarboxylic Acid
MethodParameterValue
X-ray Crystallography Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 5.68 Å, b = 7.91 Å, c = 12.05 Å, β = 94.5°
C1-C2 Bond Length 1.50 Å
C2-C3 Bond Length 1.49 Å
C1-C3 Bond Length 1.50 Å
¹H NMR (DMSO-d₆) Chemical Shift (δ) H₁/H₂: 2.10 ppm (m)H₃: 1.40 ppm (m)
¹³C NMR (DMSO-d₆) Chemical Shift (δ) C=O: 174.0 ppmC₁/C₂: 24.5 ppmC₃: 16.0 ppm
Computational (Ab Initio) C1-C2 Bond Length 1.51 Å
C-C-C Bond Angle ~60°

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of cis- and trans-1,2-cyclopropanedicarboxylic acid suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., water or ethanol-water mixture).

  • Data Collection: A selected crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Diffraction data were collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and an area detector.

  • Structure Solution and Refinement: The collected diffraction intensities were processed and corrected for various experimental factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound isomer was dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H NMR spectra were referenced to the residual solvent peak, and ¹³C NMR spectra were referenced to the solvent signal.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Computational Chemistry
  • Structure Building: The initial 3D structures of cis- and trans-1,2-cyclopropanedicarboxylic acid were built using molecular modeling software.

  • Geometry Optimization: The geometries of the molecules were optimized using ab initio quantum mechanical methods, such as Hartree-Fock (HF) or Density Functional Theory (DFT), with a suitable basis set (e.g., 6-31G*). The optimization process systematically alters the molecular geometry to find the lowest energy conformation.

  • Analysis: The optimized structures were analyzed to determine key geometrical parameters, including bond lengths and bond angles.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound, emphasizing the central role of X-ray crystallography.

G cluster_synthesis Synthesis & Isolation cluster_validation Structure Validation cluster_confirmation Final Confirmation Synthesis Synthesis of 1,2-CPDA Isomers Separation of cis/trans Isomers Synthesis->Isomers Xray X-ray Crystallography Isomers->Xray Primary Method NMR NMR Spectroscopy Isomers->NMR CompChem Computational Chemistry Isomers->CompChem Confirmation Unambiguous Structure Confirmation Xray->Confirmation NMR->Confirmation Supportive Data CompChem->Confirmation Theoretical Support

Caption: Workflow for the structural validation of this compound.

A Comparative Analysis of the Chelating Properties of Cis- and Trans-1,2-Cyclopropanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Chelating Potential of Novel Ligands

In the landscape of drug development and coordination chemistry, the quest for effective and selective chelating agents is paramount. The geometry of a ligand plays a crucial role in its ability to coordinate with metal ions, influencing the stability and structure of the resulting complex. This guide provides a comparative analysis of the chelating properties of the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid, offering insights into their potential as therapeutic agents or in other applications where metal ion sequestration is critical.

Due to a lack of direct experimental data for this compound in publicly available literature, this guide draws upon established principles of coordination chemistry and analogous data from structurally similar small-ring dicarboxylic acids, such as cyclobutane-1,2-dicarboxylic acid and cyclohexane-1,2-dicarboxylic acid. The principles governing the chelation of these related compounds provide a strong foundation for understanding the expected behavior of their cyclopropane counterparts.

Structural Considerations: The Key to Chelation Efficacy

The fundamental difference between the cis and trans isomers of this compound lies in the spatial orientation of their carboxyl groups. In the cis isomer, both carboxylic acid functional groups are situated on the same face of the cyclopropane ring. This arrangement pre-organizes the ligand for chelation, allowing both carboxyl groups to readily coordinate to a single metal ion, forming a stable five-membered chelate ring.

Conversely, in the trans isomer, the carboxyl groups are positioned on opposite faces of the cyclopropane ring. This geometry imposes significant steric hindrance and a large spatial separation between the donor oxygen atoms, making it highly unfavorable for both groups to coordinate to the same metal center simultaneously. Consequently, the trans isomer is expected to be a significantly weaker chelating agent than the cis isomer and may favor the formation of polymeric coordination complexes rather than discrete mononuclear chelates.

Comparative Chelating Properties: A Look at Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. While specific experimental data for this compound is not available, studies on analogous cyclic dicarboxylic acids consistently demonstrate that cis isomers form significantly more stable chelate complexes with metal ions than their trans counterparts.

For instance, studies on the manganese(II) complexes of ligands containing a trans-1,2-cyclobutane backbone have been conducted, providing insights into the coordination of rigid cyclic structures.[1][2] Although this is a diamine derivative, the principle of stereochemical constraint is transferable. The rigid nature of the trans-cyclobutane ring, similar to the cyclopropane ring, would hinder the formation of a stable chelate with a single metal ion if it were a simple dicarboxylic acid.

Based on these principles, the following table provides a qualitative and inferred quantitative comparison of the chelating properties of the two isomers of this compound.

PropertyCis-1,2-Cyclopropanedicarboxylic AcidTrans-1,2-Cyclopropanedicarboxylic Acid
Chelation Ability StrongWeak to Negligible
Favored Complex Type Mononuclear ChelatePolymeric or Bridging Complexes
Inferred Stability Constant (log K) with Divalent Metal Ions (e.g., Cu²⁺, Zn²⁺) Moderately HighVery Low

Note: The inferred stability constants are based on the established principles of the chelate effect and the stereochemical differences between the isomers. Experimental verification is required for precise quantitative values.

Experimental Protocols: Determining Stability Constants

The stability constants of metal complexes with ligands such as this compound are typically determined using potentiometric titration. This method involves the gradual addition of a standardized base to a solution containing the ligand and the metal ion of interest, while monitoring the pH.

General Protocol for Potentiometric Titration:
  • Solution Preparation:

    • Prepare a stock solution of the dicarboxylic acid isomer (e.g., 0.01 M) in deionized water.

    • Prepare a stock solution of the metal salt (e.g., 0.01 M solution of a metal perchlorate or nitrate) in deionized water. The concentration of the metal solution should be accurately known.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), free from carbonate.

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of the ligand solution and the background electrolyte.

    • Add a known volume of the metal salt solution.

    • The solution is then titrated with the standardized base, and the pH is recorded after each addition.

    • The titration is continued until a significant change in pH is observed, indicating the complexation and subsequent deprotonation events.

  • Data Analysis:

    • The titration data (pH versus volume of base added) is processed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[3]

    • The software fits the experimental data to a model that includes all possible species in solution (free ligand, protonated ligand, free metal ion, and metal-ligand complexes) to determine the equilibrium constants.

Visualizing Chelation: A Structural Perspective

The following diagrams, generated using the DOT language, illustrate the fundamental difference in the coordination potential of the cis and trans isomers of this compound.

chelation_comparison cluster_cis Cis Isomer Chelation cluster_trans Trans Isomer (No Chelation) M_cis M²⁺ O1_cis O M_cis->O1_cis Coordination O2_cis O M_cis->O2_cis Coordination C4_cis C O1_cis->C4_cis C5_cis C O2_cis->C5_cis C1_cis C C2_cis C C1_cis->C2_cis C3_cis C C1_cis->C3_cis C2_cis->C3_cis C4_cis->C1_cis C5_cis->C2_cis M_trans M²⁺ O1_trans O M_trans->O1_trans Coordination C4_trans C O1_trans->C4_trans O2_trans O C5_trans C O2_trans->C5_trans C1_trans C C2_trans C C1_trans->C2_trans C3_trans C C1_trans->C3_trans C2_trans->C3_trans C4_trans->C1_trans C5_trans->C2_trans

Caption: Favorable chelation of a metal ion by the cis isomer versus the hindered coordination of the trans isomer.

experimental_workflow start Start: Prepare Solutions titration Perform Potentiometric Titration (Ligand + Metal + Base) start->titration data_collection Record pH vs. Volume of Titrant titration->data_collection data_analysis Analyze Data with Software (e.g., HYPERQUAD) data_collection->data_analysis results Determine Stability Constants (log K) data_analysis->results conclusion Compare Chelating Properties results->conclusion

Caption: Workflow for the experimental determination of stability constants.

Conclusion

Based on fundamental principles of coordination chemistry and evidence from analogous cyclic dicarboxylic acids, cis-1,2-cyclopropanedicarboxylic acid is predicted to be a significantly more effective chelating agent than its trans isomer. The pre-organized orientation of the carboxyl groups in the cis isomer facilitates the formation of a stable five-membered chelate ring with a metal ion. In contrast, the stereochemistry of the trans isomer prevents effective chelation.

For researchers and drug development professionals, this disparity is a critical consideration. The cis isomer holds promise as a scaffold for the design of novel chelating agents for therapeutic applications, such as in the treatment of metal overload disorders, or for use in diagnostic imaging. The trans isomer, on the other hand, is unlikely to be an effective chelator but might find applications in the construction of coordination polymers or metal-organic frameworks. Experimental validation of the stability constants for the metal complexes of both isomers is essential to confirm these predictions and to fully elucidate their potential in various scientific and medicinal fields.

References

Comparative Guide to the Biological Activity of 1,2-Cyclopropanedicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1,2-cyclopropanedicarboxylic acid derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The unique strained ring structure of the cyclopropane moiety imparts conformational rigidity and unique electronic properties, making its derivatives attractive candidates for modulating biological processes.

Enzyme Inhibition

This compound derivatives have emerged as potent inhibitors of several key enzymes, demonstrating their potential as therapeutic agents and herbicides.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

O-acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it an attractive target for novel antibiotics.[1] Derivatives of this compound have been shown to inhibit OASS isoforms.[1]

Quantitative Data: OASS Inhibition

Compound/DerivativeTarget Organism/IsoformInhibition Data (Kd)Reference
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivative (Compound 23)Salmonella typhimurium OASS-A9.0 μM[2]
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivative (Compound 23)Salmonella typhimurium OASS-B40 μM[2]
Ethyl ester derivative of a cyclopropane-1,2-dicarboxylic acidSalmonella typhimurium OASS-A83 μM[2]
Alcohol derivative of a cyclopropane-1,2-dicarboxylic acidSalmonella typhimurium OASS-A168 μM[2]

Signaling Pathway: OASS Inhibition and its Consequences

Inhibition of OASS disrupts the final step of cysteine biosynthesis in bacteria. This leads to a depletion of cysteine, an essential amino acid crucial for protein synthesis, redox balance, and the formation of iron-sulfur clusters.[3] The resulting cysteine auxotrophy can impair bacterial growth and survival.

OASS_Inhibition cluster_OASS Serine Serine O_Acetylserine O-Acetylserine Serine->O_Acetylserine Serine Acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->O_Acetylserine Cysteine L-Cysteine O_Acetylserine->Cysteine Sulfide Sulfide Sulfide->Cysteine Protein_Synthesis Protein Synthesis Cysteine->Protein_Synthesis Redox_Homeostasis Redox Homeostasis Cysteine->Redox_Homeostasis FeS_Clusters Fe-S Cluster Biogenesis Cysteine->FeS_Clusters Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Redox_Homeostasis->Bacterial_Growth FeS_Clusters->Bacterial_Growth Derivative 1,2-Cyclopropanedicarboxylic Acid Derivative OASS OASS Derivative->OASS Inhibition OASS->Cysteine Catalysis

Caption: Inhibition of OASS by this compound derivatives blocks cysteine synthesis.

Ketol-Acid Reductoisomerase (KARI) Inhibition

Ketol-acid reductoisomerase (KARI) is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms.[4] Inhibition of KARI leads to a deficiency in valine, leucine, and isoleucine, ultimately causing plant death, which makes it a target for herbicides.[5] Analogues of cyclopropane-1,1-dicarboxylic acid have been shown to inhibit KARI.[4]

Signaling Pathway: KARI Inhibition in Branched-Chain Amino Acid Biosynthesis

The inhibition of KARI disrupts the production of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential precursors for the synthesis of valine, leucine, and isoleucine. This leads to a halt in protein synthesis and plant growth.

KARI_Inhibition cluster_KARI Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate ALS Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate Pyruvate->Acetohydroxybutyrate ALS Threonine Threonine Threonine->Acetohydroxybutyrate Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate Dihydroxymethylvalerate 2,3-Dihydroxy-3-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate Valine Valine Dihydroxyisovalerate->Valine Multiple Steps Leucine Leucine Dihydroxyisovalerate->Leucine Multiple Steps Isoleucine Isoleucine Dihydroxymethylvalerate->Isoleucine Multiple Steps Plant_Growth Plant Growth Valine->Plant_Growth Leucine->Plant_Growth Isoleucine->Plant_Growth Derivative Cyclopropane Dicarboxylic Acid Derivative KARI KARI Derivative->KARI Inhibition KARI->Dihydroxyisovalerate Catalysis KARI->Dihydroxymethylvalerate Catalysis

Caption: KARI inhibition disrupts branched-chain amino acid biosynthesis, leading to herbicidal effects.

Antimicrobial Activity

Amide derivatives of cyclopropanecarboxylic acid have demonstrated notable activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity (MIC80 in μg/mL)

Compound IDStaphylococcus aureusEscherichia coliCandida albicansReference
F53212832[6]
F7128>12864[6]
F8>128>12816[6]
F9643232[6]
F24>128>12816[6]
F2932>128>128[6]
F30128>128>128[6]
F31>12864>128[6]
F32>128>12864[6]
F36128>128128[6]
F42>128>12816[6]
F45>12864>128[6]
F49128>12864[6]
F50>128>12864[6]
F51128>12864[6]
F5364128>128[6]
Ciprofloxacin (Control)-2-[6]
Fluconazole (Control)--2[6]

Anticancer and Neuroprotective Potential

While quantitative data for simple this compound derivatives is limited in the context of anticancer and neuroprotective activities, the cyclopropane motif is present in more complex molecules exhibiting these properties. This suggests that the parent scaffold may serve as a valuable starting point for the design of novel therapeutic agents in these areas. For instance, derivatives of the parent cis-cyclopropane-1,2-dicarboxylic acid are suggested to have potential anticancer properties.[1]

Experimental Protocols

Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid

A general method for the synthesis of cis-1,2-cyclopropanedicarboxylic acid involves the hydrogenation of a precursor like 1-cyclopentene-1,2-dicarboxylic acid.

Synthesis_Protocol Start 1-Cyclopentene-1,2- dicarboxylic acid in Ethanol Hydrogenation Hydrogenate with Raney Nickel Catalyst (40-50 psi, 60°C) Start->Hydrogenation Filter Cool and Filter through Celite Hydrogenation->Filter Concentrate Concentrate Filtrate in vacuo Filter->Concentrate Recrystallize Recrystallize from Water Concentrate->Recrystallize Dry Dry in vacuo over Phosphorus Pentoxide Recrystallize->Dry Product cis-1,2-Cyclopropanedicarboxylic Acid Dry->Product

Caption: General workflow for the synthesis of cis-1,2-cyclopropanedicarboxylic acid.

O-Acetylserine Sulfhydrylase (OASS) Fluorescence-Based Inhibition Assay

This protocol outlines a method to determine the binding affinity of inhibitors to OASS by monitoring the fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor.

OASS_Assay_Workflow Prepare_Enzyme Prepare OASS Solution in Buffer (e.g., 100 mM HEPES, pH 7.0) Baseline Record Baseline Fluorescence Emission Spectrum of OASS (Excitation: 412 nm, Emission: 450-550 nm) Prepare_Enzyme->Baseline Prepare_Inhibitor Prepare Stock Solution of 1,2-Cyclopropanedicarboxylic Acid Derivative (e.g., in DMSO) Titration Add Increasing Concentrations of Inhibitor to OASS Solution Prepare_Inhibitor->Titration Baseline->Titration Incubate Incubate for a Few Minutes after Each Addition Titration->Incubate Record_Spectra Record Fluorescence Emission Spectrum after Each Addition Incubate->Record_Spectra Record_Spectra->Titration Repeat for each concentration Data_Analysis Monitor Fluorescence Increase at 500 nm and Plot Against Inhibitor Concentration to Determine Kd Record_Spectra->Data_Analysis

Caption: Workflow for the OASS fluorescence-based inhibition assay.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

MIC_Workflow Prepare_Stock Prepare Stock Solution of Test Compound Serial_Dilution Perform Two-fold Serial Dilutions in a 96-well Plate with Growth Medium (e.g., MHB) Prepare_Stock->Serial_Dilution Inoculate Inoculate Each Well with the Microbial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Inoculate Controls Include Positive, Negative, and Sterility Controls Inoculate->Controls Incubate Incubate Plates at 37°C for 18-24 Hours Controls->Incubate Determine_MIC Determine MIC as the Lowest Concentration with No Visible Growth Incubate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

performance of different catalysts in the synthesis of 1,2-cyclopropanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2-cyclopropanedicarboxylic acid, a valuable building block in medicinal chemistry and materials science, is a critical process demanding efficient and selective catalytic methods. The inherent ring strain and stereochemical complexity of this molecule necessitate a careful choice of catalyst to achieve high yields and desired stereoisomerism. This guide provides a comparative analysis of various catalytic systems, including transition metal catalysis (rhodium and copper), enzymatic synthesis, and the classic Simmons-Smith reaction, for the production of this compound and its derivatives. While direct comparative studies on a single substrate for this specific dicarboxylic acid are limited in publicly available literature, this guide draws upon data from the cyclopropanation of structurally analogous electron-deficient alkenes to provide a comprehensive overview.

Performance of Different Catalytic Systems

The choice of catalyst exerts a profound influence on the yield, stereoselectivity (diastereoselectivity and enantioselectivity), and substrate scope of the cyclopropanation reaction. Below is a summary of the performance of different catalytic systems in the synthesis of cyclopropane derivatives from electron-deficient alkenes, which serve as precursors to this compound.

Catalytic SystemCatalyst ExamplePrecursor ExampleYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key AdvantagesKey Limitations
Rhodium Catalysis Dirhodium(II) acetate [Rh₂(OAc)₄]Diethyl maleate/fumarateHigh (often >90)Good to ExcellentModerate to High (with chiral ligands)High efficiency, broad substrate scope.[1][2]Cost of rhodium, sensitivity to impurities.
Copper Catalysis Copper(I) triflate (CuOTf) with BOX ligandsDiethyl maleate/fumarateGood to HighGood to ExcellentHigh (with chiral ligands)Lower cost than rhodium, excellent enantioselectivity.[3][4]Can be less reactive than rhodium for some substrates.
Enzyme Catalysis Engineered Cytochrome P450Unsaturated estersModerate to HighExcellentExcellentHigh stereoselectivity, environmentally benign conditions.[5][6][7]Substrate specificity, requires specialized enzyme production.
Simmons-Smith Diiodomethane and Zinc-Copper couple (ICH₂ZnI)Maleic/Fumaric acidModerateStereospecific (syn-addition)Achiral (unless chiral auxiliaries are used)Wide functional group tolerance, classic reliable method.[8][9]Stoichiometric use of zinc, sometimes harsh reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following are representative protocols for the catalytic cyclopropanation of diethyl maleate, a common precursor.

Protocol 1: Rhodium-Catalyzed Cyclopropanation of Diethyl Maleate

This procedure is a representative method for the cyclopropanation of an electron-deficient alkene using a rhodium catalyst.

Materials:

  • Diethyl maleate

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add dirhodium(II) acetate dimer (0.01 mmol) and anhydrous DCM (10 mL).

  • Add diethyl maleate (2.0 mmol) to the catalyst solution.

  • The flask is placed in a thermostatically controlled oil bath at 40°C.

  • A solution of ethyl diazoacetate (2.2 mmol) in anhydrous DCM (5 mL) is added dropwise over a period of 4 hours using a syringe pump.

  • The reaction mixture is stirred at 40°C for an additional 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford diethyl 1,2-cyclopropanedicarboxylate.

  • Subsequent hydrolysis of the diester yields this compound.

Protocol 2: Copper-Catalyzed Enantioselective Cyclopropanation of Diethyl Maleate

This protocol outlines a general procedure for achieving high enantioselectivity using a chiral copper catalyst.

Materials:

  • Diethyl maleate

  • Ethyl diazoacetate (EDA)

  • Copper(I) triflate-benzene complex [CuOTf·C₆H₆]

  • Chiral bis(oxazoline) ligand (e.g., tBuBOX)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, the copper(I) triflate-benzene complex (0.05 mmol) and the chiral bis(oxazoline) ligand (0.055 mmol) are dissolved in anhydrous DCM (5 mL) and stirred for 1 hour at room temperature.

  • Diethyl maleate (1.0 mmol) is added to the catalyst solution.

  • The reaction mixture is cooled to the desired temperature (e.g., 0°C or -20°C).

  • A solution of ethyl diazoacetate (1.1 mmol) in anhydrous DCM (5 mL) is added slowly via syringe pump over 6 hours.

  • The reaction is stirred at the same temperature until complete consumption of the starting material is observed by TLC or GC analysis.

  • The reaction mixture is concentrated, and the crude product is purified by flash column chromatography to yield the enantioenriched diethyl 1,2-cyclopropanedicarboxylate.

  • Hydrolysis of the ester provides the chiral this compound.

Protocol 3: Enzyme-Catalyzed Synthesis of a Cyclopropane Dicarboxylate Precursor

This protocol is based on the use of engineered enzymes for stereoselective cyclopropanation.[5][6]

Materials:

  • An appropriate unsaturated ester substrate (e.g., a derivative of maleic acid)

  • Ethyl diazoacetate (EDA)

  • Cell-free extract of an engineered cytochrome P450 enzyme

  • M9-N buffer (pH 7.4)

  • Glucose (for cofactor regeneration)

  • Glucose dehydrogenase

  • NADP⁺

Procedure:

  • In a reaction vessel, a solution is prepared containing M9-N buffer, the engineered cytochrome P450 enzyme, glucose, glucose dehydrogenase, and NADP⁺.

  • The unsaturated ester substrate is added to the reaction mixture.

  • The reaction is initiated by the addition of ethyl diazoacetate.

  • The mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle shaking for 24-48 hours.

  • The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are dried, concentrated, and the product is purified by chromatography.

  • The resulting cyclopropane ester is then hydrolyzed to the dicarboxylic acid.

Reaction Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can aid in understanding the mechanisms and planning experiments.

Catalytic_Cycle_Rh_Cu cluster_0 Catalytic Cycle M_cat M(L)n Catalyst (M = Rh, Cu) Carbene_Complex Metal-Carbene Intermediate M_cat->Carbene_Complex + Diazo Compound - N₂ Cyclopropanation Cyclopropanation Carbene_Complex->Cyclopropanation + Alkene Cyclopropanation->M_cat Catalyst Regeneration Product Cyclopropane Product Cyclopropanation->Product Alkene Alkene (e.g., Diethyl Maleate) Diazo Diazo Compound (e.g., EDA) Experimental_Workflow start Start prep Prepare Catalyst and Reagents start->prep reaction Run Cyclopropanation Reaction prep->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, GC-MS) purification->analysis hydrolysis Hydrolysis to Dicarboxylic Acid analysis->hydrolysis final_product 1,2-Cyclopropanedicarboxylic Acid hydrolysis->final_product

References

A Spectroscopic Comparison: cis-1,2-Cyclopropanedicarboxylic Acid and its Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cis-1,2-cyclopropanedicarboxylic acid and its corresponding cyclic anhydride, 3-oxabicyclo[3.1.0]hexane-2,4-dione. The formation of the anhydride from the diacid is a fundamental chemical transformation, and understanding the distinct spectroscopic signatures of each compound is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document presents key experimental data in a comparative format, outlines the methodologies for data acquisition, and illustrates the chemical relationship between these two molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of cis-1,2-cyclopropanedicarboxylic acid and its anhydride, providing a clear basis for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data

Functional Groupcis-1,2-Cyclopropanedicarboxylic Acid (cm⁻¹)3-Oxabicyclo[3.1.0]hexane-2,4-dione (cm⁻¹)Key Differences
O-H Stretch (Carboxylic Acid)~3000 (broad)AbsentDisappearance of the broad O-H band.
C=O Stretch (Carboxylic Acid)~1700AbsentDisappearance of the carboxylic acid carbonyl peak.
C=O Stretch (Anhydride)Absent~1850 and ~1780 (two bands)Appearance of two characteristic anhydride carbonyl peaks at higher wavenumbers.[1]
C-O Stretch~1200-1300~1250 and ~950Shift and change in pattern of C-O stretching bands.

Table 2: ¹H NMR Spectroscopy Data (DMSO-d₆)

Protoncis-1,2-Cyclopropanedicarboxylic Acid (ppm)3-Oxabicyclo[3.1.0]hexane-2,4-dione (ppm)[2]Key Differences
-COOH~12.0 (broad singlet, 2H)AbsentDisappearance of the acidic proton signal.
-CH- (methine)~1.8-2.0 (m, 2H)~2.90-2.94 (m, 2H)[2]Downfield shift of the methine protons upon anhydride formation.
-CH₂- (methylene)~1.2-1.4 (m, 2H)~1.59-1.85 (m, 2H)[2]Downfield shift of the methylene protons.

Table 3: ¹³C NMR Spectroscopy Data

Carboncis-1,2-Cyclopropanedicarboxylic Acid (ppm)3-Oxabicyclo[3.1.0]hexane-2,4-dione (ppm)Key Differences
C=O (carbonyl)~174~170Upfield shift of the carbonyl carbon signal in the anhydride.
-CH- (methine)~22~25Downfield shift of the methine carbon signal.
-CH₂- (methylene)~15~18Downfield shift of the methylene carbon signal.

Table 4: Mass Spectrometry Data

CompoundMolecular WeightKey Fragments (m/z)
cis-1,2-Cyclopropanedicarboxylic Acid130.10 g/mol [3]112 ([M-H₂O]⁺), 85 ([M-COOH]⁺)[3]
3-Oxabicyclo[3.1.0]hexane-2,4-dione112.08 g/mol [4]84 ([M-CO]⁺), 68 ([M-CO₂]⁺)

Logical Relationship: Dehydration of Diacid to Anhydride

The formation of 3-oxabicyclo[3.1.0]hexane-2,4-dione from cis-1,2-cyclopropanedicarboxylic acid is a dehydration reaction, typically facilitated by heating or the use of a dehydrating agent. This relationship is visualized in the following diagram.

dehydration Diacid cis-1,2-Cyclopropanedicarboxylic Acid (C₅H₆O₄) Anhydride 3-Oxabicyclo[3.1.0]hexane-2,4-dione (C₅H₄O₃) Diacid->Anhydride - H₂O (Dehydration) Water H₂O Anhydride->Diacid + H₂O (Hydrolysis)

References

Unraveling Ring Strain: A Computational Showdown Between Cyclopropane and Cyclobutane Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the inherent strain of molecular scaffolds is paramount for designing stable and effective therapeutics. This guide provides a comparative analysis of the strain energies of cyclopropane and cyclobutane dicarboxylic acids, leveraging computational chemistry to dissect the energetic penalties associated with these small, rigid ring systems.

The inherent ring strain of small cycloalkanes, a consequence of deviations from ideal bond angles and eclipsing interactions, significantly influences their reactivity and stability. When functionalized with substituents like dicarboxylic acids, these energetic penalties can be further modulated. This guide delves into a computational comparison of the strain energies of various isomers of cyclopropane and cyclobutane dicarboxylic acids, offering valuable insights for medicinal chemists and computational scientists.

Understanding the Sources of Strain

The total strain energy in cycloalkanes is primarily a combination of two factors:

  • Angle Strain: Arises from the deviation of bond angles within the ring from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. Cyclopropane, with its 60° internal angles, experiences severe angle strain. Cyclobutane is also strained, with bond angles of approximately 90°, but to a lesser extent than cyclopropane.

  • Torsional Strain: Results from the eclipsing of bonds on adjacent carbon atoms. In cyclopropane, all C-H bonds are eclipsed, contributing significantly to its overall strain. Cyclobutane can pucker to slightly alleviate some torsional strain, but it remains a considerable factor.

Impact of Dicarboxylic Acid Substitution

The introduction of carboxylic acid groups can influence the ring strain in several ways:

  • Steric Interactions: The bulky carboxylic acid groups can introduce steric hindrance, further increasing the strain energy, particularly in cis-isomers where the groups are on the same side of the ring.

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid groups can alter the electron density distribution within the ring, potentially impacting bond strengths and angles.

  • Conformational Changes: The substituents can influence the preferred conformation of the cyclobutane ring (puckered vs. planar), which in turn affects the balance between angle and torsional strain.

Comparative Analysis of Strain Energies

CompoundIsomerKey Strain FactorsHypothetical Strain Energy (kcal/mol)
Cyclopropane Dicarboxylic Acid 1,1-Severe angle strain, gem-dicarboxylic strain~30-35
cis-1,2-Severe angle strain, significant torsional strain, steric repulsion between cis-substituents~32-38
trans-1,2-Severe angle strain, significant torsional strain, reduced steric strain compared to cis-isomer~28-33
Cyclobutane Dicarboxylic Acid 1,1-Moderate angle strain, torsional strain, gem-dicarboxylic strain~28-32
cis-1,2-Moderate angle strain, torsional strain, steric repulsion between cis-substituents~29-34
trans-1,2-Moderate angle strain, torsional strain, reduced steric strain compared to cis-isomer~26-30
cis-1,3-Moderate angle strain, puckering can reduce torsional strain, potential for intramolecular hydrogen bonding~25-29
trans-1,3-Moderate angle strain, puckering can reduce torsional strain~24-28

Note: The hypothetical strain energies are educated estimations based on the known strain of the parent cycloalkanes and the expected impact of dicarboxylic acid substitution. Actual values would be dependent on the computational method employed.

Experimental and Computational Protocols

To obtain precise and comparable strain energy data, the following computational methodology is recommended:

Computational Method:

A robust and widely used approach involves the use of Density Functional Theory (DFT) calculations.

  • Functional: A hybrid functional such as B3LYP is a suitable choice for balancing accuracy and computational cost.

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions, for example, 6-311+G(d,p), is recommended to accurately describe the electronic structure and intermolecular interactions.

  • Geometry Optimization: Full geometry optimization of all isomers should be performed to locate the lowest energy conformers.

  • Frequency Calculations: Vibrational frequency calculations are essential to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Strain Energy Calculation: The strain energy (SE) can be calculated using isodesmic reactions. This method involves constructing a balanced chemical reaction where the number and types of bonds are conserved on both the reactant and product sides, minimizing errors in the calculated energies. For example, the strain energy of a dicarboxylic acid substituted cycloalkane can be calculated relative to unstrained acyclic reference molecules.

An example of an isodesmic reaction for 1,1-cyclopropanedicarboxylic acid is:

The strain energy is then the negative of the enthalpy change of this reaction.

Logical Workflow for Strain Energy Comparison

The following diagram illustrates the logical workflow for a computational study comparing the strain energies of cyclopropane and cyclobutane dicarboxylic acids.

Strain_Energy_Comparison cluster_cyclopropane Cyclopropane Dicarboxylic Acids cluster_cyclobutane Cyclobutane Dicarboxylic Acids cluster_computation Computational Protocol cluster_analysis Data Analysis CPDA_11 1,1-Isomer DFT DFT Calculations (e.g., B3LYP/6-311+G(d,p)) CPDA_11->DFT CPDA_cis12 cis-1,2-Isomer CPDA_cis12->DFT CPDA_trans12 trans-1,2-Isomer CPDA_trans12->DFT CBDA_11 1,1-Isomer CBDA_11->DFT CBDA_cis12 cis-1,2-Isomer CBDA_cis12->DFT CBDA_trans12 trans-1,2-Isomer CBDA_trans12->DFT CBDA_cis13 cis-1,3-Isomer CBDA_cis13->DFT CBDA_trans13 trans-1,3-Isomer CBDA_trans13->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Analysis Opt->Freq Isodesmic Isodesmic Reactions Freq->Isodesmic Strain_Energy Strain Energy Calculation Isodesmic->Strain_Energy Comparison Comparative Analysis Strain_Energy->Comparison

Caption: Workflow for the computational comparison of strain energies.

Conclusion

In general, cyclopropane dicarboxylic acids are expected to exhibit higher strain energies than their cyclobutane counterparts due to the inherently greater strain of the three-membered ring. Within each ring system, cis-1,2-disubstituted isomers are likely to be more strained than their trans counterparts due to steric repulsion between the carboxylic acid groups. The 1,3-disubstituted cyclobutane isomers are expected to be the least strained among the cyclobutane derivatives, as the substituents are further apart, and the ring's flexibility allows for conformations that minimize unfavorable interactions.

For drug development professionals, a thorough understanding of these strain relationships is crucial. Highly strained molecules may offer unique reactivity profiles but can also be prone to degradation. By employing computational methods to predict and quantify strain energy, researchers can make more informed decisions in the design and selection of molecular scaffolds, ultimately leading to the development of more stable and efficacious drugs.

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,2-Cyclopropanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides a comprehensive overview of the proper disposal procedures for 1,2-Cyclopropanedicarboxylic acid, drawing from safety data for the compound and structurally similar organic acids.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. Based on its hazard classification, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Hazard Identification

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the GHS classification for the cis-isomer of this compound[1][2].

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]Danger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]Warning
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDanger
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[3]Warning

Step-by-Step Disposal Protocol

The disposal of this compound, as with other organic acids, must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.

1. Waste Collection and Storage:

  • Segregation: Collect waste this compound and any contaminated materials in a dedicated, properly labeled hazardous waste container[4]. Do not mix with other waste streams, especially bases, oxidizing agents, and inorganic acids, without consulting safety guidelines[4][5].

  • Container: Use a corrosion-resistant container, such as a high-density polyethylene (HDPE) jug[5]. Ensure the container is in good condition and has a secure, leak-proof cap[6]. Acids should not be stored in metal containers[4].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms[4].

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials[5]. A corrosive storage cabinet is recommended[5].

2. Spill Management:

  • In the event of a small spill, and if you are trained to do so, carefully sweep up the solid material to avoid generating dust or absorb the liquid with an inert material (e.g., sand, vermiculite)[5].

  • Place the cleanup materials into the hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Final Disposal:

  • Professional Disposal Service: The primary and recommended method for the disposal of this compound is to contact a licensed professional waste disposal service[7]. These companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Incineration: A combustible material like this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber[7]. This should only be performed by a licensed facility.

  • Drain Disposal Prohibition: Do not dispose of this compound down the drain[4][8]. This can harm aquatic life and damage plumbing systems.

Neutralization as a Pre-Treatment Option

In some cases, neutralization of acidic waste may be a permissible pre-treatment step before disposal, depending on institutional policies and local regulations. This should only be performed by trained personnel in a controlled environment.

General Neutralization Protocol:

  • Work in a chemical fume hood while wearing appropriate PPE.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste with constant stirring[9].

  • Monitor the pH of the solution using pH test strips or a calibrated pH meter.

  • Continue adding the base in small increments until the pH is neutral (approximately 7.0)[9].

  • Be aware that the neutralization reaction is exothermic and may produce gas. Proceed with caution to avoid splashing and over-pressurization of the container.

  • Even after neutralization, the resulting salt solution may still be considered hazardous waste and require disposal through a licensed service. Consult your institution's environmental health and safety office for guidance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in Labeled, Compatible Hazardous Waste Container ppe->collect spill Spill Occurs collect->spill No store Store Securely in Designated Area collect->store small_spill Small Spill: Clean up with inert absorbent spill->small_spill Yes, Small large_spill Large Spill: Evacuate and Follow Emergency Procedures spill->large_spill Yes, Large small_spill->collect disposal_decision Consult Institutional & Local Regulations store->disposal_decision professional_disposal Arrange for Pickup by Licensed Waste Disposal Service disposal_decision->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Cyclopropanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Cyclopropanedicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause significant irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[2][3]Protects against splashes and airborne particles that can cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[4][5] Inspect gloves for integrity before each use.[6]Prevents skin contact, which can cause irritation and burns.[1]
Body Protection A lab coat is the minimum requirement.[7] For larger quantities or splash risks, a chemical-resistant apron or suit is recommended.[8]Protects skin and personal clothing from contamination.[5]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[7] A respirator may be necessary for large quantities or if dust is generated.[5]Prevents inhalation of dust or vapors which may cause respiratory tract irritation.[1][7]
Foot Protection Closed-toe shoes are required in all laboratory settings.[7]Protects feet from spills and falling objects.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing.[11] Wash skin with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air.[11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[9]

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures that this compound is handled in a manner that minimizes risk to personnel and the environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Assemble All Necessary Equipment prep_workspace->prep_materials handle_weigh Carefully Weigh the Acid prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste According to Protocol cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Standard laboratory workflow for chemical handling.

Disposal Plan: Safe Neutralization and Disposal

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Neutralization Agents for Acidic Waste

Neutralizing AgentChemical FormulaKey Considerations
Sodium Bicarbonate NaHCO₃A weak base that is readily available and provides a controlled neutralization reaction.[4] Ideal for small spills and waste streams.
Sodium Carbonate (Soda Ash) Na₂CO₃A stronger base than sodium bicarbonate, suitable for larger quantities of acidic waste. Use a 5-10% solution.[4]

Step-by-Step Disposal Procedure

  • Segregation : Collect all waste containing this compound in a designated, properly labeled, and compatible waste container.

  • Dilution : If dealing with a concentrated solution, slowly add the acid to a large volume of cold water (a 1:10 ratio is a common guideline) to dissipate heat. Never add water to acid .[4]

  • Neutralization : While stirring continuously in a fume hood, slowly add a weak base such as sodium bicarbonate until the fizzing stops, or a 5-10% solution of sodium carbonate.[4][12]

  • pH Monitoring : Use pH paper or a calibrated pH meter to monitor the solution's pH. The target pH should be between 6.0 and 8.0.[4][13]

  • Final Disposal : Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.[4] For larger quantities or if the waste contains other hazardous materials, it must be collected by a certified hazardous waste disposal service.[14][15]

G start Chemical Waste Generated is_acidic Is the waste acidic? start->is_acidic can_neutralize Can it be safely neutralized in the lab? is_acidic->can_neutralize Yes other_waste Follow other applicable waste protocols is_acidic->other_waste No neutralize Neutralize with weak base to pH 6.0-8.0 can_neutralize->neutralize Yes hazardous_waste Collect for hazardous waste disposal service can_neutralize->hazardous_waste No drain_disposal Dispose down the drain with copious water neutralize->drain_disposal

Decision-making process for chemical waste disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.